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  • Product: 3-Phenyl-2,4-quinolinediol
  • CAS: 14933-29-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-Phenyl-2,4-quinolinediol: Core Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the fundamental chemical and physical properties of 3-phenyl-2,4-quinolinediol, a heterocyclic organic compo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental chemical and physical properties of 3-phenyl-2,4-quinolinediol, a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. This document delves into its structure, physicochemical characteristics, synthesis, and reactivity, offering valuable insights for its application in research and development.

Introduction and Significance

3-Phenyl-2,4-quinolinediol, also known by its IUPAC name 4-hydroxy-3-phenyl-1H-quinolin-2-one[1], belongs to the quinolinediol class of compounds. The quinoline scaffold is a prominent feature in numerous biologically active molecules and approved pharmaceuticals. The introduction of a phenyl group at the 3-position and hydroxyl groups at the 2- and 4-positions imparts unique electronic and steric properties to the molecule, making it a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its derivatives have been explored for their activity as antagonists at the glycine site of N-methyl-d-aspartate (NMDA) receptors, suggesting potential applications in the development of neuroprotective agents[2].

Molecular Structure and Isomerism

The chemical structure of 3-phenyl-2,4-quinolinediol is characterized by a quinoline core substituted with a phenyl ring and two hydroxyl groups. Its chemical formula is C₁₅H₁₁NO₂[1].

A crucial aspect of 3-phenyl-2,4-quinolinediol's chemistry is its existence in tautomeric forms. The predominant tautomer is the 4-hydroxy-3-phenyl-1H-quinolin-2-one form, where the quinoline ring exists in a keto-enol equilibrium. This tautomerism significantly influences the molecule's reactivity and biological interactions.

Caption: Tautomeric equilibrium of 3-Phenyl-2,4-quinolinediol.

Physicochemical Properties

The physicochemical properties of 3-phenyl-2,4-quinolinediol are summarized in the table below. It is important to note that while some data for the parent compound, 2,4-quinolinediol, is available, specific experimental values for the 3-phenyl derivative may be limited.

PropertyValueSource
Molecular Formula C₁₅H₁₁NO₂[1]
Molecular Weight 237.25 g/mol [1]
CAS Number 14933-29-0[1]
Melting Point >300 °C (for 2,4-quinolinediol)
Solubility Slightly soluble in aqueous base and DMSO (for 2,4-quinolinediol)[]
pKa Data not readily available. The presence of acidic phenolic hydroxyl and weakly basic nitrogen suggests amphoteric character.N/A

Synthesis and Reactivity

The synthesis of 3-phenyl-2,4-quinolinediol can be achieved through several synthetic routes, often involving the cyclization of appropriately substituted aniline or anthranilic acid derivatives. A common approach involves the reaction of an aniline with a malonic acid derivative, followed by a cyclization step.

synthesis_workflow reagents Aniline + Phenylmalonic acid derivative condensation Condensation Reaction reagents->condensation intermediate Acyclic Intermediate condensation->intermediate cyclization Thermal or Acid-catalyzed Cyclization intermediate->cyclization product 3-Phenyl-2,4-quinolinediol cyclization->product

Caption: Generalized synthetic workflow for 3-Phenyl-2,4-quinolinediol.

The reactivity of 3-phenyl-2,4-quinolinediol is dictated by its functional groups: the hydroxyl groups, the phenyl substituent, and the quinoline core.

  • Hydroxyl Groups: The two hydroxyl groups can undergo O-alkylation, O-acylation, and other reactions typical of phenols and enols. The relative reactivity of the 2- and 4-hydroxyl groups can be influenced by steric and electronic factors.

  • Aromatic Rings: The phenyl and quinoline rings are susceptible to electrophilic aromatic substitution reactions. The position of substitution will be directed by the existing substituents.

  • Nitrogen Atom: The nitrogen atom in the quinoline ring is weakly basic and can be protonated or alkylated under certain conditions.

Spectroscopic Characterization

The structural elucidation of 3-phenyl-2,4-quinolinediol relies on various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy will show characteristic signals for the aromatic protons on the phenyl and quinoline rings, as well as exchangeable protons from the hydroxyl groups.

    • ¹³C NMR spectroscopy will reveal the carbon skeleton of the molecule, with distinct chemical shifts for the aromatic carbons, the carbonyl carbon (in the keto tautomer), and the carbons bearing the hydroxyl groups.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for O-H stretching of the hydroxyl groups, C=O stretching of the keto tautomer, and C=C and C=N stretching vibrations of the aromatic rings.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a suitable solvent like ethanol or methanol, will display absorption maxima corresponding to the π-π* electronic transitions within the conjugated quinoline and phenyl ring systems.

Applications in Drug Discovery and Development

The 3-phenyl-2,4-quinolinediol scaffold is of considerable interest to medicinal chemists. Its structural features allow for diverse chemical modifications to explore structure-activity relationships (SAR). As previously mentioned, derivatives of this compound have shown promise as NMDA receptor antagonists, a class of drugs with potential applications in treating a range of neurological disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease[2]. The ability to readily modify the phenyl ring and the quinoline core allows for the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.

Conclusion

3-Phenyl-2,4-quinolinediol is a versatile heterocyclic compound with a rich chemical profile. Its tautomeric nature, coupled with the presence of multiple reactive sites, makes it a valuable synthon for the creation of diverse molecular architectures. The demonstrated biological potential of its derivatives underscores its importance as a privileged scaffold in the ongoing quest for novel therapeutic agents. Further research into its synthesis, reactivity, and biological activities is warranted to fully exploit its potential in drug discovery and materials science.

References

  • PubChem. 3-Phenyl-2,4-quinolinediol. National Center for Biotechnology Information. [Link]

  • LookChem. Cas 92500-17-9, 1-(4-HYDROXY-3-PIPERIDIN-1 ... - LookChem. [Link]

  • ACS Publications. Structure−Activity Relationships of 4-Hydroxy-3-nitroquinolin-2(1H)-ones as Novel Antagonists at the Glycine Site of N-Methyl-d-aspartate Receptors | Journal of Medicinal Chemistry. [Link]

  • MDPI. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. [Link]

  • Cheméo. 2-4-Quinolinediol.pdf. [Link]

Sources

Exploratory

The Ascendancy of 2,4-Quinolinedione Alkaloids: A Comprehensive Review of Their Chemistry, Biosynthesis, and Pharmacological Landscape

For Researchers, Scientists, and Drug Development Professionals Authored by: [Senior Application Scientist Name/Title] Abstract The 2,4-quinolinedione scaffold represents a privileged heterocyclic motif, prominently feat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist Name/Title]

Abstract

The 2,4-quinolinedione scaffold represents a privileged heterocyclic motif, prominently featured in a diverse array of naturally occurring alkaloids with significant and varied biological activities. These compounds, isolated from a wide spectrum of organisms ranging from higher plants to marine bacteria, have garnered substantial attention within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Their inherent structural features allow for a multitude of chemical modifications, paving the way for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive literature review of 2,4-quinolinedione alkaloids, covering their natural occurrence, biosynthetic pathways, and chemical synthesis. Furthermore, it delves into their extensive pharmacological activities, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties, elucidating the underlying mechanisms of action and structure-activity relationships. This guide aims to serve as a critical resource for researchers and professionals engaged in the exploration and exploitation of these promising natural products for therapeutic innovation.

Introduction: The Quinoline Nucleus and the Rise of 2,4-Quinolinediones

The quinoline ring system is a fundamental heterocyclic scaffold found in numerous biologically active natural products and synthetic compounds.[1] Since the isolation of quinine from Cinchona bark in the 19th century, quinoline alkaloids have been at the forefront of drug discovery, most notably in the fight against malaria.[2] A significant subclass of these compounds is the 2,4-quinolinedione alkaloids, characterized by a quinoline nucleus bearing two carbonyl groups at positions 2 and 4. These natural products are biosynthetically derived from anthranilic acid and exhibit a remarkable range of pharmacological effects, including anticancer, antibacterial, antifungal, anti-inflammatory, and neuroprotective activities.[2][3][4] The inherent versatility of the 2,4-quinolinedione core has made it an attractive target for synthetic chemists and a fertile ground for the development of novel therapeutic leads.

Natural Occurrence and Distribution

2,4-Quinolinedione alkaloids are predominantly found in the plant kingdom, with the Rutaceae family being a particularly rich source.[1] Genera such as Ruta, Zanthoxylum, and Evodia are known to produce a variety of these compounds.[2] However, their distribution is not limited to higher plants. Marine-derived microorganisms, including bacteria of the genus Pseudomonas and fungi, have also been identified as producers of 2,4-quinolinedione alkaloids, highlighting the broad ecological distribution of these bioactive molecules.[3]

Table 1: Selected 2,4-Quinolinedione Alkaloids and Their Natural Sources

Alkaloid NameNatural SourceReference
GraveolineRuta graveolens[3]
ArborinineGlycosmis arborea[2]
1-methyl-2-[(Z)-7-tridecenyl]-4(1H)-quinoloneEvodia rutaecarpa[2]
3-Heptyl-3-hydroxy-2,4(1H,3H)-quinolinedionePseudomonas aeruginosa[3]

Biosynthesis: The Molecular Machinery Behind the Scaffold

The biosynthesis of quinoline alkaloids in higher plants generally originates from anthranilic acid .[1] The formation of the 2,4-quinolinedione scaffold involves a fascinating interplay of enzymatic reactions. Recent studies on the medicinal plant Evodia rutaecarpa have shed light on the biosynthesis of 2-alkylquinolone alkaloids, a class closely related to 2,4-quinolinediones. This research has revealed the crucial role of two novel type III polyketide synthases (PKSs) . These enzymes work in concert to catalyze the condensation of an N-methylanthraniloyl-CoA starter unit with malonyl-CoA extender units to construct the characteristic heterocyclic ring system.

The proposed biosynthetic pathway underscores the plant's sophisticated metabolic machinery for generating chemical diversity. Understanding these enzymatic steps at a molecular level not only provides fundamental knowledge of plant secondary metabolism but also opens avenues for biotechnological production of these valuable compounds through metabolic engineering.

Biosynthesis of 2-Alkyl-4-quinolones Anthranilic_acid Anthranilic Acid N_methylanthraniloyl_CoA N-methylanthraniloyl-CoA Anthranilic_acid->N_methylanthraniloyl_CoA Methylation & CoA ligation Type_III_PKS1 Type III PKS Enzyme 1 N_methylanthraniloyl_CoA->Type_III_PKS1 Malonyl_CoA Malonyl-CoA Malonyl_CoA->Type_III_PKS1 Intermediate Polyketide Intermediate Type_III_PKS1->Intermediate Condensation Type_III_PKS2 Type III PKS Enzyme 2 Intermediate->Type_III_PKS2 Alkyl_4_quinolone 2-Alkyl-4-quinolone Type_III_PKS2->Alkyl_4_quinolone Cyclization & Aromatization

Figure 1: Proposed biosynthetic pathway of 2-alkyl-4-quinolone alkaloids.

Chemical Synthesis: Constructing the 2,4-Quinolinedione Core

The synthesis of the 2,4-quinolinedione scaffold has been a subject of considerable interest for organic chemists. Several named reactions have been developed and optimized for the construction of this heterocyclic system.

The Conrad-Limpach Synthesis

The Conrad-Limpach synthesis is a classical and widely employed method for the preparation of 4-hydroxyquinolines, which are tautomers of 4-quinolones.[5][6] The reaction involves the condensation of an aniline with a β-ketoester. The initial reaction forms an enamine intermediate, which upon heating to high temperatures (typically in a high-boiling solvent like diphenyl ether or Dowtherm A), undergoes thermal cyclization to yield the 4-hydroxyquinoline.[5][7]

Experimental Protocol: Conrad-Limpach Synthesis of 4-Hydroxyquinolines

This protocol provides a general procedure for the synthesis of 4-hydroxyquinolines. The specific aniline and β-ketoester will determine the final product.

Materials:

  • Aniline derivative

  • β-ketoester (e.g., ethyl acetoacetate)

  • High-boiling solvent (e.g., diphenyl ether)

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a stir bar and reflux condenser, combine the aniline derivative (1 equivalent) and the β-ketoester (1.1 equivalents) in the high-boiling solvent.

  • Condensation: Heat the reaction mixture to approximately 140-150 °C with stirring for 1-2 hours. This step facilitates the formation of the enamine intermediate with the removal of water.

  • Cyclization: Increase the temperature of the reaction mixture to around 250 °C and maintain it for 30-60 minutes. During this time, the cyclization to the 4-hydroxyquinoline occurs.

  • Work-up: Allow the reaction mixture to cool to room temperature. The product often precipitates out of the solvent. The crude product can be collected by filtration and washed with a suitable organic solvent (e.g., hexane or toluene) to remove the high-boiling solvent.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system.

Causality Behind Experimental Choices:

  • The use of a high-boiling solvent is crucial for the thermal cyclization step, which requires significant energy input to overcome the activation barrier.[5]

  • The initial lower temperature for the condensation step allows for the controlled formation of the enamine intermediate while minimizing side reactions.

  • Washing the crude product with a non-polar solvent effectively removes the high-boiling reaction solvent, which is often non-polar.

Conrad_Limpach_Workflow Start Start: Aniline + β-ketoester in high-boiling solvent Condensation Condensation (140-150°C) Start->Condensation Cyclization Cyclization (250°C) Condensation->Cyclization Workup Work-up (Cooling, Filtration) Cyclization->Workup Purification Purification (Recrystallization) Workup->Purification End End: Pure 4-Hydroxyquinoline Purification->End

Figure 2: Experimental workflow for the Conrad-Limpach synthesis.

Pharmacological Activities and Mechanisms of Action

2,4-Quinolinedione alkaloids exhibit a broad spectrum of biological activities, making them promising candidates for drug development.

Anticancer Activity

A significant body of research has focused on the anticancer potential of 2,4-quinolinedione derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines.[3] The mechanisms underlying their anticancer effects are multifaceted and often involve the modulation of key cellular signaling pathways.

5.1.1. Inhibition of PI3K/Akt/mTOR and MAPK Signaling Pathways

The PI3K/Akt/mTOR and MAPK signaling pathways are critical regulators of cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.[8][9][10] Several studies have demonstrated that 2,4-quinolinedione alkaloids can exert their anticancer effects by inhibiting these pathways.[11][12] For instance, certain derivatives have been shown to decrease the phosphorylation of key proteins in these cascades, leading to cell cycle arrest and apoptosis.[11]

Anticancer_Mechanism cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Transcription Factors mTOR->Transcription Proliferation Cell Proliferation, Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Quinolinedione 2,4-Quinolinedione Alkaloid Quinolinedione->PI3K inhibition Quinolinedione->MEK inhibition Transcription->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis inhibition

Figure 3: Inhibition of PI3K/Akt/mTOR and MAPK signaling pathways by 2,4-quinolinedione alkaloids.

5.1.2. Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.[13][14][15][16][17]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • 2,4-Quinolinedione alkaloid stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the 2,4-quinolinedione alkaloid in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.[18][19][20]

Causality Behind Experimental Choices:

  • The use of a logarithmic dilution series of the test compound allows for the determination of a dose-response curve and the accurate calculation of the IC₅₀ value.

  • The incubation time is chosen based on the doubling time of the specific cancer cell line to ensure that the effect of the compound on cell proliferation can be observed.

  • DMSO is used to dissolve the water-insoluble formazan crystals, allowing for their quantification by spectrophotometry.

Antimicrobial Activity

Several 2,4-quinolinedione alkaloids have demonstrated significant activity against a range of pathogenic bacteria and fungi.[3][21][22][23] Their mechanism of action can vary, but some have been shown to interfere with bacterial cell wall synthesis or inhibit essential enzymes. The structure-activity relationship (SAR) studies have indicated that the nature and position of substituents on the quinolinedione ring play a crucial role in their antimicrobial potency.[24]

Table 2: Antimicrobial Activity of Selected 2,4-Quinolinedione Alkaloids

Alkaloid/DerivativeTarget OrganismActivity (MIC/IC₅₀)Reference
Benzyl bromide derivativesGram-positive bacteria, FungiStrong activity[3]
3-Heptyl-3-hydroxy-2,4(1H,3H)-quinolinedionePlasmodium falciparumIC₅₀ = 3.47 µg/mL[3]
2-Alkyl-4-hydroxyquinoline derivativeCandida albicans (hyphal growth)IC₅₀ = 11.4 µg/mL[3]
Quinolone-2-one derivativesMultidrug-resistant Gram-positive bacteriaMIC = 0.75 µg/mL (for compound 6c vs MRSA)[21]

Structure-Activity Relationship (SAR)

The biological activity of 2,4-quinolinedione alkaloids is intricately linked to their chemical structure. SAR studies have provided valuable insights into the structural features required for their pharmacological effects. For instance, in the context of anticancer activity, the presence of specific substituents at certain positions on the quinoline ring can significantly enhance cytotoxicity.[25][26][27] Similarly, for antibacterial activity, the lipophilicity and electronic properties of the substituents have been shown to influence their efficacy.[24] A deeper understanding of SAR is crucial for the rational design of more potent and selective 2,4-quinolinedione-based therapeutic agents.

Future Perspectives and Conclusion

2,4-Quinolinedione alkaloids represent a fascinating and promising class of natural products with a rich chemical diversity and a broad spectrum of biological activities. The elucidation of their biosynthetic pathways offers opportunities for their sustainable production through biotechnological approaches. The continuous development of novel synthetic methodologies will undoubtedly lead to the creation of a wider array of derivatives with improved pharmacological profiles.

Future research should focus on several key areas:

  • Mechanism of Action Studies: A more in-depth investigation into the molecular targets and signaling pathways modulated by these alkaloids is essential for understanding their therapeutic potential and potential side effects.

  • In Vivo Studies: While many studies have demonstrated in vitro activity, more extensive in vivo studies in animal models are needed to validate their efficacy and safety.

  • Lead Optimization: Utilizing the knowledge gained from SAR studies, medicinal chemists can design and synthesize new analogues with enhanced potency, selectivity, and pharmacokinetic properties.

  • Clinical Trials: Ultimately, the most promising candidates should be advanced into clinical trials to evaluate their therapeutic utility in humans.

References

  • 2,4-Quinolinedione alkaloids: occurrence and biological activities. (2025). ResearchGate. [Link]

  • 2,4-Quinolinedione alkaloids: occurrence and biological activities. (2024). PubMed. [Link]

  • Synthesis and biological activity of quinolinone and dihydroquinolinone p38 MAP kinase inhibitors. (n.d.). PubMed. [Link]

  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (n.d.). National Institutes of Health. [Link]

  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. (2025). PubMed. [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (n.d.). National Institutes of Health. [Link]

  • IC50 Determination. (n.d.). edX. [Link]

  • Bioassays for anticancer activities. (2013). University of Wollongong Research Online. [Link]

  • Natural products targeting the MAPK-signaling pathway in cancer: overview. (2024). PubMed Central. [Link]

  • A review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids. (2022). ResearchGate. [Link]

  • Preparation of Quinoline-2,4-dione Functionalized 1,2,3-Triazol-4-ylmethanols, 1,2,3-Triazole-4-carbaldehydes and 1,2,3-Triazole-4-carboxylic Acids. (n.d.). ResearchGate. [Link]

  • Conrad–Limpach synthesis. (n.d.). Wikipedia. [Link]

  • Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. (2020). PubMed. [Link]

  • Alkaloid-based modulators of the PI3K/Akt/mTOR pathway for cancer therapy: Understandings from pharmacological point of view. (2024). PubMed. [Link]

  • (PDF) Bioassays for Anticancer Activities. (2025). ResearchGate. [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). ACS Publications. [Link]

  • Structure-activity relationship of anticancer drug candidate quinones. (n.d.). Informa UK Limited. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). PubMed Central. [Link]

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  • Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review. (2021). MDPI. [Link]

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  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. [Link]

  • Mechanism of quinolone inhibition of DNA gyrase. Appearance of unique norfloxacin binding sites in enzyme-DNA complexes. (n.d.). PubMed. [Link]

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  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (n.d.). PubMed. [Link]

  • Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. (n.d.). MDPI. [Link]

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Foundational

Unraveling the Enigma: A Researcher's Guide to the Mechanism of Action of 3-Phenyl-2,4-quinolinediol

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential mechanisms of action of the novel compound, 3-Phenyl-2,4-quinolinediol....

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential mechanisms of action of the novel compound, 3-Phenyl-2,4-quinolinediol. While specific literature on this exact molecule is nascent, its core structure, a quinolinediol scaffold with a phenyl substitution, positions it within a class of compounds known for a diverse range of biological activities. This document will, therefore, serve as an in-depth, experience-driven roadmap for elucidating its biological targets and downstream effects. We will explore plausible mechanisms by drawing parallels from structurally related quinoline, quinolinone, and quinazolinone derivatives that have demonstrated significant therapeutic potential.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system is a recurring motif in a vast number of natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1] Its rigid, planar structure and the presence of a nitrogen heteroatom provide a unique scaffold for designing molecules that can interact with various biological targets. Derivatives of the quinoline core have been successfully developed as antibacterial, antiviral, antiallergic, and anticancer agents.[2] The 2,4-quinolinediol substructure, in particular, has been identified as a key metabolite and is involved in microbial signaling.[3] The addition of a phenyl group at the 3-position introduces a critical element for potential protein-ligand interactions, suggesting that 3-Phenyl-2,4-quinolinediol could exhibit potent and selective biological effects.

Plausible Mechanistic Pathways and Investigative Strategies

Based on the established activities of structurally analogous compounds, we will explore several high-probability mechanisms of action for 3-Phenyl-2,4-quinolinediol. For each proposed pathway, we will outline the underlying scientific rationale and provide detailed experimental protocols for validation.

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

Scientific Rationale: The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[4] Irregular activation of this pathway is a hallmark of many human cancers.[4] Several N-phenyl-4-hydroxy-2-quinolone-3-carboxamide derivatives have been identified as inhibitors of PI3Kα, a key isoform in this pathway.[4] The structural similarity of 3-Phenyl-2,4-quinolinediol to these inhibitors suggests it may also target this crucial oncogenic pathway.

Experimental Workflow:

PI3K_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_insilico In Silico Analysis start Compound Treatment (Cancer Cell Lines) kinase_assay PI3Kα Kinase Assay (Biochemical) start->kinase_assay Direct Inhibition? western_blot Western Blot Analysis (p-AKT, p-mTOR) start->western_blot Downstream Effects? docking Molecular Docking (PI3Kα Active Site) kinase_assay->docking cell_viability Cell Viability Assay (MTT/XTT) western_blot->cell_viability apoptosis_assay Apoptosis Assay (Annexin V/PI) western_blot->apoptosis_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) western_blot->cell_cycle Microtubule_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_insilico In Silico Analysis start Compound Treatment (Cancer Cell Lines) tubulin_polym Tubulin Polymerization Assay (Biochemical) start->tubulin_polym Direct Effect? if_staining Immunofluorescence Staining (α-tubulin) start->if_staining Cellular Disruption? docking Molecular Docking (Colchicine Binding Site) tubulin_polym->docking cell_cycle Cell Cycle Analysis (G2/M Arrest) if_staining->cell_cycle apoptosis_assay Apoptosis Assay (Caspase-3 Activation) if_staining->apoptosis_assay RTK_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_insilico In Silico Analysis kinase_panel Kinase Panel Screening (Broad Profiling) ic50_determination IC50 Determination (Specific RTKs) kinase_panel->ic50_determination Identify Hits western_blot Western Blot Analysis (p-EGFR, p-VEGFR2) ic50_determination->western_blot docking Molecular Docking (RTK ATP-binding site) ic50_determination->docking cell_migration Wound Healing/Transwell Assay western_blot->cell_migration tube_formation Endothelial Cell Tube Formation Assay western_blot->tube_formation

Caption: A workflow for assessing RTK inhibitory potential.

Detailed Protocols:

  • Kinase Panel Screening:

    • Submit 3-Phenyl-2,4-quinolinediol to a commercial kinase profiling service to screen against a large panel of kinases at a fixed concentration (e.g., 10 µM).

    • Analyze the results to identify specific kinases that are significantly inhibited by the compound.

  • Endothelial Cell Tube Formation Assay:

    • Coat a 96-well plate with Matrigel.

    • Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated plate.

    • Treat the cells with varying concentrations of 3-Phenyl-2,4-quinolinediol and a positive control (e.g., sunitinib).

    • Incubate for 6-18 hours to allow for the formation of capillary-like structures.

    • Visualize and quantify the tube formation using a microscope and image analysis software.

Data Presentation and Interpretation

To facilitate a clear understanding and comparison of the experimental outcomes, all quantitative data should be summarized in structured tables.

Table 1: In Vitro Antiproliferative Activity of 3-Phenyl-2,4-quinolinediol

Cell LineCancer TypeIC50 (µM)
HCT-116Colon CarcinomaExperimental Value
Caco-2Colorectal AdenocarcinomaExperimental Value
MCF-7Breast AdenocarcinomaExperimental Value
A549Lung CarcinomaExperimental Value

Table 2: Kinase Inhibitory Profile of 3-Phenyl-2,4-quinolinediol

KinaseIC50 (nM)
PI3KαExperimental Value
EGFRExperimental Value
VEGFR-2Experimental Value
c-MetExperimental Value

Conclusion and Future Directions

This guide provides a robust, multi-faceted approach to elucidating the mechanism of action of 3-Phenyl-2,4-quinolinediol. By systematically investigating its effects on key signaling pathways implicated in disease, researchers can build a comprehensive understanding of its therapeutic potential. The proposed workflows, combining biochemical, cellular, and in silico methods, ensure a self-validating system for generating reliable and actionable data. Future studies should focus on in vivo efficacy and toxicity profiling in relevant animal models to translate these foundational mechanistic insights into potential clinical applications.

References

  • Al-Ostath, A., et al. (2022). N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents. Molecules, 27(19), 6523. [Link]

  • Bielska, K., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(11), 3559. [Link]

  • Faramarzi, S., et al. (2023). Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents. Scientific Reports, 13, 7730. [Link]

  • Kuo, C-C., et al. (2023). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(2), 1073. [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Apoptotic Agents. Molecules, 27(19), 6603. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors. Scientific Reports, 13, 18635. [Link]

  • Sharma, P., & Sharma, R. (2021). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Journal of Drug Delivery and Therapeutics, 11(4-S), 186-194. [Link]

  • Ukrainets, I. V., et al. (2015). 3-Hydroxy-2-phenyl-4(1H)-quinolinones as promising biologically active compounds. Journal of Chemical and Pharmaceutical Research, 7(10), 656-666. [Link]

  • Khadem, S., & Marles, R. J. (2024). Natural 3,4-Dihydro-2(1 H)-quinolinones - part III: biological activities. Natural Product Research, 39(8), 2252-2259. [Link]

  • Agui, H., et al. (1977). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Journal of Medicinal Chemistry, 20(6), 791-796. [Link]

  • Wang, Y., et al. (2020). Synthesis of a New Phenyl Chlormethine-Quinazoline Derivative, a Potential Anti-Cancer Agent, Induced Apoptosis in Hepatocellular Carcinoma Through Mediating Sirt1/Caspase 3 Signaling Pathway. Frontiers in Pharmacology, 11, 911. [Link]

  • Verma, A., et al. (2019). Biological Activities of Quinoline Derivatives. International Journal of Pharmaceutical Sciences and Research, 10(4), 1546-1554. [Link]

  • MDPI. (2023). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. Retrieved from [Link]

Sources

Exploratory

The Therapeutic Potential of 3-Phenyl-2,4-quinolinediol Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry The quinoline nucleus is a cornerstone in the architecture of pharmacologically active molecules.[1][2] This heterocyclic scaffold is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline nucleus is a cornerstone in the architecture of pharmacologically active molecules.[1][2] This heterocyclic scaffold is prevalent in a multitude of natural products and synthetic compounds, demonstrating a broad spectrum of biological activities.[3] The versatility of the quinoline ring system allows for extensive chemical modifications, enabling the fine-tuning of its physicochemical properties and biological targets. Derivatives of quinoline have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, underscoring the therapeutic promise of this chemical class.[2][3]

This technical guide focuses on a specific, yet highly promising, subset of quinoline derivatives: 3-phenyl-2,4-quinolinediol and its analogues. The introduction of a phenyl group at the 3-position and hydroxyl groups at the 2- and 4-positions of the quinoline core creates a unique structural motif with the potential for diverse biological interactions. This guide will provide an in-depth exploration of the synthesis, biological activities, and therapeutic potential of these compounds, offering valuable insights for researchers and drug development professionals.

Synthetic Strategies for 3-Phenyl-2,4-quinolinediol Derivatives

The synthesis of the 3-phenyl-2,4-quinolinediol core and its derivatives can be achieved through several strategic pathways. The choice of synthetic route is often dictated by the desired substitution patterns on both the quinoline and the phenyl rings.

General Synthetic Workflow

A common approach to synthesizing 4-hydroxy-2-quinolone derivatives, which are tautomers of 2,4-quinolinediols, involves the cyclization of N-acylated anthranilic acid derivatives or related precursors.

A Anthranilic Acid Derivative B Acylation A->B Acylating Agent C N-Acyl Anthranilic Acid B->C D Cyclization (e.g., Conrad-Limpach reaction) C->D E 3-Phenyl-4-hydroxy-2-quinolone D->E

Caption: General synthetic workflow for 3-phenyl-4-hydroxy-2-quinolones.

Detailed Experimental Protocol: Synthesis of 4-Hydroxy-1-phenyl-2(1H)-quinolone

This protocol describes a representative synthesis of a 1-phenyl substituted 4-hydroxy-2-quinolone derivative.[1]

Step 1: Synthesis of 1-Phenyl-4-hydroxy-2(1H)-quinolone (I)

  • A mixture of diphenylamine and malonic acid is treated with phosphoryl chloride.

  • The reaction mixture is heated under reflux for a specified period.

  • After cooling, the mixture is poured into crushed ice and neutralized.

  • The resulting precipitate is filtered, washed, and recrystallized to yield compound (I).

Step 2: Formylation of Compound (I)

  • Compound (I) is subjected to a formylation reaction, for instance, using a Vilsmeier-Haack reagent (e.g., POCl₃/DMF).

  • The reaction is typically carried out at a controlled temperature.

  • Work-up involves quenching the reaction with an appropriate aqueous solution and extraction of the product.

  • Purification by chromatography or recrystallization affords the formylated intermediate (II).

Step 3: Schiff Base Formation

  • The formylated intermediate (II) is reacted with various substituted aromatic phenylhydrazines.

  • The reaction is usually performed in a suitable solvent like ethanol with catalytic acid.

  • The resulting Schiff bases (IIIa-g) are isolated by filtration or evaporation of the solvent.

Step 4: Cyclization to Thiazolidinone Derivatives

  • The Schiff bases (IIIa-g) are reacted with thioglycolic acid in the presence of anhydrous zinc chloride.

  • The mixture is heated to promote cyclization.

  • The final products, 2-(2-(4-Hydroxy-2-oxoquinolin-1(2H)-yl)phenyl/substituted phenyl)-3-(phenylamino) thiazolidon-4-one derivatives (IVa-g), are purified by chromatographic methods.[1]

Anticancer Activity of 3-Phenyl-2,4-quinolinediol Derivatives

A significant body of research highlights the potent anticancer activities of quinoline and quinazolinone derivatives. The 3-phenyl-2,4-quinolinediol scaffold has emerged as a promising framework for the design of novel cytotoxic agents.

Mechanism of Action: Targeting Key Signaling Pathways in Cancer

Several mechanisms of action have been proposed for the anticancer effects of these derivatives, with a prominent focus on the inhibition of key enzymes involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5]

A 3-Phenyl-2,4-quinolinediol Derivative B EGFR/VEGFR-2 Tyrosine Kinase A->B Inhibition C Downstream Signaling Pathways (e.g., RAS/MAPK, PI3K/AKT) B->C D Inhibition of Cell Proliferation C->D E Induction of Apoptosis C->E F Cell Cycle Arrest C->F

Caption: Proposed mechanism of anticancer activity via EGFR/VEGFR-2 inhibition.

In Vitro Cytotoxicity Data

The cytotoxic effects of various 3-phenyl-2,4-quinolinediol and related derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values demonstrate the potency of these compounds.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
IVg A549 (Lung)0.0298[1]
IVg MDA-MB (Breast)0.0338[1]
7n MCF-7 (Breast)12.84 ± 0.84[4]
7n SW480 (Colon)10.90 ± 0.84[4]
L-leucine derivative MCF-7 (Breast)15.1[3]
L-leucine derivative NCI-H460 (Lung)2.7[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the 3-phenyl-2,4-quinolinediol derivatives for a specified incubation period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Anti-inflammatory and Antimicrobial Potential

Beyond their anticancer properties, derivatives of the 3-phenyl-2,4-quinolinediol scaffold have shown promise as anti-inflammatory and antimicrobial agents.

Anti-inflammatory Activity

Certain quinazolinone derivatives, structurally similar to the topic compounds, have demonstrated significant anti-inflammatory effects.[6] One such derivative, 2-(N'-2-pentylidene-hydrazino)-3-phenyl-3H-quinazolin-4-one (AS3), exhibited more potent anti-inflammatory activity than the standard drug diclofenac sodium.[6] The mechanism of anti-inflammatory action is often associated with the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2).

Antimicrobial Activity

The quinoline core is a well-established pharmacophore in antimicrobial drug discovery. Studies on quinoline derivatives have reported activity against both Gram-positive and Gram-negative bacteria. For instance, novel quinoline-1H-1,2,3-triazole molecular hybrids have shown broad-spectrum antibacterial activity.[5] While specific data for 3-phenyl-2,4-quinolinediol derivatives is emerging, the inherent antimicrobial potential of the quinoline scaffold suggests this is a fruitful area for further investigation.

Neuroprotective Effects of 3-Phenyl-2,4-quinolinediol Analogues

Neurodegenerative diseases such as Alzheimer's disease represent a significant unmet medical need. The multifactorial nature of these disorders necessitates the development of multi-target drugs. Phenyl-quinoline derivatives have been investigated as potential agents for Alzheimer's disease, targeting key enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[7]

Mechanism of Neuroprotection

One promising mechanism of neuroprotection involves the inhibition of cholinesterases, which leads to an increase in the levels of the neurotransmitter acetylcholine in the brain. Additionally, some derivatives have been shown to reduce the levels of glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[7]

A Phenyl-quinoline Derivative B Cholinesterase (AChE/BChE) A->B Inhibition D GSK-3β A->D Inhibition C Increased Acetylcholine Levels B->C F Neuroprotection C->F E Reduced Tau Hyperphosphorylation D->E E->F

Caption: Proposed neuroprotective mechanisms of phenyl-quinoline derivatives.

A study on a series of phenyl-quinoline derivatives revealed that most compounds exhibited higher selectivity for BChE over AChE. One analog, 7n, showed a 75-fold improvement in activity compared to the positive control and demonstrated no toxicity in SH-SY5Y cells.[7]

Conclusion and Future Directions

The 3-phenyl-2,4-quinolinediol scaffold represents a privileged structure with significant potential for the development of novel therapeutics. The diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, make these compounds highly attractive for further investigation.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the phenyl and quinoline rings to optimize potency and selectivity for specific biological targets.[8]

  • Elucidation of Detailed Mechanisms: In-depth studies to unravel the precise molecular mechanisms underlying the observed biological activities.

  • In Vivo Efficacy and Safety Profiling: Evaluation of the most promising derivatives in relevant animal models to assess their therapeutic efficacy and safety profiles.

  • Development of Multi-target Agents: Leveraging the inherent polypharmacology of the quinoline scaffold to design single molecules that can address multiple pathological pathways, particularly in complex diseases like cancer and neurodegenerative disorders.

The continued exploration of 3-phenyl-2,4-quinolinediol derivatives holds great promise for the discovery of next-generation therapies for a range of human diseases.

References

Sources

Foundational

The Alchemist's Enigma: 3-Phenyl-2,4-quinolinediol as a Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals Executive Summary The quinoline ring system is a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents. Within this vast fa...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

The quinoline ring system is a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents. Within this vast family, the 3-phenyl-2,4-quinolinediol scaffold, existing predominantly as its 4-hydroxy-3-phenylquinolin-2(1H)-one tautomer, has emerged as a "privileged scaffold." Its rigid, planar structure, combined with rich electronic properties and specific hydrogen bonding capabilities, makes it an ideal platform for designing potent and selective modulators of various biological targets. This guide provides a comprehensive technical overview of this scaffold, delving into its synthesis, key biological activities with a focus on neuroprotection, and the critical structure-activity relationships that drive its therapeutic potential. We will explore the causality behind experimental designs and present actionable protocols for the synthesis and evaluation of novel compounds based on this versatile core.

The 3-Phenyl-4-hydroxyquinolin-2(1H)-one Core: A Structural and Physicochemical Perspective

The designation "3-phenyl-2,4-quinolinediol" is a valid chemical name, but in physiological and most solvent systems, the molecule overwhelmingly favors the 4-hydroxy-3-phenylquinolin-2(1H)-one tautomeric form. This keto-enol tautomerism is a defining feature of the scaffold and is fundamental to its biological activity. The enolic hydroxyl group at the C4 position and the amide proton at N1 can act as hydrogen bond donors, while the carbonyl oxygen at C2 and the hydroxyl oxygen serve as hydrogen bond acceptors. This amphipathic hydrogen bonding capability allows for specific and high-affinity interactions with enzyme active sites and receptor binding pockets.

The phenyl group at the C3 position is another critical feature. It provides a vector for chemical diversification, allowing chemists to probe the steric and electronic requirements of a target protein. Modifications to this phenyl ring have been shown to dramatically influence potency and selectivity.

G start Starting Materials: - Substituted Aniline - Diethyl Phenylmalonate step1 Step 1: N-Acylation Forms N-acylated aniline intermediate. start->step1 Heat / Catalyst step2 Step 2: Thermal Cyclization High-temperature reaction, often in diphenyl ether. step1->step2 High Temp (>250°C) step3 Step 3: Purification Crystallization or chromatography. step2->step3 Cooling & Isolation product Final Product: 3-Phenyl-4-hydroxyquinolin-2(1H)-one Core step3->product

Caption: General synthetic workflow for the scaffold.

Key Biological Activities & Mechanisms of Action

While derivatives of the quinoline scaffold exhibit a wide range of activities including anticancer and anti-inflammatory effects, the 3-phenyl-4-hydroxyquinolin-2(1H)-one core is most authoritatively documented as a potent modulator of the central nervous system. [1][2]

Primary Application: Neuroprotection via NMDA Receptor Antagonism

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. However, its overactivation (excitotoxicity) is a key pathological mechanism in stroke, traumatic brain injury, and neurodegenerative diseases.

The 3-phenyl-4-hydroxyquinolin-2(1H)-one scaffold has proven to be an exceptional starting point for the development of potent and selective antagonists of the glycine co-agonist site on the NMDA receptor. [2]By blocking this site, these compounds can allosterically inhibit receptor activation without directly interfering with the glutamate binding site, a strategy believed to offer a better safety profile.

Mechanism of Action: These compounds act as competitive antagonists at the strychnine-insensitive glycine binding site on the GluN1 subunit of the NMDA receptor. The 4-hydroxy and 2-keto groups are critical for forming a key hydrogen bond network within the binding pocket, mimicking the interactions of glycine itself. The 3-phenyl group occupies a nearby hydrophobic pocket, and substitutions on this ring are used to fine-tune binding affinity and pharmacokinetic properties.

cluster_NMDA NMDA Receptor Glu Glutamate Glu_Site GluN2 (Glutamate Site) Glu->Glu_Site Gly Glycine Gly_Site GluN1 (Glycine Site) Gly->Gly_Site Quin 3-Phenyl-4-hydroxy- quinolin-2-one (Antagonist) Quin->Gly_Site Blocks Channel Ion Channel (Closed) Ca_Influx Ca++ Influx (Blocked) Excitotoxicity Excitotoxicity & Neuronal Death (Prevented)

Caption: Mechanism of NMDA receptor antagonism.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the 3-phenyl-4-hydroxyquinolin-2(1H)-one scaffold has yielded crucial insights into the structural requirements for potent NMDA receptor antagonism. These studies are pivotal for optimizing lead compounds into clinical candidates.

Key SAR Insights:

  • Quinoline Core Substitution: Small, electron-withdrawing groups (e.g., Chlorine, Nitro) at the 7-position of the quinoline ring generally enhance antagonist potency.

  • 3-Phenyl Ring Substitution: The electronic nature and position of substituents on the 3-phenyl ring have a profound impact. For instance, placing a chlorine atom at the 4-position of the phenyl ring often leads to a significant increase in affinity.

  • 4-Hydroxy Group: This group is generally considered essential for activity, acting as a critical hydrogen bond donor. Its replacement or esterification typically leads to a dramatic loss of potency.

  • N1 Position: Alkylation at the N1 position can be tolerated and is often used to modulate physicochemical properties like solubility and brain penetration, but large, bulky groups are disfavored.

Table 1: SAR Summary for NMDA Glycine Site Antagonism

Compound IDQuinoline R1 (Pos 7)3-Phenyl R2 (Pos 4')Glycine Site Affinity (IC50, nM)Reference
1 HH150[2]
2 ClH35[2]
3 HCl28[2]
4 ClCl5[2]
5 NO₂H25[3]

This table is a representative summary based on published data.

Experimental Protocols

The following protocols are provided as a self-validating framework for researchers entering this field. They are based on established literature procedures.

Protocol 1: Synthesis of 7-Chloro-4-hydroxy-3-phenylquinolin-2(1H)-one

Rationale: This protocol describes the synthesis of a potent NMDA antagonist (Compound 4 from the SAR table) via a two-step sequence involving N-acylation followed by thermal cyclization.

Materials:

  • 2-Amino-4-chlorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Aniline

  • Diethyl phenylmalonate

  • Diphenyl ether

  • Ethanol, Hexanes, Diethyl ether

  • Standard laboratory glassware, heating mantle, reflux condenser, magnetic stirrer

Step-by-Step Methodology:

  • Synthesis of the Anilide: a. To a solution of 2-amino-4-chlorobenzoic acid (1 equiv.) in a suitable solvent, add thionyl chloride (1.2 equiv.) and reflux for 2 hours to form the acyl chloride. b. Cool the reaction and remove excess thionyl chloride under reduced pressure. c. Dissolve the crude acyl chloride in a dry, non-polar solvent and add aniline (2.5 equiv.). Stir at room temperature for 4 hours. d. Quench the reaction with water, extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to yield the crude anilide. Purify by recrystallization if necessary.

  • Cyclization to the Quinolone: a. In a round-bottom flask, prepare a sodium ethoxide solution by dissolving sodium metal (1.1 equiv.) in absolute ethanol. b. Add diethyl phenylmalonate (1.0 equiv.) to the sodium ethoxide solution and stir for 30 minutes. c. Add the anilide from Step 1 (1.0 equiv.) to the reaction mixture. d. Heat the mixture to reflux for 6 hours. A precipitate should form. e. Cool the reaction to room temperature and collect the precipitate by filtration. f. Wash the solid with cold ethanol and then diethyl ether. g. To obtain the final product, suspend the solid in water, acidify with HCl to pH ~2, filter the resulting solid, wash with water, and dry under vacuum. Recrystallize from ethanol/water to yield pure 7-chloro-4-hydroxy-3-phenylquinolin-2(1H)-one.

Self-Validation:

  • Controls: Monitor each step by Thin Layer Chromatography (TLC) to ensure consumption of starting materials.

  • Expected Outcome: The final product should be a white to off-white solid.

  • Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should be sharp and consistent with literature values.

Protocol 2: In Vitro NMDA Receptor Binding Assay

Rationale: This protocol describes a competitive binding assay to determine the affinity (IC₅₀) of a test compound for the glycine binding site of the NMDA receptor using a radiolabeled ligand.

Materials:

  • Rat cortical membranes (prepared from adult rat forebrains)

  • [³H]MDL 105,519 (radiolabeled glycine site antagonist)

  • Test compounds (e.g., synthesized quinolone derivatives)

  • Glycine (for non-specific binding determination)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter

Step-by-Step Methodology:

  • Assay Preparation: a. Prepare serial dilutions of the test compounds in the Tris-HCl buffer. b. Prepare assay tubes in triplicate for: i. Total Binding: Buffer + [³H]MDL 105,519 + membranes. ii. Non-specific Binding (NSB): Buffer + [³H]MDL 105,519 + excess glycine (1 mM) + membranes. iii. Test Compound: Buffer + [³H]MDL 105,519 + test compound dilution + membranes.

  • Incubation: a. To each tube, add 50 µL of the appropriate solution (buffer, glycine, or test compound). b. Add 50 µL of [³H]MDL 105,519 (final concentration ~1-2 nM). c. Initiate the binding reaction by adding 400 µL of the rat cortical membrane suspension. d. Incubate at 4°C for 30 minutes.

  • Termination and Filtration: a. Rapidly terminate the reaction by vacuum filtration through glass fiber filters (pre-soaked in buffer) using a cell harvester. b. Wash the filters three times with 3 mL of ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Quantification: a. Place the filters into scintillation vials. b. Add 4 mL of scintillation cocktail to each vial. c. Allow vials to equilibrate in the dark for at least 4 hours. d. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis: a. Calculate the specific binding: Total Binding (CPM) - Non-specific Binding (CPM). b. Calculate the percent inhibition for each test compound concentration: 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_total - CPM_NSB)]). c. Plot the percent inhibition against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.

Future Perspectives and Conclusion

The 3-phenyl-2,4-quinolinediol scaffold, in its predominant 4-hydroxy-3-phenylquinolin-2(1H)-one form, remains a highly valuable core in medicinal chemistry. Its success as a platform for potent NMDA receptor antagonists highlights its potential for treating a range of devastating neurological disorders. While its application in neuroprotection is well-established, the broader biological potential of this scaffold, particularly in oncology and immunology, warrants further rigorous investigation. The synthetic tractability and the clear structure-activity relationships make it an ideal candidate for library synthesis and high-throughput screening campaigns. As our understanding of complex diseases deepens, this "alchemist's enigma" will undoubtedly continue to be a source of novel therapeutic agents, demonstrating that a well-designed core scaffold is a timeless asset in the quest for new medicines.

References

  • Upadhyay, K. D., Dodia, N. M., Khunt, R. C., Chaniara, R. S., & Shah, A. K. (2018). Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents. ACS Medicinal Chemistry Letters, 9(3), 283-288. [Link]

  • Leeson, P. D., Carling, R. W., Moore, K. W., Moseley, A. M., Smith, J. D., Stevenson, G., ... & Kemp, J. A. (1992). 3-Phenyl-4-hydroxyquinolin-2(1H)-ones: potent and selective antagonists at the strychnine-insensitive glycine site on the N-methyl-D-aspartate receptor complex. Journal of Medicinal Chemistry, 35(11), 1954-1968. [Link]

  • Refouvelet, B., Guyon, C., Fenet, B., & Pinatel, C. (2004). Synthesis of 4-hydroxycoumarin and 2,4-quinolinediol derivatives and evaluation of their effects on the viability of HepG2 cells and human hepatocytes culture. European Journal of Medicinal Chemistry, 39(11), 931-937. [Link]

  • Abdel-Gawad, S. M., El-Gaby, M. S. A., & Ghorab, M. M. (1999). Synthesis of 3-substituted 4-hydroxyquinolin-2-ones via C-acylation reactions of active methylene compounds with functionalized benzoxazinones. HETEROCYCLES, 51(7), 1543-1550. [Link]

  • Hlaváč, J., Křupková, S., & Džubák, P. (2009). 3-Hydroxy-2-phenyl-4(1H)-quinolinones as promising biologically active compounds. Mini reviews in medicinal chemistry, 9(6), 700-709. [Link]

  • Keana, J. F. W., Cai, S. X., Guzikowski, A. P., Ward, D. D., Weber, E., & Woodward, R. M. (1996). Structure−Activity Relationships of 4-Hydroxy-3-nitroquinolin-2(1H)-ones as Novel Antagonists at the Glycine Site of N-Methyl-d-aspartate Receptors. Journal of Medicinal Chemistry, 39(23), 4682-4686. [Link]

  • Carling, R. W., Leeson, P. D., Moore, K. W., Moyes, C. R., Duncton, M., ... & Saywell, K. L. (1997). 4-Substituted-3-phenylquinolin-2(1H)-ones: Acidic and Nonacidic Glycine Site N-Methyl-d-aspartate Antagonists with in Vivo Activity. Journal of Medicinal Chemistry, 40(5), 754-765. [Link]

  • Al-Omary, F. A. M., Abou-Zeid, L. A., Nagi, M. N., Abdel-Aziz, A. A.-M., El-Azab, A. S., & Abdel-Hamide, S. G. (2010). Synthesis and in vitro testing of 2-phenyl-3-hydroxy-4(1H)-quinolinone derivatives as anticancer agents. Bioorganic & Medicinal Chemistry, 18(8), 2889-2898. [Link]

Sources

Exploratory

tautomeric forms of 3-Phenyl-2,4-quinolinediol in different solvents

An In-Depth Technical Guide to the Tautomeric Behavior of 3-Phenyl-2,4-quinolinediol in Various Solvents Authored by a Senior Application Scientist Foreword: The Dynamic Nature of Heterocyclic Scaffolds In the realm of m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Tautomeric Behavior of 3-Phenyl-2,4-quinolinediol in Various Solvents

Authored by a Senior Application Scientist

Foreword: The Dynamic Nature of Heterocyclic Scaffolds

In the realm of medicinal chemistry and drug development, the quinoline scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. The nuanced interplay of its electronic and structural properties governs its biological activity. A critical, yet often overlooked, aspect of these properties is tautomerism—the dynamic equilibrium between two or more interconvertible structural isomers. This guide delves into the tautomeric behavior of a specific, yet illustrative, member of this family: 3-Phenyl-2,4-quinolinediol. Understanding how the surrounding solvent environment dictates the predominant tautomeric form is paramount for predicting molecular interactions, solubility, and ultimately, bioavailability. This document serves as a technical primer for researchers, scientists, and drug development professionals, offering both foundational principles and actionable experimental protocols.

Unveiling the Tautomeric Forms of 3-Phenyl-2,4-quinolinediol

3-Phenyl-2,4-quinolinediol can exist in several tautomeric forms, primarily through keto-enol tautomerism. The principal equilibrium is between the diketo, keto-enol, and dienol forms. The stability of these forms is intrinsically linked to the aromaticity of the quinoline ring system and the potential for intramolecular hydrogen bonding.

  • Dienol Form (2,4-dihydroxy-3-phenylquinoline): This form benefits from the full aromaticity of the quinoline ring.

  • Keto-enol Forms (4-hydroxy-3-phenyl-1H-quinolin-2-one and 2-hydroxy-3-phenyl-1H-quinolin-4-one): These forms partially disrupt the aromaticity of the heterocyclic ring in favor of a more stable amide or vinylogous amide system.

  • Diketo Form (3-phenylquinoline-2,4(1H,3H)-dione): This form has the least aromatic character in the heterocyclic ring.

The interplay between these forms is a delicate balance of thermodynamic stabilities, influenced by both intramolecular and intermolecular factors.

Caption: Tautomeric equilibria of 3-Phenyl-2,4-quinolinediol.

The Decisive Role of the Solvent Environment

The solvent in which a molecule is dissolved is not a passive bystander; it is an active participant in determining the tautomeric equilibrium. The general principle, often referred to as Meyer's rule for keto-enol tautomerism, suggests that the equilibrium shifts toward the keto tautomer with increasing solvent polarity.[1] This is because the keto form is generally more polar than the enol form and is thus better stabilized by polar solvents.[1]

Nonpolar Solvents (e.g., Cyclohexane, Carbon Tetrachloride)

In nonpolar, aprotic solvents, intramolecular hydrogen bonding is a dominant stabilizing force. For 3-Phenyl-2,4-quinolinediol, the enol forms, particularly those that can form a six-membered ring through intramolecular hydrogen bonding, are expected to be favored. This internal stabilization minimizes unfavorable interactions with the nonpolar solvent. Studies on similar β-diketone systems show a prevalence of the enol tautomer in non-polar solvents.[2]

Polar Aprotic Solvents (e.g., DMSO, THF)

Polar aprotic solvents, such as dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF), are effective hydrogen bond acceptors.[1] These solvents can disrupt intramolecular hydrogen bonds in the enol tautomer by forming stronger intermolecular hydrogen bonds with the solute.[1] This can lead to a shift in the equilibrium towards the more polar keto form, which is better solvated by the polar aprotic environment.[3] For instance, in related quinazolinone systems, the keto form is favored in polar aprotic solvents like DMSO.[4] Computational studies on 4-hydroxyquinoline derivatives also indicate a stabilization of the keto form in polar aprotic solvents like THF.[5]

Polar Protic Solvents (e.g., Water, Methanol)

Polar protic solvents, like water and methanol, are both hydrogen bond donors and acceptors. They can effectively solvate both the keto and enol forms. However, the ability of these solvents to form a network of hydrogen bonds can significantly stabilize the more polar diketo tautomer. The high dielectric constant of these solvents also favors the tautomer with the larger dipole moment, which is typically the keto form.[1] Computational studies on similar heterocyclic systems have shown that polar protic solvents like water and methanol stabilize the keto-form.[6]

Summary of Expected Solvent Effects
Solvent Class Dominant Interactions Expected Predominant Tautomer Causality
Nonpolar AproticIntramolecular H-bondingEnol FormsMinimization of unfavorable solute-solvent interactions.
Polar AproticIntermolecular H-bonding (acceptor)Diketo/Keto-Enol FormsDisruption of intramolecular H-bonds and stabilization of the more polar tautomer.
Polar ProticIntermolecular H-bonding (donor & acceptor)Diketo FormStrong solvation of the highly polar diketo tautomer through a hydrogen-bonding network.

Experimental Protocols for Tautomeric Analysis

The determination of tautomeric populations in different solvents is an empirical science. The following protocols outline the primary spectroscopic methods for such investigations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for quantitatively assessing tautomeric equilibria, as the tautomers are often in slow exchange on the NMR timescale.[7]

Step-by-Step Protocol for ¹H NMR Analysis:
  • Sample Preparation: Prepare solutions of 3-Phenyl-2,4-quinolinediol of the same concentration (e.g., 10 mg/mL) in a range of deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD).

  • Data Acquisition: Acquire ¹H NMR spectra for each solution at a constant temperature (e.g., 298 K).

  • Spectral Analysis:

    • Identify distinct sets of signals corresponding to each tautomer. The enolic hydroxyl protons will typically appear as broad singlets at a characteristic downfield chemical shift. The protons on the quinoline ring will also have distinct chemical shifts for each tautomer.

    • Integrate the signals that are unique to each tautomer.

  • Quantification: Calculate the molar ratio of the tautomers from the integral values.

Caption: Workflow for NMR-based tautomer analysis.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to monitor shifts in the electronic absorption spectra of the tautomers in different solvents.[7] The different conjugation systems of the keto and enol forms will result in different absorption maxima (λ_max).

Step-by-Step Protocol for UV-Vis Analysis:
  • Sample Preparation: Prepare a series of dilute solutions of 3-Phenyl-2,4-quinolinediol in various solvents of differing polarity.

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).

  • Spectral Analysis:

    • Identify the λ_max for each solution.

    • Correlate the observed solvatochromic shifts (changes in λ_max with solvent polarity) with the expected electronic transitions of the predominant tautomeric forms. A shift to longer wavelengths (bathochromic shift) often indicates a more extended conjugated system, which may be present in the enol form.

Authoritative Grounding and Mechanistic Insights

Conclusion and Future Directions

The tautomeric distribution of 3-Phenyl-2,4-quinolinediol is a sensitive function of its solvent environment. A comprehensive understanding of this phenomenon is crucial for controlling the chemical and biological properties of this important heterocyclic scaffold. The experimental protocols detailed herein provide a robust framework for elucidating the specific tautomeric preferences in any solvent system of interest. Future research should focus on generating empirical data for 3-Phenyl-2,4-quinolinediol to validate the predictive models based on analogous systems. Such studies will undoubtedly contribute to the more rational design of quinoline-based therapeutic agents.

References

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Foundational

In Silico ADMET Profiling of 3-Phenyl-2,4-quinolinediol: A Technical Guide for Drug Discovery

Abstract The early-stage assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a cornerstone of modern drug discovery, significantly mitigating the risk of late-stage clinical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The early-stage assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a cornerstone of modern drug discovery, significantly mitigating the risk of late-stage clinical failures.[1] This technical guide provides an in-depth, practical walkthrough of the in silico ADMET prediction process for a novel chemical entity, 3-Phenyl-2,4-quinolinediol. As a representative heterocyclic scaffold, this compound serves as an ideal case study for researchers, medicinal chemists, and drug development professionals. This document details the scientific rationale behind key ADMET endpoints, provides a step-by-step protocol using publicly accessible and validated computational tools, and presents a comprehensive interpretation of the predicted data. Our objective is to furnish scientists with a self-validating framework to rapidly assess the drug-like potential of novel compounds, thereby enabling data-driven decisions in the lead optimization process.

Introduction: The Imperative of Early-Stage ADMET Assessment

The journey of a drug from concept to clinic is fraught with challenges, with a significant portion of candidates failing due to unfavorable pharmacokinetic or toxicological profiles.[2] Historically, these critical flaws were often discovered late in development, incurring substantial financial and temporal costs. The "fail early, fail cheap" paradigm has since become a guiding principle in pharmaceutical research. Computational, or in silico, ADMET prediction has emerged as an indispensable tool in this paradigm, offering a rapid and cost-effective means to evaluate the fundamental drug-like properties of compounds before committing resources to synthesis and experimental testing.[3]

This guide focuses on the quinoline derivative 3-Phenyl-2,4-quinolinediol . The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. However, its specific ADMET profile is dictated by its substitution pattern. By computationally characterizing this novel entity, we can triage its potential and identify liabilities that may require chemical modification.

The core of our analysis rests on leveraging robust, machine-learning-based predictive models that have been trained on vast datasets of experimental results.[4][5] These tools allow us to translate a simple chemical structure into a rich, multidimensional ADMET profile.

The Subject Molecule: 3-Phenyl-2,4-quinolinediol

To initiate any in silico analysis, a standardized, machine-readable representation of the molecule is required. The most common format is the Simplified Molecular Input Line Entry System (SMILES).

  • Molecule Name: 3-Phenyl-2,4-quinolinediol

  • Tautomeric Form: 4-hydroxy-3-phenyl-1H-quinolin-2-one (This keto-enol tautomer is generally the more stable form).

  • Canonical SMILES: O=C1C(c2ccccc2)=C(O)NC3=CC=CC=C13

This SMILES string will serve as the primary input for all subsequent computational predictions.

The In Silico ADMET Prediction Workflow

The process of generating a comprehensive ADMET profile from a chemical structure follows a logical and systematic workflow. This workflow begins with the calculation of fundamental physicochemical properties, which are themselves determinants of pharmacokinetic behavior, and proceeds through the prediction of complex biological endpoints.

ADMET_Workflow cluster_input Input cluster_prediction Prediction Engine cluster_output Output Input Molecule Structure (SMILES String) PhysChem Physicochemical Properties Input->PhysChem Calculate Absorption Absorption Input->Absorption Predict Distribution Distribution Input->Distribution Predict Metabolism Metabolism Input->Metabolism Predict Excretion Excretion Input->Excretion Predict Toxicity Toxicity Input->Toxicity Predict PhysChem->Absorption Influences PhysChem->Distribution Influences Profile Comprehensive ADMET Profile Absorption->Profile Compile Distribution->Profile Compile Metabolism->Profile Compile Excretion->Profile Compile Toxicity->Profile Compile

Caption: In Silico ADMET Prediction Workflow.

Detailed Methodology: Generating the ADMET Profile

This section provides a self-validating protocol using the ADMETlab 2.0 web server, a freely accessible and comprehensive platform for ADMET prediction.[1][5][6]

Protocol: ADMET Prediction using ADMETlab 2.0

  • Navigate to the Web Server: Open a web browser and go to the ADMETlab 2.0 homepage (admetmesh.scbdd.com).[6]

  • Access the Prediction Module: Select the "ADMET Evaluation" function module on the main page.

  • Input the Molecular Structure:

    • Locate the molecule input area. Several options are available (drawing, uploading a file).

    • For this guide, select the "SMILES" input method.

    • Copy and paste the canonical SMILES for 3-Phenyl-2,4-quinolinediol into the text box: O=C1C(c2ccccc2)=C(O)NC3=CC=CC=C13.

  • Initiate Calculation: Click the "Predict" or equivalent submission button to start the analysis. The server will process the input and generate a comprehensive report.

  • Data Collection: Systematically record the predicted values for each parameter listed in the output report. The platform typically organizes results into categories such as Physicochemical Properties, Absorption, Distribution, Metabolism, Excretion, and Toxicity.[1]

  • Data Export (Optional): Many platforms, including similar ones like SwissADME, offer options to export the results as a CSV or text file for further analysis and record-keeping.[7]

Results: Predicted ADMET Profile of 3-Phenyl-2,4-quinolinediol

The following table summarizes the key ADMET properties predicted for our molecule of interest. The interpretation column provides context based on established principles in drug discovery.

Category Parameter Predicted Value Interpretation & Scientific Rationale
Physicochemical Molecular Weight237.25 g/mol Favorable. Below the 500 Da threshold suggested by Lipinski's Rule of Five, indicating good potential for passive diffusion across membranes.[8][9][10]
LogP (Lipophilicity)2.15Optimal. A LogP value between 1 and 3 is often considered ideal for oral bioavailability, balancing aqueous solubility with membrane permeability.[11]
Hydrogen Bond Donors2Favorable. Complies with Lipinski's Rule of Five (≤5), minimizing the desolvation penalty upon membrane crossing.[8][10]
Hydrogen Bond Acceptors3Favorable. Complies with Lipinski's Rule of Five (≤10), indicating good potential for membrane permeation.[8][10]
Absorption Caco-2 Permeability (logPapp)-4.95 cm/sHigh Permeability. The Caco-2 cell line is a widely used in vitro model of the human intestinal epithelium.[12] A predicted logPapp value greater than -5.0 generally correlates with high intestinal absorption.[13]
Human Intestinal Absorption (HIA)95.8% (Positive)Excellent. This prediction strongly suggests the compound will be well-absorbed from the gastrointestinal tract following oral administration. A value >30% is typically considered positive.[14]
P-glycoprotein (P-gp) SubstrateNon-substrateFavorable. P-gp is an efflux transporter that can pump drugs out of cells, reducing bioavailability. Being a non-substrate is a significant advantage for consistent absorption and distribution.
Distribution Blood-Brain Barrier (BBB) PermeabilityBBB+ (High)High CNS Penetration. The model predicts the compound is likely to cross the BBB.[15][16] This is a critical feature: desirable for a CNS-acting drug, but a potential liability (off-target side effects) for a peripherally acting drug.
Plasma Protein Binding (PPB)88.5%Moderate-High. High binding can limit the free fraction of the drug available to exert its therapeutic effect, but can also prolong its half-life. This value is within a typical range for many drugs.
Metabolism CYP2D6 InhibitorInhibitorPotential Liability. Inhibition of major Cytochrome P450 enzymes like CYP2D6 is a primary cause of drug-drug interactions (DDIs).[2] Co-administration with other CYP2D6-metabolized drugs could lead to their accumulation and potential toxicity.
CYP3A4 InhibitorNon-inhibitorFavorable. CYP3A4 is responsible for the metabolism of a large percentage of marketed drugs.[2] Lack of inhibition reduces the risk of common DDIs.
CYP Substrate (2D6, 3A4, etc.)Substrate (Multiple)Metabolically Active. The compound is predicted to be a substrate for several CYP enzymes, indicating it will likely be cleared via hepatic metabolism. The specific sites of metabolism can be further predicted to guide chemical modifications.[17][18][19]
Toxicity hERG InhibitionNon-inhibitorCritical Safety Feature. Inhibition of the hERG potassium channel is linked to a potentially fatal cardiac arrhythmia (Torsades de Pointes).[20][21] A "non-inhibitor" prediction is a crucial hurdle passed for cardiovascular safety.
AMES MutagenicityNon-mutagenicFavorable. The Ames test assesses the mutagenic potential of a compound. A negative result suggests a lower risk of carcinogenicity.
Hepatotoxicity (H-HT)NegativeFavorable. This predicts a low likelihood of causing drug-induced liver injury, a major reason for drug withdrawal.

Senior Scientist's Assessment and Forward Look

The in silico profile of 3-Phenyl-2,4-quinolinediol presents a compelling, albeit mixed, picture for its potential as a drug candidate.

Key Strengths (The "Go" Signals):

  • Excellent "Drug-Likeness" and Absorption: The compound exhibits strong adherence to Lipinski's Rule of Five and is predicted to have high intestinal absorption and permeability. This foundation is crucial for developing a viable oral therapeutic.

  • Favorable Safety Flags: The negative predictions for hERG inhibition, AMES mutagenicity, and hepatotoxicity are highly encouraging. Clearing these critical safety hurdles in silico significantly de-risks the compound's progression.

  • CNS Penetration: The predicted ability to cross the blood-brain barrier is a powerful asset if the intended therapeutic target resides in the central nervous system.

Potential Liabilities (The "Caution" Signals):

  • CYP2D6 Inhibition: This is the most significant flag identified. The potential for drug-drug interactions is a major regulatory concern. The causality lies in the compound's ability to bind to the active site of the CYP2D6 enzyme, preventing it from metabolizing other co-administered drugs. This liability would need to be addressed early in a lead optimization campaign, likely through structural modifications aimed at reducing affinity for the enzyme.

  • CNS Penetration (as a liability): If the compound is intended for a peripheral target, its high BBB permeability could lead to undesirable CNS side effects (e.g., dizziness, confusion). In this context, medicinal chemistry efforts would focus on increasing polarity or other features to limit brain exposure.

Experimental Validation and Next Steps: The trustworthiness of any in silico model is ultimately confirmed by experimental data. Based on this profile, a logical next step would be to prioritize in vitro assays to validate the most critical predictions:

  • CYP Inhibition Assay: Confirm the predicted CYP2D6 inhibition and assess the potency (IC50).

  • hERG Patch Clamp Assay: Validate the safe cardiovascular profile.

  • Caco-2 Permeability Assay: Confirm the high permeability prediction.

Conclusion

This technical guide demonstrates the power and rationale of applying a systematic in silico ADMET workflow to a novel chemical entity. For 3-Phenyl-2,4-quinolinediol, the computational analysis has rapidly generated a detailed profile, highlighting its excellent absorption characteristics and favorable safety predictions while simultaneously identifying CYP-mediated drug-drug interaction as a key area for optimization. This data-driven approach allows research teams to invest resources more intelligently, focusing on compounds with the highest probability of success and designing solutions to mitigate risks long before they become impediments to clinical development.

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Exploratory

The Enduring Legacy of the Quinoline Nucleus: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold, a deceptively simple fusion of a benzene and a pyridine ring, stands as a titan in the world of heterocyclic chemistry. Its journey...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a deceptively simple fusion of a benzene and a pyridine ring, stands as a titan in the world of heterocyclic chemistry. Its journey from a crude coal tar distillate to the core of life-saving pharmaceuticals is a compelling narrative of scientific inquiry, synthetic ingenuity, and the relentless pursuit of molecular complexity. This technical guide provides an in-depth exploration of the discovery and historical synthesis of quinoline alkaloids, offering field-proven insights, detailed experimental frameworks, and a look into the modern evolution of this indispensable structural motif.

Part 1: The Dawn of the Quinoline Era: Discovery and Structural Cartography

The story of quinoline is intrinsically linked to the quest for remedies against one of humanity's oldest scourges: malaria. The empirical use of the bark of the Cinchona tree by the Quechua people of Peru to treat fevers was a medical marvel that trickled into Europe in the 17th century. However, it was not until the 19th century that the chemical secrets of this "fever tree" began to be unveiled.

From Natural Elixir to Pure Alkaloid: The Isolation of Quinine

The first major breakthrough came in 1820 when French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the active anti-malarial agent from Cinchona bark.[1] They named this bitter, crystalline substance quinine . This landmark achievement not only provided a purified, quantifiable form of the remedy but also marked a pivotal moment in the birth of alkaloid chemistry.

The elemental composition of quinine was later determined to be C₂₀H₂₄N₂O₂ by Adolph Strecker in 1854, but its intricate bicyclic structure remained a formidable puzzle for decades.[2]

Unraveling a Molecular Labyrinth: The Structural Elucidation of Quinine

The determination of quinine's structure is a classic saga of degradative chemistry, where the molecule was systematically dismantled to identify its constituent parts. This intellectual marathon, spanning several decades and involving numerous chemists, most notably Paul Rabe, relied on a series of key chemical transformations:

  • Oxidative Degradation: Oxidation of quinine with chromic acid yielded two crucial fragments: quininic acid (6-methoxyquinoline-4-carboxylic acid) and meroquinene .[2][3] This experiment unequivocally established that quinine was composed of a substituted quinoline ring system linked to a second, non-aromatic nitrogenous portion.

  • Fusion with Potassium Hydroxide: Harsh degradation by fusion with KOH produced 6-methoxyquinoline, further confirming the nature of the quinoline core.[2]

  • The Hofmann Degradation: This exhaustive methylation and elimination procedure was instrumental in deducing the structure of the quinuclidine ring system (the bicyclic, non-aromatic part of meroquinene).

Through meticulous analysis of these and other degradation products, Paul Rabe, in 1908, was able to piece together the complete, correct structure of quinine, a feat of chemical reasoning that stood as a testament to the power of classical organic chemistry.

A Tale of Two Origins: Quinoline from Coal Tar

Coincidentally, as chemists were painstakingly dissecting quinine, the parent quinoline heterocycle was discovered from an entirely different source. In 1834, the German analytical chemist Friedlieb Ferdinand Runge isolated a colorless, oily liquid with a pungent odor from coal tar, which he named "Leukol".[4] A few years later, in 1842, French chemist Charles Gerhardt obtained a similar substance by the dry distillation of quinine with potassium hydroxide, which he called "Chinolein".[5] It was August Wilhelm von Hofmann who eventually demonstrated that these two substances were, in fact, identical, solidifying the structural link between the natural alkaloid and the coal tar derivative.[5]

Table 1: Key Milestones in the Discovery of Quinoline Alkaloids

YearDiscoveryKey Figure(s)Significance
1820Isolation of quinine and cinchonine from Cinchona bark.[1]Pelletier & CaventouProvided pure, active compounds for malaria treatment; spurred the field of alkaloid chemistry.
1834First isolation of quinoline ("Leukol") from coal tar.[4]Friedlieb Ferdinand RungeDiscovery of the parent quinoline heterocycle from a non-natural source.
1842Synthesis of quinoline ("Chinolein") by degradation of quinine.[5]Charles GerhardtEstablished a chemical link between the natural alkaloid and the simple heterocycle.
1854Determination of the correct molecular formula of quinine (C₂₀H₂₄N₂O₂).[2]Adolph StreckerProvided the fundamental atomic composition needed for structural elucidation.
1908Proposal of the correct structure of quinine.Paul RabeCulmination of decades of degradative studies, solving one of the great structural puzzles of the time.
1944Formal total synthesis of quinine.[6]R.B. Woodward & W.E. DoeringA landmark in organic synthesis, though reliant on a previous conversion by Rabe.

Part 2: The Art of the Ring: Historical Synthesis of the Quinoline Core

The elucidation of the quinoline structure ignited a flurry of activity aimed at its synthetic construction. The late 19th century saw the development of several powerful, eponymously named reactions that remain the foundation of quinoline synthesis to this day. These methods, born from the era of classical organic chemistry, are a testament to the enduring logic of bond formation and cyclization strategies.

The Skraup Synthesis (1880)

The Skraup synthesis is arguably the most direct and historically significant method for preparing the parent quinoline ring. It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.

Causality Behind Experimental Choices: The reaction is notoriously exothermic and can be violent. The sulfuric acid serves two purposes: it acts as a dehydrating agent to convert glycerol into the key intermediate, acrolein (an α,β-unsaturated aldehyde), and as a catalyst for the subsequent cyclization. The oxidizing agent, traditionally nitrobenzene (which is reduced to aniline, a reactant), is required for the final aromatization step. To tame the reaction's vigor, a moderator such as ferrous sulfate is often added. Ferrous sulfate is believed to act as an oxygen carrier, smoothing the oxidation process and preventing a runaway reaction.[1][7]

Reaction Mechanism: The mechanism proceeds through three key stages:

  • Dehydration: Glycerol is dehydrated by sulfuric acid to form acrolein.

  • Michael Addition & Cyclization: The aniline undergoes a conjugate (Michael) addition to acrolein. The resulting intermediate is then cyclized under the acidic conditions.

  • Dehydration & Oxidation: The cyclized intermediate is dehydrated and then oxidized to yield the aromatic quinoline ring.

Skraup_Synthesis cluster_step1 Step 1: Acrolein Formation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Cyclization & Dehydration cluster_step4 Step 4: Oxidation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Aniline Aniline Intermediate1 Intermediate1 Aniline->Intermediate1 + Acrolein Dihydroquinoline Dihydroquinoline Intermediate1->Dihydroquinoline H⁺, Cyclization -H₂O Quinoline Quinoline Dihydroquinoline->Quinoline Oxidant (e.g., Nitrobenzene)

Caption: The four main stages of the Skraup quinoline synthesis.

Experimental Protocol: Synthesis of Quinoline from Aniline (Adapted from Organic Syntheses) [6]

  • Apparatus Setup: In a 5-liter three-necked round-bottom flask equipped with a robust mechanical stirrer, a reflux condenser, and a dropping funnel, place a mixture of aniline (240 g, 2.58 mol), anhydrous glycerol (570 g, 6.19 mol), and ferrous sulfate heptahydrate (20 g).

  • Initial Mixing: Stir the mixture to create a smooth paste.

  • Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid (300 mL) through the dropping funnel. The addition should be controlled to manage the initial exotherm.

  • Heating: Heat the mixture cautiously with a Bunsen burner or heating mantle. Once the reaction begins (indicated by vigorous boiling), immediately remove the heat source. The reaction is self-sustaining for a period.

  • Completion of Reaction: After the initial vigorous reaction subsides, heat the mixture under reflux for 3-5 hours to ensure completion.

  • Workup: Allow the mixture to cool slightly and, while still hot, pour it into a 5-liter flask. Dilute with water to a total volume of about 3 liters.

  • Basification and Extraction: Cool the solution and make it strongly alkaline by the slow addition of a concentrated sodium hydroxide solution (about 1.2 kg of NaOH in 2 liters of water), with external cooling. Steam distill the resulting mixture until no more quinoline comes over. The quinoline will form an oily layer in the distillate.

  • Purification: Separate the quinoline layer, dry it over anhydrous potassium carbonate, and purify by distillation, collecting the fraction boiling at 235-237 °C.

The Doebner-von Miller Reaction (1881)

A versatile extension of the Skraup synthesis, the Doebner-von Miller reaction allows for the synthesis of substituted quinolines by reacting an aniline with α,β-unsaturated aldehydes or ketones.[8] This method offers greater flexibility in the substitution pattern of the final product.

Causality Behind Experimental Choices: Like the Skraup synthesis, this reaction is acid-catalyzed (Brønsted or Lewis acids). A common challenge is the polymerization of the α,β-unsaturated carbonyl compound under the strong acidic conditions, leading to tar formation and low yields.[9] To mitigate this, modern protocols often employ milder Lewis acids (e.g., SnCl₄, Sc(OTf)₃) or conduct the reaction in a biphasic system to sequester the carbonyl compound from the harsh aqueous acid.[1]

Reaction Mechanism: The mechanism is analogous to the Skraup synthesis, involving an initial Michael addition of the aniline to the α,β-unsaturated carbonyl compound, followed by acid-catalyzed cyclization, dehydration, and oxidation to furnish the quinoline ring.

Doebner_von_Miller Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct + Unsat_Ketone α,β-Unsaturated Carbonyl Unsat_Ketone->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Acid Catalyst (H⁺ or Lewis Acid) Subst_Quinoline Substituted Quinoline Cyclized_Intermediate->Subst_Quinoline Dehydration & Oxidation

Caption: General workflow of the Doebner-von Miller reaction.

The Combes Synthesis (1888)

The Combes synthesis provides a route to 2,4-disubstituted quinolines by reacting an aniline with a β-diketone under acidic conditions.[10]

Causality Behind Experimental Choices: The choice of acid catalyst is critical. While concentrated sulfuric acid is traditional, it can lead to charring and side reactions. Polyphosphoric acid (PPA) or polyphosphoric ester (PPE) are often more effective dehydrating and cyclizing agents, leading to cleaner reactions and higher yields, especially with less reactive anilines.[10] The reaction proceeds via a Schiff base intermediate, which then undergoes an intramolecular electrophilic aromatic substitution. The rate-determining step is the annulation (ring-closure), where steric effects of the substituents can play a significant role in the regioselectivity of the final product.[10]

Reaction Mechanism:

  • Condensation: The aniline condenses with one of the carbonyl groups of the β-diketone to form an enamine intermediate after dehydration.

  • Cyclization: The enamine is protonated, and the resulting intermediate undergoes an intramolecular electrophilic attack on the aniline ring.

  • Dehydration: A final dehydration step yields the aromatic 2,4-disubstituted quinoline.

The Friedländer Synthesis (1882)

The Friedländer synthesis is a highly convergent method that constructs the quinoline ring by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or aldehyde).[11]

Causality Behind Experimental Choices: The reaction can be catalyzed by either acid or base. Base catalysis (e.g., NaOH, KOH, piperidine) is common and proceeds via an initial aldol-type condensation followed by cyclization and dehydration (crotonization). The choice of catalyst and solvent can be tuned to optimize the yield and prevent side reactions. The simplicity of the starting materials and the directness of the bond connections make this a very powerful and widely used method.

Reaction Mechanism (Base-Catalyzed):

  • Aldol Condensation: The base abstracts a proton from the α-methylene compound, which then attacks the carbonyl group of the 2-aminoaryl aldehyde/ketone.

  • Dehydration: The resulting aldol adduct dehydrates to form an α,β-unsaturated intermediate.

  • Cyclization/Dehydration: An intramolecular nucleophilic attack of the amino group onto the carbonyl (or its enamine tautomer) followed by dehydration forms the quinoline ring.

Friedlander_Synthesis Amino_Ketone 2-Aminoaryl Aldehyde/Ketone Aldol_Adduct Aldol Adduct Amino_Ketone->Aldol_Adduct + (Base or Acid) Methylene_Cmpd α-Methylene Carbonyl Methylene_Cmpd->Aldol_Adduct Cyclized_Product Substituted Quinoline Aldol_Adduct->Cyclized_Product Cyclization & -2H₂O

Caption: Convergent approach of the Friedländer synthesis.

Other Foundational Syntheses
  • Pfitzinger Reaction (1886): This reaction utilizes isatin (or its derivatives) and a carbonyl compound with an α-methylene group in the presence of a strong base to produce quinoline-4-carboxylic acids.[12] The base first hydrolyzes the isatin to a keto-acid, which then condenses with the carbonyl compound and cyclizes.

  • Gould-Jacobs Reaction (1939): This method involves the reaction of an aniline with an alkoxymethylenemalonate ester. The initial condensation is followed by a high-temperature thermal cyclization and subsequent hydrolysis and decarboxylation to yield 4-hydroxyquinolines (4-quinolinones).[13] This reaction is particularly important for the synthesis of quinolone antibiotics.

Part 3: Nature's Blueprint: The Biosynthesis of Quinoline Alkaloids

While laboratory synthesis provides access to a vast array of quinoline structures, nature has its own elegant pathway for constructing these alkaloids in plants like Cinchona. The biosynthesis of Cinchona alkaloids is a branch of the larger terpenoid indole alkaloid (TIA) pathway.

The journey begins with the condensation of tryptamine (derived from the amino acid tryptophan) and the monoterpenoid secologanin . This key step is catalyzed by the enzyme strictosidine synthase (STR) to form strictosidine .[14]

From strictosidine, the pathway diverges. For Cinchona alkaloids, a series of enzymatic steps, including the action of strictosidine β-D-glucosidase (SGD) , initiates a complex molecular rearrangement. The indole core of the strictosidine aglycone is eventually transformed into the quinoline ring system of cinchonaminal, which is a key precursor to alkaloids like cinchonidine and, subsequently, quinine.[12][15] Recent research has identified specific enzymes, including a dehydrogenase and an esterase, that channel the strictosidine aglycone towards the quinoline pathway, as well as an O-methyltransferase that likely acts on a late-stage intermediate to install the characteristic methoxy group of quinine.[15]

Biosynthesis_Pathway Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine TDC Strictosidine Strictosidine Tryptamine->Strictosidine STR Secologanin Secologanin Secologanin->Strictosidine Strictosidine_Aglycone Strictosidine Aglycone Strictosidine->Strictosidine_Aglycone SGD Rearrangement Complex Enzymatic Rearrangement Strictosidine_Aglycone->Rearrangement Cinchonaminal Cinchonaminal Rearrangement->Cinchonaminal Cinchonidinone Cinchonidinone Cinchonaminal->Cinchonidinone Cinchonidine Cinchonidine Cinchonidinone->Cinchonidine Quinine Quinine Cinchonidinone->Quinine Hydroxylation, Methylation (OMT), Reduction

Caption: Simplified biosynthetic pathway to Cinchona alkaloids.

Part 4: The Modern Synthesis Toolbox: Beyond the Classics

While the classical named reactions are robust and foundational, modern organic synthesis has introduced a new arsenal of tools for constructing the quinoline nucleus, often with superior efficiency, milder conditions, and greater control over substitution patterns. These methods are particularly valuable in drug discovery, where rapid access to diverse libraries of compounds is essential.

  • Transition-Metal Catalysis: Palladium, rhodium, copper, and iron catalysts have revolutionized quinoline synthesis. These methods often involve C-H activation, allowing for the direct coupling of anilines with alkynes or other partners, bypassing the need for pre-functionalized starting materials and improving atom economy. For example, rhodium-catalyzed ortho-C-H bond activation of anilines followed by cyclization with alkynes provides a highly efficient route to substituted quinolines.

  • Photoredox Catalysis: Visible-light-mediated reactions have emerged as a powerful green chemistry approach. These methods can generate radical intermediates under exceptionally mild conditions, enabling novel cyclization pathways for quinoline synthesis that are not accessible through traditional thermal methods.

  • Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times for many classical syntheses, such as the Gould-Jacobs and Skraup reactions, from hours to minutes, while often improving yields.[9]

These modern approaches complement the historical methods, providing a rich and diverse toolkit for the contemporary medicinal chemist to construct this ever-important heterocyclic scaffold. The journey from the fever tree to the modern synthetic laboratory is a powerful illustration of how our understanding and manipulation of chemical structure continue to drive progress in medicine and science.

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Foundational

Unlocking Receptor Binding: A Technical Guide to the Computational Modeling of 3-Phenyl-2,4-quinolinediol

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of the computational methodologies used to investigate the receptor binding of 3-Phenyl-2,4-quinolinediol. As a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the computational methodologies used to investigate the receptor binding of 3-Phenyl-2,4-quinolinediol. As a molecule of significant interest in medicinal chemistry, understanding its interactions at a molecular level is paramount for the rational design of novel therapeutics. This document eschews a rigid template, instead adopting a narrative that mirrors the logical flow of a rigorous scientific investigation, from foundational principles to practical application.

Introduction: The Therapeutic Potential of 3-Phenyl-2,4-quinolinediol and the Imperative of Computational Insight

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents. 3-Phenyl-2,4-quinolinediol, and its tautomeric form 2-Phenyl-3-hydroxy-4(1H)-quinolinone, have emerged as a class of compounds with a diverse range of biological activities, including potential anticancer and immunosuppressive properties.[1] The precise molecular targets that underpin these effects are a subject of ongoing research. Elucidating the binding modes of 3-Phenyl-2,4-quinolinediol to its putative receptors is a critical step in optimizing its therapeutic potential and minimizing off-target effects.

Computational modeling offers a powerful lens through which to examine these interactions at an atomic level of detail. By simulating the dynamic interplay between the ligand and its receptor, we can predict binding affinities, identify key interacting residues, and gain a deeper understanding of the structural determinants of biological activity. This in-silico approach not only accelerates the drug discovery process by prioritizing promising candidates for synthesis and experimental testing but also provides a framework for the rational design of next-generation analogs with improved potency and selectivity.

This guide will navigate the theoretical underpinnings and practical execution of a comprehensive computational workflow to characterize the receptor binding of 3-Phenyl-2,4-quinolinediol. We will delve into the intricacies of molecular docking, the dynamic refinement offered by molecular dynamics simulations, and the quantitative estimation of binding affinity through free energy calculations.

Pillar 1: The Theoretical Framework of Ligand-Receptor Modeling

A robust computational investigation is built upon a solid theoretical foundation. Understanding the principles and limitations of each technique is essential for designing meaningful experiments and interpreting the results with scientific rigor.

Molecular Docking: A Snapshot of Binding Possibilities

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[2][3][4] It is a foundational tool in structure-based drug design, offering a rapid assessment of the potential binding modes and affinities of a large number of compounds. The process involves sampling a vast conformational space of the ligand within the receptor's binding site and using a scoring function to rank the resulting poses.

The choice of docking algorithm and scoring function is critical and should be tailored to the specific system under investigation. It is imperative to validate the docking protocol by redocking a known co-crystallized ligand to ensure the method can reproduce the experimentally observed binding mode.

Molecular Dynamics (MD) Simulations: Capturing the Dynamic Reality of Binding

While molecular docking provides a static picture, biological systems are inherently dynamic. Molecular dynamics simulations offer a temporal dimension, allowing us to observe the fluctuations and conformational changes of the ligand-receptor complex over time.[5][6][7][8][9] By solving Newton's equations of motion for every atom in the system, MD simulations provide a detailed trajectory of the complex's behavior in a simulated physiological environment.

MD simulations are crucial for assessing the stability of a docked pose, identifying key intermolecular interactions that persist over time, and understanding the role of solvent molecules in the binding process. The accuracy of an MD simulation is heavily dependent on the quality of the force field, a set of parameters that describe the potential energy of the system.

Binding Free Energy Calculations: Quantifying the Strength of Interaction

A central goal of computational modeling is to predict the binding affinity of a ligand for its receptor, a quantity often expressed as the binding free energy (ΔG_bind). The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular end-point techniques for estimating binding free energies from MD simulation trajectories.[10][11][12]

These methods calculate the free energy of the complex, the receptor, and the ligand in their solvated states and then determine the difference to obtain the binding free energy. While computationally less expensive than more rigorous alchemical free energy methods, MM/PBSA and MM/GBSA can provide valuable insights into the relative binding affinities of different ligands and the energetic contributions of individual residues to the binding event.

Pillar 2: A Validated Workflow for Modeling 3-Phenyl-2,4-quinolinediol Binding

This section outlines a detailed, step-by-step protocol for the computational investigation of 3-Phenyl-2,4-quinolinediol binding to a selected receptor. The causality behind each experimental choice is explained to provide a framework for adapting this workflow to other ligand-receptor systems.

Target Selection and Preparation: Laying the Foundation

Based on the known biological activities of 3-hydroxy-2-phenyl-4(1H)-quinolinones, a promising target for our case study is DNA Gyrase , a type II topoisomerase that is a well-established target for antibacterial agents.[1] Specifically, we will utilize the crystal structure of Staphylococcus aureus Gyrase B in complex with an inhibitor that shares some structural similarities with our compound of interest (PDB ID: 3G7B).[13]

Experimental Protocol: Receptor Preparation

  • Obtain the Crystal Structure: Download the PDB file for 3G7B from the RCSB Protein Data Bank.

  • Pre-processing: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the co-crystallized ligand. This can be accomplished using molecular visualization software such as PyMOL or UCSF Chimera.

  • Protonation and Missing Residue Correction: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. Check for and, if necessary, model any missing residues or loops using tools like SWISS-MODEL or Modeller. The protonation state of titratable residues should be assigned based on the physiological pH (typically pH 7.4).

  • Energy Minimization: Perform a brief energy minimization of the receptor structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps. This is typically done using a molecular mechanics force field.

Ligand Preparation: Defining the Interrogator

The 3D structure of 3-Phenyl-2,4-quinolinediol must be generated and optimized before docking.

Experimental Protocol: Ligand Preparation

  • 2D to 3D Conversion: Draw the 2D structure of 3-Phenyl-2,4-quinolinediol using a chemical drawing program like ChemDraw and convert it to a 3D structure.

  • Protonation and Tautomeric State: Determine the most likely protonation and tautomeric state at physiological pH. For 3-Phenyl-2,4-quinolinediol, the 3-hydroxy-4(1H)-quinolinone tautomer is often considered.

  • Energy Minimization: Perform a geometry optimization of the ligand using a quantum mechanics method (e.g., DFT with a suitable basis set) or a robust molecular mechanics force field to obtain a low-energy conformation.

  • Charge Calculation: Calculate the partial atomic charges for the ligand. This is a critical step for accurately modeling electrostatic interactions. The AM1-BCC charge model is a commonly used and reliable method for generating charges compatible with the AMBER force field.[14]

Molecular Docking: Predicting the Binding Pose

With the prepared receptor and ligand, we can now perform molecular docking to predict the binding mode of 3-Phenyl-2,4-quinolinediol in the ATP-binding site of Gyrase B.

Experimental Protocol: Molecular Docking

  • Define the Binding Site: The binding site can be defined based on the location of the co-crystallized ligand in the original PDB structure (3G7B).

  • Run the Docking Simulation: Use a well-validated docking program such as AutoDock Vina or Glide. It is advisable to perform multiple independent docking runs to ensure thorough sampling of the conformational space.

  • Analyze the Results: Analyze the predicted binding poses based on their docking scores and clustering. The top-ranked poses should be visually inspected to assess their chemical reasonableness and interactions with the active site residues.

Molecular Dynamics Simulations: Refining the Binding Hypothesis

The most promising docked pose will be subjected to MD simulations to assess its stability and to obtain a dynamic view of the binding interactions.

Experimental Protocol: Molecular Dynamics Simulation

  • System Setup:

    • Force Field Selection: Choose an appropriate force field for both the protein and the ligand. The AMBER and CHARMM force fields are widely used for biomolecular simulations.[15][16][17] For our quinoline derivative, the General AMBER Force Field (GAFF) is a suitable choice.[14]

    • Solvation: Place the ligand-protein complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Ionization: Add counter-ions to neutralize the system and to mimic a physiological salt concentration (e.g., 0.15 M NaCl).

  • Energy Minimization: Perform a multi-step energy minimization of the entire system to remove any steric clashes, first with the protein and ligand restrained, and then with the entire system unrestrained.

  • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and then equilibrate it at constant pressure and temperature (NPT ensemble) until properties like density and potential energy stabilize. This ensures the system is in a stable state before the production run.

  • Production Run: Run the simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the relevant conformational space of the complex.

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the ligand's binding pose (e.g., by calculating the root-mean-square deviation of the ligand), and to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that are maintained throughout the simulation.

Binding Free Energy Calculation: Quantifying Binding Affinity

Using the equilibrated portion of the MD trajectory, we can estimate the binding free energy using the MM/GBSA method.

Experimental Protocol: MM/GBSA Calculation

  • Extract Snapshots: Extract a set of uncorrelated snapshots from the production MD trajectory.

  • Calculate Energy Components: For each snapshot, calculate the molecular mechanics energy, the polar solvation energy (using the Generalized Born model), and the nonpolar solvation energy (typically estimated from the solvent-accessible surface area) for the complex, the receptor, and the ligand individually.

  • Calculate Binding Free Energy: The binding free energy is then calculated as the difference between the free energy of the complex and the sum of the free energies of the receptor and the ligand.

Pillar 3: Visualization and Data Presentation

Clear and informative visualizations are essential for communicating the results of computational modeling studies.

Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows described in this guide.

Computational_Modeling_Workflow cluster_prep System Preparation cluster_sim Simulation and Analysis cluster_results Results Receptor_Prep Receptor Preparation Docking Molecular Docking Receptor_Prep->Docking Ligand_Prep Ligand Preparation Ligand_Prep->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Binding_Mode Binding Mode Prediction Docking->Binding_Mode Free_Energy Binding Free Energy Calculation MD_Sim->Free_Energy Stability Complex Stability Assessment MD_Sim->Stability Affinity Binding Affinity Estimation Free_Energy->Affinity

Caption: Overall computational modeling workflow.

Protein_Preparation_Workflow PDB Download PDB Structure Clean Remove Water and Heteroatoms PDB->Clean Protonate Add Hydrogens and Correct Protonation States Clean->Protonate Minimize Energy Minimization Protonate->Minimize

Caption: Receptor preparation workflow.

Molecular_Docking_Process Define_Site Define Binding Site Run_Docking Run Docking Algorithm Define_Site->Run_Docking Score_Poses Score and Rank Poses Run_Docking->Score_Poses Analyze_Results Analyze Top Poses Score_Poses->Analyze_Results

Caption: Molecular docking process.

Data Presentation Tables

Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Molecular Docking Results

Binding PoseDocking Score (kcal/mol)Key Interacting Residues
1-8.5Asp73, Gly77, Thr165
2-8.2Ile78, Pro79, Val120
3-7.9Asn46, Glu50, Arg136

Table 2: MM/GBSA Binding Free Energy Components

Energy ComponentAverage Value (kcal/mol)Standard Deviation
Van der Waals Energy-45.22.1
Electrostatic Energy-20.51.8
Polar Solvation Energy35.83.5
Nonpolar Solvation Energy-5.10.4
Total Binding Free Energy (ΔG_bind) -35.0 4.2

Conclusion: From In-Silico Insights to Experimental Validation

This guide has provided a comprehensive framework for the computational modeling of 3-Phenyl-2,4-quinolinediol receptor binding. By following the outlined protocols and understanding the underlying theoretical principles, researchers can generate robust and insightful hypotheses about the molecular mechanisms of action of this promising class of compounds.

It is crucial to remember that computational predictions are not a substitute for experimental validation. The insights gained from these in-silico studies should be used to guide and prioritize future experimental work, such as site-directed mutagenesis and in-vitro binding assays. The synergy between computational and experimental approaches is the cornerstone of modern drug discovery, and the methodologies detailed herein provide a powerful toolkit for unlocking the therapeutic potential of 3-Phenyl-2,4-quinolinediol and other novel chemical entities.

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Protocols & Analytical Methods

Method

One-Pot Synthesis of 3-Phenyl-2,4-quinolinediol: An Application Note and Detailed Protocol

Abstract: This document provides a comprehensive guide for the one-pot synthesis of 3-Phenyl-2,4-quinolinediol, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The protocol herein details a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the one-pot synthesis of 3-Phenyl-2,4-quinolinediol, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The protocol herein details a robust and efficient method, grounded in the principles of the Conrad-Limpach and related quinoline syntheses, utilizing readily available starting materials. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering not only a step-by-step procedure but also insights into the reaction mechanism and critical experimental parameters.

Introduction

Quinoline and its derivatives represent a privileged class of nitrogen-containing heterocycles, forming the core structure of numerous natural products and synthetic compounds with a broad spectrum of biological activities. The 2,4-quinolinediol framework, in particular, is a key pharmacophore that exhibits a range of pharmacological properties, including potential anti-inflammatory, and antimicrobial activities. The introduction of a phenyl group at the 3-position can significantly modulate the biological and physicochemical properties of the quinoline scaffold, making 3-Phenyl-2,4-quinolinediol a compound of considerable interest in the development of novel therapeutic agents.

Traditionally, the synthesis of substituted quinolines involves multi-step procedures that can be time-consuming and may result in lower overall yields. One-pot multicomponent reactions have emerged as a powerful strategy in modern organic synthesis, offering atom economy, operational simplicity, and increased efficiency.[1] This application note describes a one-pot protocol for the synthesis of 3-Phenyl-2,4-quinolinediol, predicated on the thermal cyclization of an intermediate formed from the reaction of an aniline with a substituted malonic ester.

Reaction Principle and Causality

The synthesis of 3-Phenyl-2,4-quinolinediol via the described one-pot method is a variation of the classic Conrad-Limpach and Knorr quinoline syntheses.[2][3] The core of this transformation involves two key steps that are seamlessly integrated into a single operational sequence:

  • Amidation: The initial step is the reaction of aniline with diethyl phenylmalonate. At elevated temperatures, the amino group of aniline nucleophilically attacks the carbonyl carbons of the diethyl phenylmalonate, leading to the formation of a malonanilide intermediate, specifically N,N'-diphenyl-2-phenylmalonamide, or more likely under controlled conditions, the mono-anilidated species, ethyl 2-phenyl-2-(phenylamino)malonate.

  • Intramolecular Cyclization: The crucial ring-closing step is a thermal or acid-catalyzed intramolecular condensation. The phenylamino group attacks one of the ester carbonyls, leading to the formation of the heterocyclic ring and elimination of ethanol. High temperatures are typically required to overcome the activation energy for this cyclization, as it involves the temporary disruption of the aromaticity of the aniline ring.[4] The use of a high-boiling point solvent or a dehydrating agent like polyphosphoric acid facilitates this transformation.[5]

The final product, 3-Phenyl-2,4-quinolinediol, exists in tautomeric equilibrium with its more stable keto-enol forms, primarily 3-phenyl-4-hydroxy-2(1H)-quinolone and 3-phenyl-2-hydroxy-4(1H)-quinolone. The specific tautomer that predominates can be influenced by factors such as the physical state (solid or in solution) and the polarity of the solvent.

Experimental Protocol

Materials and Equipment
Reagent/MaterialGradeSupplier
AnilineReagent Grade, ≥99.5%Sigma-Aldrich
Diethyl phenylmalonateSynthesis Grade, ≥98%Sigma-Aldrich
Diphenyl etherReagent Grade, ≥99%Sigma-Aldrich
EthanolAnhydrous, ≥99.5%Sigma-Aldrich
Hydrochloric acid (HCl)37%Sigma-Aldrich
Sodium hydroxide (NaOH)Pellets, ≥97%Sigma-Aldrich
Round-bottom flask (100 mL)-Standard laboratory supplier
Reflux condenser-Standard laboratory supplier
Heating mantle with magnetic stirrer-Standard laboratory supplier
Buchner funnel and filter paper-Standard laboratory supplier
Beakers and Erlenmeyer flasks-Standard laboratory supplier
Thin Layer Chromatography (TLC) platesSilica gel 60 F254Merck

Safety Precautions:

  • Aniline is toxic and readily absorbed through the skin. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Diphenyl ether has a high boiling point and can cause burns. Use caution when heating.

  • Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle with appropriate PPE.

Step-by-Step Synthesis
  • Reaction Setup: In a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add aniline (1.86 g, 20 mmol) and diethyl phenylmalonate (4.72 g, 20 mmol).

  • Solvent Addition: To this mixture, add 20 mL of diphenyl ether. The diphenyl ether serves as a high-boiling solvent to facilitate the high temperatures required for cyclization.[4]

  • Heating and Reaction: Heat the reaction mixture to 250-260 °C with vigorous stirring. The high temperature is crucial for the intramolecular cyclization step.[2] Maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of ethyl acetate/hexane, 1:1).

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature (approximately 25 °C). As the mixture cools, the product will precipitate out of the diphenyl ether.

  • Isolation of the Product: Add 50 mL of petroleum ether or hexane to the cooled reaction mixture to further precipitate the product and to help in washing away the diphenyl ether.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product thoroughly with petroleum ether or hexane (3 x 30 mL) to remove any residual diphenyl ether.

  • Purification: The crude product can be purified by recrystallization. A suitable solvent for recrystallization is ethanol or a mixture of ethanol and water.

    • Dissolve the crude solid in a minimal amount of hot ethanol.

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered while hot.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

  • Characterization: The final product, 3-Phenyl-2,4-quinolinediol, can be characterized by standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualizing the Workflow

The following diagram illustrates the key stages of the one-pot synthesis of 3-Phenyl-2,4-quinolinediol.

SynthesisWorkflow cluster_reactants Reactants cluster_process One-Pot Reaction cluster_workup Work-up & Purification Aniline Aniline Mix Mixing in Diphenyl Ether Aniline->Mix Malonate Diethyl Phenylmalonate Malonate->Mix Heat Heating (250-260 °C) Mix->Heat Amidation & Cyclization Cool Cooling & Precipitation Heat->Cool Filter Filtration & Washing Cool->Filter Recrystallize Recrystallization Filter->Recrystallize Product 3-Phenyl-2,4-quinolinediol Recrystallize->Product

Caption: One-pot synthesis workflow for 3-Phenyl-2,4-quinolinediol.

Trustworthiness and Self-Validation

The integrity of this protocol is ensured by several key factors:

  • Reaction Monitoring: The progress of the reaction should be diligently monitored by TLC. The disappearance of the starting materials (aniline and diethyl phenylmalonate) and the appearance of a new, more polar spot corresponding to the product will indicate the reaction's progression towards completion.

  • Product Characterization: The identity and purity of the final product must be unequivocally confirmed by spectroscopic methods. The expected ¹H NMR spectrum should show characteristic peaks for the aromatic protons of the quinoline and the phenyl substituent, as well as exchangeable protons for the hydroxyl groups.

  • Tautomerism Awareness: Researchers should be aware of the tautomeric nature of the product. The spectroscopic data may reflect a mixture of tautomers, which is an inherent characteristic of this class of compounds.

Conclusion

This application note provides a detailed and reliable one-pot protocol for the synthesis of 3-Phenyl-2,4-quinolinediol. By explaining the underlying chemical principles and providing a clear, step-by-step guide, this document aims to empower researchers in the fields of medicinal chemistry and organic synthesis to efficiently access this important heterocyclic scaffold. The described method is cost-effective, relatively straightforward, and amenable to scale-up, making it a valuable addition to the synthetic chemist's toolkit.

References

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  • Synthesis of 2,4-Diarylquinoline Derivatives via Chloranil-Promoted Oxidative Annulation and One-Pot Reaction. Organic Chemistry Portal. [Link]

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  • Green one-pot synthesis of quinoxaline derivatives using sulfo-anthranilic acid functionalized alginate-MCFe2O4 nanostructures: a novel superparamagnetic catalyst with antiproliferative potential. National Institutes of Health. [Link]

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  • Cyclization of Substituted Phenyl N-(2-Hydroxybenzyl)carbamates in Aprotic Solvents. Synthesis of 4H-1,3-Benzoxazin-2(3H)-ones. ResearchGate. [Link]

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Application

Application Notes & Protocols: Utilizing 3-Phenyl-2,4-quinolinediol for In-Vitro Anticancer Screening

Introduction: The Therapeutic Potential of Quinolinediol Scaffolds in Oncology The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spect...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Quinolinediol Scaffolds in Oncology

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] Within this class, 3-Phenyl-2,4-quinolinediol and its derivatives have emerged as compounds of significant interest in oncology research. Structurally, these compounds are aza-analogues of flavones, a class of natural products known for their diverse pharmacological effects.[3] The exploration of 3-Phenyl-2,4-quinolinediol in anticancer research is underpinned by preliminary studies demonstrating the in-vitro cytotoxic effects of related quinolinone compounds against various cancer cell lines.[3][4]

The rationale for screening 3-Phenyl-2,4-quinolinediol stems from the established anticancer mechanisms of similar quinoline-based molecules. These mechanisms are multifaceted and include the inhibition of critical cellular enzymes such as topoisomerase and DNA gyrase, which are essential for DNA replication and repair in rapidly proliferating cancer cells.[1][3] Furthermore, some quinoline derivatives have been shown to interfere with microtubule dynamics, a validated target for many successful chemotherapeutic drugs.[5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 3-Phenyl-2,4-quinolinediol in a tiered in-vitro anticancer screening cascade.

Experimental Design: A Strategic Workflow for Anticancer Candidate Validation

A robust in-vitro screening strategy is paramount to efficiently identify and characterize the anticancer potential of a novel compound. The following workflow is designed to systematically evaluate the cytotoxic and mechanistic properties of 3-Phenyl-2,4-quinolinediol, progressing from broad cytotoxicity screening to more detailed mechanistic assays.

G A Compound Preparation (Stock Solution in DMSO) B Cell Line Panel Selection (e.g., NCI-60) A->B Solubilize C MTT Cell Viability Assay (Broad Cytotoxicity) B->C Treat Cells D Data Analysis (IC50 Determination) C->D Measure Absorbance G Confirmation of Hits (in sensitive cell lines) D->G Select 'Hit' Cell Lines (Low IC50) E Apoptosis Induction (Annexin V-FITC/PI Staining) H Tubulin Polymerization Assay E->H F Cell Cycle Analysis (Propidium Iodide Staining) I Topoisomerase Inhibition Assay F->I G->E Investigate Mechanism of Death G->F

Figure 1: A tiered experimental workflow for in-vitro anticancer screening of 3-Phenyl-2,4-quinolinediol.

Part 1: Compound Preparation and Handling

The initial and critical step in any in-vitro assay is the proper solubilization and storage of the test compound. Due to the aromatic nature of 3-Phenyl-2,4-quinolinediol, it is anticipated to have low aqueous solubility.

Protocol 1: Preparation of 3-Phenyl-2,4-quinolinediol Stock Solution

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high capacity to dissolve a wide range of organic compounds.[7]

  • Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM, in sterile, anhydrous DMSO. This minimizes the final concentration of DMSO in the cell culture medium, which should ideally be kept below 0.5% to avoid solvent-induced cytotoxicity.

  • Solubilization: Weigh the desired amount of 3-Phenyl-2,4-quinolinediol in a sterile microcentrifuge tube. Add the calculated volume of DMSO and vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Part 2: Primary Screening - Assessing Broad Cytotoxicity

The primary goal is to determine the concentration-dependent cytotoxic effect of 3-Phenyl-2,4-quinolinediol across a diverse panel of human cancer cell lines. This approach helps in identifying sensitive cancer types and establishing a preliminary therapeutic window.

Rationale for Cell Line Selection: The use of a large, well-characterized panel of cancer cell lines, such as the NCI-60 panel, is highly recommended.[8] This provides a broad overview of the compound's activity across different cancer histologies including leukemia, melanoma, lung, colon, central nervous system (CNS), ovarian, renal, prostate, and breast cancers.[8][9] If a more focused approach is desired, cell lines with known sensitivities to topoisomerase or tubulin inhibitors can be selected. Examples include HCT-116 (colon), MCF-7 (breast), A549 (lung), and HL-60 (leukemia).[10][11][12]

The MTT Assay: A Reliable Indicator of Cell Viability The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing cell viability. It is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[13] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol 2: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[14]

  • Compound Treatment: Prepare serial dilutions of 3-Phenyl-2,4-quinolinediol from the DMSO stock in complete cell culture medium. The final DMSO concentration should be constant across all wells, including the vehicle control (medium with DMSO only). Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control.

  • Incubation: Incubate the plates for a period that allows for the assessment of the drug's effect, typically 48 to 72 hours.[15]

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[14]

  • Formazan Formation: Incubate the plates for 2 to 4 hours at 37°C until a purple precipitate is visible.[14]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Shake the plates for a few minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Presentation and Interpretation: The results should be expressed as the percentage of cell viability relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC₅₀) value, the concentration of the compound that inhibits cell growth by 50%, should be calculated for each cell line using non-linear regression analysis.

Cell LineHistology3-Phenyl-2,4-quinolinediol IC₅₀ (µM)
HCT-116Colon1.5
MCF-7Breast5.2
A549Lung8.9
HL-60Leukemia0.8
DU-145Prostate12.4
U-87 MGGlioblastoma> 50

Table 1: Hypothetical IC₅₀ values for 3-Phenyl-2,4-quinolinediol across a panel of cancer cell lines.

Part 3: Secondary Screening - Elucidating the Mechanism of Action

Cell lines that exhibit high sensitivity (low IC₅₀ values) in the primary screen should be selected for secondary mechanistic assays. These assays aim to determine whether the observed cytotoxicity is due to the induction of programmed cell death (apoptosis) and/or cell cycle arrest.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide Staining During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[16] Propidium iodide (PI) is a fluorescent nucleic acid stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[16][17]

Protocol 3: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Seed the selected sensitive cell lines in 6-well plates and treat with 3-Phenyl-2,4-quinolinediol at concentrations around their IC₅₀ values (e.g., 0.5x, 1x, and 2x IC₅₀) for 24 to 48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[18]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[18]

  • Analysis: Add 400 µL of 1X binding buffer and analyze the cells immediately by flow cytometry.[18] FITC is detected in the green fluorescence channel and PI in the red fluorescence channel.

Data Interpretation: The flow cytometry data will allow for the quantification of four cell populations:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive.

G cluster_1 Apoptotic Pathway A Viable (Annexin V- / PI-) B Early Apoptotic (Annexin V+ / PI-) C Late Apoptotic/Necrotic (Annexin V+ / PI+) D Necrotic (Annexin V- / PI+) Viable Viable Early_Apoptotic Early_Apoptotic Viable->Early_Apoptotic PS Translocation Late_Apoptotic Late_Apoptotic Early_Apoptotic->Late_Apoptotic Membrane Permeabilization

Figure 2: Interpretation of Annexin V/PI staining results.

Cell Cycle Analysis by Propidium Iodide Staining Many anticancer agents exert their effects by disrupting the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M).[19] Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[20] This allows for the differentiation of cell cycle phases by flow cytometry.

Protocol 4: Cell Cycle Analysis

  • Cell Treatment: Treat sensitive cell lines with 3-Phenyl-2,4-quinolinediol as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping.[21][22] Incubate for at least 30 minutes at 4°C.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a PI staining solution containing RNase A.[21][23] The RNase A is crucial to prevent the staining of double-stranded RNA.[21]

  • Incubation: Incubate for 15-30 minutes at room temperature.[24]

  • Analysis: Analyze the samples by flow cytometry, collecting the PI signal on a linear scale.

Data Presentation and Interpretation: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software. An increase in the percentage of cells in a particular phase compared to the vehicle control indicates cell cycle arrest.

Treatment% G0/G1% S% G2/M
Vehicle Control55.225.119.7
3-Phenyl-2,4-quinolinediol (1x IC₅₀)20.330.549.2

Table 2: Hypothetical cell cycle distribution data for HL-60 cells treated with 3-Phenyl-2,4-quinolinediol, suggesting G2/M arrest.

Conclusion and Future Directions

This application note provides a structured and robust framework for the initial in-vitro evaluation of 3-Phenyl-2,4-quinolinediol as a potential anticancer agent. The tiered approach, from broad cytotoxicity screening to focused mechanistic studies, allows for an efficient and cost-effective assessment of the compound's therapeutic potential. Positive results from this screening cascade, such as potent and selective cytotoxicity, induction of apoptosis, and cell cycle arrest, would provide a strong rationale for advancing 3-Phenyl-2,4-quinolinediol to more advanced preclinical studies. These could include target deconvolution assays (e.g., tubulin polymerization or topoisomerase activity assays), in-vivo efficacy studies in animal models, and pharmacokinetic profiling.

References

  • O'Callaghan, C. N., & McMurry, T. B. (1995). 3-Hydroxy-2-phenyl-4(1H)-quinolinones as promising biologically active compounds. Journal of the Chemical Society, Perkin Transactions 1, (10), 1099-1103. [Link]

  • Royal Society of Chemistry. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing. [Link]

  • El-Gamal, M. I., et al. (2023). Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors. Scientific Reports, 13(1), 18639. [Link]

  • AstraZeneca. (2021). Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations. Clinical Cancer Research, 27(3), 855-866. [Link]

  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • Crown Bioscience. Cancer Cell Line Screening: A Compass for Drug Discovery. [Link]

  • National Institutes of Health. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 28(13), 5183. [Link]

  • MDPI. (2023). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. Molecules, 28(2), 543. [Link]

  • MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(3), 633. [Link]

  • University of Massachusetts Chan Medical School. DNA Cell Cycle Analysis with PI. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. 5, 1-10. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. 39(4). [Link]

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  • IntechOpen. (2021). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2021). European Journal of Medicinal Chemistry, 223, 113634. [Link]

  • Horton, T. MTT Cell Assay Protocol. [Link]

  • National Institutes of Health. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 7(19), e2559. [Link]

  • National Institutes of Health. (2022). Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents. Scientific Reports, 12(1), 1-16. [Link]

  • National Institutes of Health. (2023). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. Molecules, 28(2), 543. [Link]

  • Dojindo Molecular Technologies, Inc. Annexin V, FITC Apoptosis Detection Kit Technical Manual. [Link]

  • American Association for Cancer Research. (2019). Cancer Cell Lines for Drug Discovery and Development. Cancer Research, 79(19), 4838-4847. [Link]

  • National Institutes of Health. (2013). 3,5-Diphenyl-1-(quinolin-2-yl)-4,5-dihydro-1H-pyrazol-5-ol. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o86. [Link]

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  • National Institutes of Health. (2024). Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. Scientific Reports, 14(1), 4945. [Link]

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Method

Application Notes and Protocols: A Detailed Method for Testing 3-Phenyl-2,4-quinolinediol as a VEGFR-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of VEGFR-2 in Angiogenesis and Cancer Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a member of the receptor tyro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of VEGFR-2 in Angiogenesis and Cancer

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a member of the receptor tyrosine kinase (RTK) family, is a pivotal regulator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] This process is essential for normal physiological functions such as embryonic development and wound healing. However, in pathological conditions, particularly cancer, angiogenesis is hijacked by tumors to supply the necessary oxygen and nutrients for their growth and metastasis.[3] The binding of its ligand, Vascular Endothelial Growth Factor A (VEGF-A), to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[2][4] This phosphorylation cascade initiates a complex network of downstream signaling pathways, including the PLC/PKC, Ras/Raf/ERK MAPK, and PI3K/Akt pathways, which collectively promote endothelial cell proliferation, migration, and survival.[1] Given its central role in tumor angiogenesis, VEGFR-2 has emerged as a prime target for the development of novel anticancer therapies.[1][3] Small-molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain are a promising class of anti-angiogenic agents.[1][3]

This application note provides a detailed, multi-faceted methodology for the comprehensive evaluation of 3-Phenyl-2,4-quinolinediol, a compound with a quinoline scaffold that suggests potential kinase inhibitory activity, as a VEGFR-2 inhibitor. The following protocols are designed to first assess its direct enzymatic inhibition of VEGFR-2 and then to characterize its effects in a cellular context, providing a robust framework for its preclinical evaluation.

Part 1: In Vitro Biochemical Assay for Direct VEGFR-2 Inhibition

The initial and most direct assessment of a putative inhibitor is to measure its effect on the enzymatic activity of the isolated target protein. This in vitro kinase assay quantifies the ability of 3-Phenyl-2,4-quinolinediol to inhibit the phosphorylation of a substrate by recombinant human VEGFR-2.

Principle of the Assay

This protocol utilizes a luminescence-based kinase assay that measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while an increase in luminescence signifies inhibition of the kinase.

Experimental Workflow: In Vitro Kinase Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents: - Recombinant VEGFR-2 - Kinase Buffer - Substrate (Poly-Glu,Tyr) - ATP - 3-Phenyl-2,4-quinolinediol dilutions plate Plate Compound Dilutions and Control (e.g., Sorafenib) reagents->plate add_kinase Add VEGFR-2 Enzyme plate->add_kinase initiate Initiate Reaction with ATP/Substrate Mixture add_kinase->initiate incubate Incubate at 30°C initiate->incubate add_adp_glo Add ADP-Glo™ Reagent incubate->add_adp_glo incubate_rt Incubate at RT add_adp_glo->incubate_rt add_kd_reagent Add Kinase Detection Reagent incubate_rt->add_kd_reagent read_lum Read Luminescence add_kd_reagent->read_lum calc_inhibition Calculate % Inhibition read_lum->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.

Detailed Protocol: VEGFR-2 Kinase Assay
  • Preparation of Reagents:

    • VEGFR-2 Kinase: Use a commercially available recombinant human VEGFR-2 kinase (e.g., from Cell Signaling Technology or BPS Bioscience).[3][5] Dilute the enzyme to the recommended concentration in a kinase assay buffer.

    • Test Compound: Prepare a stock solution of 3-Phenyl-2,4-quinolinediol in 100% DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in the kinase assay buffer. Ensure the final DMSO concentration in the assay is ≤1%.

    • Positive Control: Use a known VEGFR-2 inhibitor, such as Sorafenib or Sunitinib, and prepare a similar dilution series.[3][6]

    • Substrate and ATP: Prepare a solution containing the appropriate substrate (e.g., a biotinylated peptide substrate) and ATP at a concentration close to its Km for VEGFR-2.

  • Assay Procedure (96-well plate format):

    • Add 5 µL of each dilution of 3-Phenyl-2,4-quinolinediol, the positive control, or vehicle (DMSO) to the wells of a white 96-well plate.

    • Add 20 µL of the diluted VEGFR-2 enzyme to each well and incubate for 10-20 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 25 µL of the ATP/substrate solution to each well.

    • Incubate the plate at 30°C for 30-60 minutes on a plate shaker.

    • Stop the reaction and detect the remaining ATP by adding 25 µL of a luminescence-based ATP detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega) according to the manufacturer's instructions.[3]

    • Incubate for the recommended time at room temperature.

    • Measure the luminescence signal using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[3]

Expected Results and Interpretation

A potent inhibitor will exhibit a low IC50 value, typically in the nanomolar to low micromolar range.[6] The dose-response curve will show a sigmoidal shape, indicating a concentration-dependent inhibition of VEGFR-2 activity.

CompoundExpected IC50 Range (nM)
3-Phenyl-2,4-quinolinediolTo be determined
Sorafenib (Positive Control)3 - 10
DMSO (Vehicle Control)No inhibition

Part 2: Cellular Assays to Determine Biological Efficacy

While an in vitro assay confirms direct target engagement, it is crucial to assess the compound's activity in a more physiologically relevant context. Cellular assays determine if 3-Phenyl-2,4-quinolinediol can inhibit VEGFR-2 signaling in living cells, leading to a functional anti-proliferative and pro-apoptotic response.

VEGFR-2 Signaling Pathway

G VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates Inhibitor 3-Phenyl-2,4-quinolinediol Inhibitor->VEGFR2 Inhibits (ATP site) PKC PKC PLCg->PKC Proliferation Cell Proliferation & Survival PKC->Proliferation Migration Cell Migration PKC->Migration Akt Akt PI3K->Akt Akt->Proliferation Akt->Migration Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Anti-Proliferative Activity (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. A reduction in metabolic activity suggests a cytotoxic or cytostatic effect of the compound.

  • Cell Culture:

    • Use a human cancer cell line that overexpresses VEGFR-2, such as human umbilical vein endothelial cells (HUVECs), or cancer cell lines like HepG2 (hepatocellular carcinoma) or A549 (lung cancer).[3]

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of 3-Phenyl-2,4-quinolinediol (e.g., from 100 µM to 1 nM) and the positive control for 24-48 hours. Include a vehicle control (DMSO).[3]

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[3] Viable cells with active mitochondrial succinate dehydrogenase will convert the yellow MTT to a purple formazan derivative.[3]

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

    • Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell proliferation, by plotting the data as described for the kinase assay.[6]

Cell Cycle Analysis by Flow Cytometry

To understand the mechanism of the anti-proliferative effect, cell cycle analysis is performed. VEGFR-2 inhibition is expected to cause cell cycle arrest, typically at the G1 or G2/M phase.

  • Cell Treatment:

    • Seed cells in 6-well plates.

    • Treat the cells with 3-Phenyl-2,4-quinolinediol at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization, wash with cold PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.[3]

  • Staining and Analysis:

    • Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate for 30 minutes in the dark.

    • Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.[6]

Apoptosis Assay by Annexin V/PI Staining

Inhibition of survival signals from VEGFR-2 can induce apoptosis (programmed cell death) in cancer cells.[6] This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment:

    • Treat cells in 6-well plates with 3-Phenyl-2,4-quinolinediol at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells and incubate for 15 minutes in the dark at room temperature.[3]

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (viable cells)

      • Annexin V+ / PI- (early apoptotic cells)

      • Annexin V+ / PI+ (late apoptotic/necrotic cells)

      • Annexin V- / PI+ (necrotic cells)

Conclusion

This comprehensive set of protocols provides a robust framework for the preclinical evaluation of 3-Phenyl-2,4-quinolinediol as a VEGFR-2 inhibitor. By systematically progressing from direct enzymatic inhibition to cellular functional assays, researchers can build a strong evidence base for the compound's mechanism of action and its potential as an anti-angiogenic therapeutic agent. Positive results from these assays would warrant further investigation into its effects on downstream signaling pathways (e.g., by Western blot for phosphorylated ERK and Akt) and in vivo efficacy in animal models of cancer.

References

  • Chaudhari, P. J., Nemade, A. R., & Shirkhedkar, A. A. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. [Link]

  • Al-Warhi, T., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([1][2][6]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Molecules, 26(11), 3324. [Link]

  • Abdallah, A. E., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 567–594. [Link]

  • Assay Genie. (2024). VEGF-A VEGFR-2 Signaling Decoding the Blueprint of Angiogenesis for Therapeutic Insights. YouTube. [Link]

  • BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. BPS Bioscience. [Link]

  • Abdallah, A. E., et al. (2022). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. National Institutes of Health. [Link]

  • El-Naggar, M., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(18), 6065. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Inflammatory and Apoptosis-Inducing Agents. Molecules, 27(23), 8206. [Link]

Sources

Application

Application Note & Protocol: A Guide to the Synthesis and Antibacterial Evaluation of Novel 3-Phenyl-2,4-quinolinediol Derivatives

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities.[1][2] Derivatives of quinoline,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities.[1][2] Derivatives of quinoline, particularly those functionalized at the 2, 3, and 4 positions, have garnered significant attention as potent antibacterial agents. This application note provides a comprehensive, field-proven guide for the synthesis, purification, characterization, and antibacterial evaluation of novel 3-Phenyl-2,4-quinolinediol derivatives. We delve into the causality behind the chosen synthetic strategy, offering a robust protocol based on the Conrad-Limpach and Camps cyclization principles. Furthermore, we present detailed, step-by-step methodologies for assessing the antibacterial efficacy of these novel compounds through Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antibacterial agents.

Introduction: The Rationale for 3-Phenyl-2,4-quinolinediol Synthesis

The alarming rise of antibiotic-resistant bacteria necessitates the urgent development of new chemical entities with novel mechanisms of action. The quinoline ring system is a privileged scaffold in this pursuit, historically yielding powerful drugs like the quinolone antibiotics (e.g., ciprofloxacin).[3][4] The 4-quinolone core, in particular, is a validated pharmacophore for antibacterial activity.[5]

Our focus is on the 3-Phenyl-2,4-quinolinediol scaffold. The rationale is threefold:

  • The 2,4-Quinolinediol Tautomer: This structure exists in equilibrium with the medicinally significant 4-quinolone form (4-hydroxy-2-quinolone). This tautomerism can influence receptor binding and pharmacokinetic properties.

  • The 3-Phenyl Substitution: Introducing a phenyl group at the C3 position adds a significant lipophilic and aromatic domain. This provides a vector for diversification; substituents on this phenyl ring can be systematically varied to probe structure-activity relationships (SAR) and optimize antibacterial potency and spectrum.

  • Proven Synthetic Accessibility: The targeted scaffold can be reliably constructed using classic, yet robust, named reactions in organic chemistry, which can be adapted for library synthesis.

This guide will focus on a synthetic approach involving the thermal cyclization of an anilino-acrylate intermediate, derived from the condensation of an aniline with a phenyl-substituted β-ketoester. This method, a variation of the Conrad-Limpach synthesis, is chosen for its reliability and the commercial availability of diverse starting materials.[2][6][7]

Part I: Synthesis and Characterization

Synthetic Strategy: The Conrad-Limpach/Camps Approach

The synthesis of the 4-quinolone nucleus is well-established through several named reactions, including the Gould-Jacobs reaction, Friedländer annulation, and Camps cyclization.[1][3][8][9][10] For the synthesis of 3-phenyl-4-hydroxyquinolones (the tautomer of the diol), the Conrad-Limpach reaction is particularly effective.[6][7] It involves two key stages:

  • Condensation: An aniline is reacted with a β-ketoester (in our case, ethyl benzoylacetate) to form an enamine intermediate (an ethyl β-anilino-β-phenylacrylate). This step is typically catalyzed by a trace amount of acid and proceeds at moderate temperatures. The reaction favors attack at the ketone carbonyl over the ester carbonyl.[6]

  • Thermal Cyclization: The enamine intermediate is heated to high temperatures (typically >250 °C) in a high-boiling point solvent (e.g., Dowtherm A, diphenyl ether). This high thermal energy drives an intramolecular electrophilic attack from the enamine onto the aniline ring, followed by aromatization to yield the stable quinolone ring system.[2][6]

This strategy is advantageous due to its straightforward nature and the ability to generate diversity by simply changing the substituted aniline or the β-ketoester.

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization & Tautomerization cluster_2 Step 3: Analysis Aniline Substituted Aniline Condensation Condensation (Acid Catalyst, ~140°C) Aniline->Condensation Ketoester Ethyl Benzoylacetate Ketoester->Condensation Intermediate Enamine Intermediate (Ethyl β-anilino-β-phenylacrylate) Condensation->Intermediate Cyclization Thermal Cyclization (High-Boiling Solvent, >250°C) Product 3-Phenyl-2,4-quinolinediol (via 4-Quinolone Tautomer) Cyclization->Product Intermediate_ref->Cyclization Purification Purification (Recrystallization) Characterization Characterization (NMR, MS, IR, MP) Purification->Characterization Product_ref->Purification

Caption: General workflow for the synthesis of 3-Phenyl-2,4-quinolinediol.
Detailed Experimental Protocol: Synthesis of 3-Phenyl-2,4-quinolinediol

This protocol is a representative example. Appropriate modifications to stoichiometry, reaction times, and purification methods may be necessary for different aniline derivatives.

Materials and Reagents:

  • Aniline (99.5%, ACS Reagent)

  • Ethyl benzoylacetate (98%)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (98.5%)

  • Dowtherm A (or Diphenyl Ether)

  • Toluene, ACS Grade

  • Ethanol, Absolute

  • Hexanes, ACS Grade

  • Ethyl Acetate, ACS Grade

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Magnesium Sulfate (MgSO₄), anhydrous

Equipment:

  • Round-bottom flasks (100 mL, 250 mL)

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bars

  • High-temperature thermometer

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer, Mass spectrometer, FT-IR spectrometer

Protocol Steps:

Step 1: Synthesis of Ethyl 3-anilino-3-phenylacrylate (Intermediate)

  • To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add aniline (9.31 g, 0.10 mol), ethyl benzoylacetate (19.22 g, 0.10 mol), and a catalytic amount of p-TsOH (approx. 100 mg).

  • Add 100 mL of toluene to the flask.

  • Heat the mixture to reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap as the condensation reaction proceeds.

    • Causality: The Dean-Stark trap removes water, driving the equilibrium towards the formation of the enamine product according to Le Châtelier's principle.

  • Continue refluxing for 3-4 hours, or until no more water is collected. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator. The resulting viscous oil is the crude intermediate and can often be used in the next step without further purification.

Step 2: Thermal Cyclization to 3-Phenyl-4-quinolinone

  • Caution: This step involves very high temperatures. Perform in a well-ventilated fume hood and ensure appropriate personal protective equipment is worn.

  • In a 100 mL round-bottom flask suitable for high temperatures, add 50 mL of Dowtherm A and heat it to 250-255 °C using a heating mantle.

  • Slowly add the crude intermediate oil from Step 1 dropwise to the hot Dowtherm A with vigorous stirring over 15-20 minutes.

    • Causality: The high thermal energy overcomes the activation barrier for the 6-electron electrocyclization, which involves breaking the aromaticity of the aniline ring in the transition state.[2]

  • Maintain the temperature at 250-255 °C and stir for an additional 30 minutes after the addition is complete.

  • Allow the reaction mixture to cool to below 100 °C. As it cools, the product will precipitate as a solid.

  • Add 100 mL of hexanes to the cooled mixture to further precipitate the product and dilute the high-boiling solvent.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid cake thoroughly with hexanes (2 x 50 mL) to remove residual Dowtherm A.

Step 3: Purification and Characterization

  • The crude solid can be purified by recrystallization. A common solvent system is ethanol or an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol, and if necessary, add hot water dropwise until turbidity persists. Allow to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

  • Characterization:

    • Melting Point: Determine the melting point of the purified solid. A sharp melting point is indicative of high purity.

    • ¹H NMR: Confirm the structure by analyzing the proton signals. Expect signals in the aromatic region for the quinoline and phenyl protons, and a characteristic broad singlet for the N-H proton.

    • ¹³C NMR: Confirm the carbon framework of the molecule.

    • Mass Spectrometry (MS): Determine the molecular weight and confirm the molecular formula via the molecular ion peak [M+H]⁺.

    • Infrared (IR) Spectroscopy: Look for characteristic peaks, including N-H and O-H stretching (broad, ~3400-3200 cm⁻¹), C=O stretching (in the quinolone tautomer, ~1650 cm⁻¹), and C=C aromatic stretching (~1600-1450 cm⁻¹).

Part II: Antibacterial Activity Evaluation

Once the novel 3-Phenyl-2,4-quinolinediol derivative is synthesized and characterized, its biological activity must be assessed. The standard method for initial screening is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Protocol: MIC and MBC Determination

Materials and Bacterial Strains:

  • Synthesized 3-Phenyl-2,4-quinolinediol derivative

  • Cation-adjusted Mueller-Hinton Broth (MHB II)

  • Bacterial Strains: e.g., Staphylococcus aureus (Gram-positive, ATCC 29213) and Escherichia coli (Gram-negative, ATCC 25922)

  • Positive Control: Ciprofloxacin or another relevant broad-spectrum antibiotic

  • Negative Control: DMSO (or the solvent used to dissolve the test compound)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader (optional, for turbidity measurement)

  • Sterile Tryptic Soy Agar (TSA) plates

Protocol Steps:

Step 1: Preparation of Solutions and Inoculum

  • Compound Stock Solution: Prepare a stock solution of the synthesized compound in DMSO at a high concentration (e.g., 10 mg/mL).

  • Bacterial Inoculum: From a fresh overnight culture on a TSA plate, pick several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Dilute this adjusted suspension 1:150 in MHB II to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL. This will result in a final concentration of 5 x 10⁵ CFU/mL in the test wells.

Step 2: Broth Microdilution for MIC

  • Add 100 µL of MHB II to all wells of a 96-well plate.

  • Add an additional 100 µL of the compound stock solution to the first column of wells (e.g., column 1), resulting in an initial dilution.

  • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, then transferring 100 µL from column 2 to column 3, and so on, typically through column 10. Discard 100 µL from column 10.

  • Reserve column 11 for the positive control (no bacteria, only broth and compound) and column 12 for the negative/growth control (broth and bacteria, no compound).

  • Add 100 µL of the prepared bacterial inoculum (from Step 1.3) to wells in columns 1 through 10 and column 12. This brings the final volume in each well to 200 µL and halves the compound concentration.

  • Incubate the plate at 37 °C for 18-24 hours.

  • Reading the MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Step 3: Determination of MBC

  • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Spot-plate this aliquot onto a sterile TSA plate.

  • Incubate the TSA plate at 37 °C for 24 hours.

  • Reading the MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no bacterial growth on the agar plate).

Antibacterial_Testing_Workflow cluster_prep Preparation cluster_mic MIC Assay (Broth Microdilution) cluster_mbc MBC Assay Stock Prepare Compound Stock Solution (in DMSO) SerialDilution Perform 2-Fold Serial Dilution of Compound in 96-Well Plate Stock->SerialDilution Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculate Inoculate Wells with Bacteria Inoculum->Inoculate SerialDilution->Inoculate IncubateMIC Incubate at 37°C for 18-24h Inoculate->IncubateMIC ReadMIC Read MIC (Lowest concentration with no growth) IncubateMIC->ReadMIC Subculture Subculture from Clear Wells onto Agar Plates ReadMIC->Subculture IncubateMBC Incubate Agar Plates at 37°C for 24h Subculture->IncubateMBC ReadMBC Read MBC (Lowest concentration with no growth) IncubateMBC->ReadMBC

Caption: Workflow for determining MIC and MBC of synthesized compounds.

Data Presentation and Interpretation

All quantitative data should be recorded systematically.

Table 1: Antibacterial Activity of 3-Phenyl-2,4-quinolinediol Derivatives

Compound IDR-Group (on Aniline)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMBC (µg/mL) vs. S. aureusMBC (µg/mL) vs. E. coliMBC/MIC Ratio (S. aureus)
QN-Ph-H H
QN-Ph-Cl 4-Chloro
QN-Ph-MeO 4-Methoxy
Ciprofloxacin (Control)

Interpretation:

  • Bacteriostatic vs. Bactericidal: The MBC/MIC ratio is used to differentiate between bacteriostatic and bactericidal activity. A ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio of > 4 suggests bacteriostatic activity.

  • Structure-Activity Relationship (SAR): By comparing the MIC values of derivatives with different substituents (e.g., H, Cl, MeO), preliminary SAR can be established. For example, one might find that electron-withdrawing groups on the aniline ring enhance activity against Gram-positive bacteria.

  • Next Steps: Promising compounds (low MIC/MBC values) should be evaluated for cytotoxicity against mammalian cell lines (e.g., HEK293, HepG2) to determine their selectivity index (SI). A high SI is crucial for a viable drug candidate.

References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • PPA‐mediated synthesis of 3‐amino‐2‐phenyl‐4(1H)‐quinolinones from.... (n.d.). ResearchGate.
  • Antibacterial Activity of 3-Amino (Substituted)-2-phenyl quinazolin-4-ones. (n.d.). ResearchGate.
  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. (n.d.).
  • Conrad-limpach-knorr synthesis of Quinolone. (2019, July 27). YouTube.
  • Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. (2009, December 11). ACS Publications.
  • Niementowski's quinoline synthesis. (n.d.). ResearchGate.
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (n.d.). The Journal of Organic Chemistry - ACS Publications.
  • Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents. (2025, May 13). PubMed Central.
  • Gach, K., Piekielna, J., Waśkiewicz, J., & Janecka, A. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.
  • THE NIEMENTOWSKI REACTION. THE USE OF METHYL ANTHRANILATE OR ISATOIC ANHYDRIDE WITH SUBSTITUTED AMIDES OR AMIDINES IN THE FORMATION OF 3-SUBSTITUTED-4-KETO-3,4-DIHYDROQUINAZOLINES. THE COURSE OF THE REACTION. (n.d.). The Journal of Organic Chemistry - ACS Publications.
  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (n.d.). NIH.
  • Camps Quinoline Synthesis. (n.d.).
  • Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. (n.d.). Benchchem.
  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. (n.d.). Scribd.
  • Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/.... (n.d.). ResearchGate.

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Method

Application Notes & Protocols: A Framework for Evaluating the Immunosuppressive Properties of 3-Phenyl-2,4-quinolinediol

Audience: Researchers, scientists, and drug development professionals. Objective: To provide a comprehensive experimental framework, including detailed protocols and scientific rationale, for the systematic evaluation of...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive experimental framework, including detailed protocols and scientific rationale, for the systematic evaluation of the immunosuppressive potential of the novel compound, 3-Phenyl-2,4-quinolinediol.

Introduction: The Quinoline Scaffold and the Quest for Novel Immunomodulators

Quinoline derivatives represent a privileged scaffold in medicinal chemistry, with various analogues demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and immunosuppressive effects.[1][2][3] The core structure allows for diverse functionalization, making it a fertile ground for the discovery of new therapeutic agents. This document focuses on 3-Phenyl-2,4-quinolinediol, a specific analogue whose immunomodulatory properties have yet to be fully characterized.

The unwarranted activation of the immune system is a hallmark of autoimmune diseases and transplant rejection. Current immunosuppressive therapies, while effective, are often associated with significant side effects, necessitating the search for safer and more targeted alternatives.[4] This guide outlines a logical, multi-tiered approach to rigorously assess whether 3-Phenyl-2,4-quinolinediol can modulate immune responses, starting with broad functional assays in vitro and progressing to more complex mechanistic studies and in vivo models.

PART 1: Foundational In Vitro Screening for Immunosuppressive Activity

The initial phase of evaluation focuses on the compound's effect on primary human immune cells. Peripheral Blood Mononuclear Cells (PBMCs), a diverse mixture of lymphocytes (T-cells, B-cells, NK cells) and monocytes, serve as an ideal starting point for assessing broad immunomodulatory effects.[5]

Workflow for Initial In Vitro Screening

G cluster_0 Phase 1: In Vitro Evaluation PBMC Isolate Human PBMCs from whole blood TCell T-Cell Proliferation Assay (CFSE Staining) PBMC->TCell Cytokine Cytokine Profiling (Luminex/ELISA) PBMC->Cytokine Viability Cytotoxicity Assay (e.g., MTT/LDH) PBMC->Viability Viability->TCell Determine non-toxic dose range Viability->Cytokine Determine non-toxic dose range

Caption: Initial in vitro screening workflow.

Protocol 1: T-Cell Proliferation Assay using CFSE

Rationale: T-cell proliferation is a cornerstone of the adaptive immune response. The capacity of a compound to inhibit T-cell division upon stimulation is a strong indicator of immunosuppressive activity.[1] Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that stably labels intracellular proteins. With each cell division, the dye is distributed equally between daughter cells, leading to a halving of fluorescence intensity that can be quantified by flow cytometry.[6][7]

Methodology:

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.[8]

  • CFSE Labeling: Resuspend PBMCs at 1x10^6 cells/mL in PBS and add CFSE to a final concentration of 5 µM. Incubate for 10 minutes at 37°C, protected from light. Quench the reaction by adding 5 volumes of ice-cold RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).

  • Cell Plating and Treatment: Wash cells twice and resuspend in complete RPMI medium. Plate 2x10^5 cells/well in a 96-well round-bottom plate. Add 3-Phenyl-2,4-quinolinediol at various concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 1 µM Dexamethasone).

  • Stimulation: Stimulate cells with a mitogen cocktail, such as anti-CD3 (1 µg/mL, plate-bound) and anti-CD28 (1 µg/mL, soluble), to induce T-cell activation and proliferation.[9] Include an unstimulated control group.

  • Incubation: Culture the cells for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest cells, wash, and stain with fluorescently-conjugated antibodies against T-cell markers (e.g., CD3, CD4, CD8). Analyze cells on a flow cytometer. Gate on the lymphocyte population and then on CD3+ T-cells. Proliferation is measured by the appearance of daughter cell generations with successively halved CFSE fluorescence.

Data Presentation:

Compound Concentration% Proliferation (CD4+ T-Cells)% Proliferation (CD8+ T-Cells)IC50 (µM)
Vehicle Control95 ± 4%88 ± 5%-
0.1 µM92 ± 5%85 ± 6%
1 µM75 ± 7%68 ± 8%
10 µM40 ± 6%35 ± 5%X.XX
100 µM10 ± 3%8 ± 2%
Dexamethasone (1 µM)15 ± 4%12 ± 3%-
Protocol 2: Cytokine Profiling in Stimulated PBMCs

Rationale: Upon activation, immune cells release a cascade of cytokines that orchestrate the inflammatory response. An effective immunosuppressant will often suppress the production of pro-inflammatory cytokines such as TNF-α, IFN-γ, and IL-2.[8] Analyzing the cytokine profile provides a more nuanced view of the compound's immunomodulatory effects.

Methodology:

  • PBMC Culture and Treatment: Isolate and plate PBMCs as described in Protocol 1. Treat with 3-Phenyl-2,4-quinolinediol, vehicle control, and a positive control.

  • Stimulation: Stimulate cells with Lipopolysaccharide (LPS) (100 ng/mL) to primarily activate monocytes/macrophages, or with anti-CD3/CD28 to activate T-cells.

  • Supernatant Collection: After 24-48 hours of incubation, centrifuge the plates and carefully collect the culture supernatants.

  • Cytokine Quantification: Analyze the supernatants for key pro-inflammatory (e.g., TNF-α, IL-1β, IL-6, IFN-γ, IL-2) and anti-inflammatory (e.g., IL-10) cytokines. This can be performed using multiplex bead-based assays (e.g., Luminex) or individual ELISAs.[10][11]

PART 2: Mechanistic Investigation of Immunosuppressive Action

If significant immunosuppressive activity is confirmed in the initial screens, the next logical step is to investigate the underlying molecular mechanism. Many immunosuppressive pathways converge on key intracellular signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Hypothesized Mechanism: Inhibition of NF-κB Signaling

The NF-κB pathway is a critical regulator of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation (e.g., by TNF-α or LPS), the IKK complex phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

G cluster_1 NF-κB Signaling Pathway cluster_nucleus Nucleus Stimulus Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB_cyto NF-κB (p65/p50) IkBa->NFkB_cyto Sequesters Proteasomal\nDegradation Proteasomal Degradation IkBa->Proteasomal\nDegradation Ubiquitination NFkB_nuc NF-κB (p65/p50) NFkB_cyto->NFkB_nuc Translocation Compound 3-Phenyl-2,4-quinolinediol Compound->IKK Hypothesized Inhibition Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, etc.) NFkB_nuc->Genes Binds DNA

Caption: Hypothesized inhibition of the NF-κB pathway.

Protocol 3: Western Blot Analysis of NF-κB Pathway Activation

Rationale: To validate the hypothesized mechanism, Western blotting can be used to measure the levels of key signaling proteins. A reduction in the phosphorylation of IκBα and the subsequent nuclear translocation of the NF-κB p65 subunit would provide strong evidence for pathway inhibition.

Methodology:

  • Cell Culture and Treatment: Use a relevant cell line (e.g., THP-1 monocytes or Jurkat T-cells). Plate cells and pre-treat with 3-Phenyl-2,4-quinolinediol or vehicle for 1-2 hours.

  • Stimulation: Stimulate the cells with an appropriate agonist (e.g., 100 ng/mL LPS for THP-1 cells) for a short duration (e.g., 15-30 minutes) to induce peak pathway activation.

  • Protein Extraction: Lyse the cells to extract total protein. For nuclear translocation analysis, perform subcellular fractionation to separate cytoplasmic and nuclear extracts.

  • Western Blotting:

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe membranes with primary antibodies against:

      • Phospho-IκBα (to measure degradation)

      • Total IκBα

      • NF-κB p65 (for both cytoplasmic and nuclear fractions)

      • A loading control (e.g., β-actin for total/cytoplasmic lysates, Lamin B1 for nuclear lysates).

    • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

Expected Outcome: Treatment with an effective dose of 3-Phenyl-2,4-quinolinediol is expected to decrease the levels of Phospho-IκBα and reduce the amount of NF-κB p65 detected in the nuclear fraction compared to the stimulated vehicle control.

PART 3: In Vivo Validation of Immunosuppressive Efficacy

Positive in vitro results must be validated in a living organism to assess the compound's true therapeutic potential, taking into account its pharmacokinetics and pharmacodynamics.[4]

Protocol 4: Delayed-Type Hypersensitivity (DTH) Mouse Model

Rationale: The DTH response is a classic T-cell mediated inflammatory reaction. It is a useful and straightforward model to assess in vivo immunosuppressive activity. The model involves a sensitization phase and a challenge phase. An effective immunosuppressant will reduce the inflammatory response (e.g., ear swelling) upon challenge.

Methodology:

  • Animals: Use a standard mouse strain, such as BALB/c mice.[1]

  • Sensitization (Day 0): Sensitize mice by topically applying a sensitizing agent (e.g., 2,4-dinitrofluorobenzene - DNFB) to a shaved area of the abdomen.

  • Treatment: Administer 3-Phenyl-2,4-quinolinediol (e.g., via oral gavage or intraperitoneal injection) daily, starting from the day of sensitization or a few days before the challenge. Include vehicle control and positive control (e.g., Dexamethasone) groups.

  • Challenge (Day 5): Elicit the DTH response by applying a lower concentration of DNFB to the surface of one ear. The contralateral ear receives the vehicle alone.

  • Measurement (Day 6): After 24 hours, measure the thickness of both ears using a digital caliper. The degree of swelling is calculated as the difference in thickness between the challenged and unchallenged ears.

Data Analysis: A statistically significant reduction in ear swelling in the compound-treated group compared to the vehicle-treated group indicates in vivo immunosuppressive activity.

Conclusion and Future Directions

This document provides a structured, multi-stage framework for the preclinical evaluation of 3-Phenyl-2,4-quinolinediol as a potential immunosuppressive agent. The workflow progresses logically from broad functional screening in human primary cells to focused mechanistic studies and finally to in vivo validation. Positive results from this comprehensive evaluation would provide a strong rationale for further development, including more complex disease models (e.g., experimental autoimmune encephalomyelitis or collagen-induced arthritis), detailed toxicology studies, and pharmacokinetic profiling.

References

  • Title: Immunosuppression for in vivo research: state-of-the-art protocols and experimental approaches. Source: PubMed Central URL: [Link]

  • Title: Synthesis and evaluation of a novel series of quinoline derivatives with immunosuppressive activity. Source: PubMed URL: [Link]

  • Title: In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. Source: PMC - NIH URL: [Link]

  • Title: Investigating the Anti-inflammatory Effect of Quinoline Derivative... Source: PMC - PubMed Central URL: [Link]

  • Title: In vitro assays for effector T cell functions and activity of immunomodulatory antibodies. Source: NIH URL: [Link]

  • Title: 2,4-Quinolinedione alkaloids: occurrence and biological activities. Source: Taylor & Francis Online URL: [Link]

  • Title: The Immunobiogram, a Novel In Vitro Assay to Evaluate Treatment Resistance in Patients Receiving Immunosuppressive Therapy. Source: Frontiers in Immunology URL: [Link]

  • Title: T Cell Assays. Source: Charles River Laboratories URL: [Link]

  • Title: Solid-Phase Synthesis of Quinolinone Library. Source: ACS Combinatorial Science URL: [Link]

  • Title: Peripheral Blood Mononuclear Cells - The Impact of Food Bioactives on Health. Source: NCBI URL: [Link]

  • Title: An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Source: MDPI URL: [Link]

  • Title: Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. Source: MDPI URL: [Link]

  • Title: Proliferation assay. Source: British Society for Immunology URL: [Link]

  • Title: Intracellular Cytokine Staining on PBMCs Using CyTOF TM Mass Cytometry. Source: Bio-protocol URL: [Link]

  • Title: Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Source: ResearchGate URL: [Link]

  • Title: Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. Source: Preprints.org URL: [Link]

  • Title: Do we have any recommendations for profiling peripheral blood mononuclear cells (PBMCs) with Teton™? Source: Element Biosciences URL: [Link]

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Application

Application Notes & Protocols: Developing 3-Phenyl-2,4-quinolinediol Analogues as Potential Trypanocidal Agents

Audience: Researchers, scientists, and drug development professionals. Introduction: The Imperative for Novel Trypanocidal Agents and the Promise of the 3-Phenyl-2,4-quinolinediol Scaffold Chagas disease and Human Africa...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Novel Trypanocidal Agents and the Promise of the 3-Phenyl-2,4-quinolinediol Scaffold

Chagas disease and Human African Trypanosomiasis (HAT), caused by the protozoan parasites Trypanosoma cruzi and Trypanosoma brucei respectively, continue to be significant global health burdens, disproportionately affecting impoverished populations.[1][2] The current pharmacological arsenal is plagued by limitations such as severe adverse effects, variable efficacy, and the emergence of drug-resistant parasite strains. This underscores the urgent need for the discovery and development of new, safer, and more effective trypanocidal drugs.[1]

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[3] Within this class, 3-phenyl-2,4-quinolinediol and its analogues have garnered attention as a promising starting point for the design of novel anti-trypanosomal agents.[1][4] This heterocyclic system offers a unique combination of structural rigidity and synthetic tractability, allowing for systematic modifications to optimize biological activity. This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of 3-phenyl-2,4-quinolinediol analogues, intended to accelerate the discovery of new drug candidates against trypanosomal infections.

Part 1: Synthesis of 3-Phenyl-2,4-quinolinediol Analogues

The construction of the 3-phenyl-2,4-quinolinediol core is most commonly achieved via the Conrad-Limpach synthesis.[5] This classical method involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization to furnish the desired 4-hydroxyquinoline scaffold.

General Synthetic Workflow

The overall synthetic strategy is a convergent process that allows for the introduction of diversity at two key positions: the aniline and the phenylacetyl chloride starting materials. This enables the generation of a library of analogues with varied substitution patterns on both the quinoline and the phenyl rings.

G cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Final Product Aniline Derivatives Aniline Derivatives Schiff Base Schiff Base Aniline Derivatives->Schiff Base Condensation β-Ketoester β-Ketoester β-Ketoester->Schiff Base 3-Phenyl-2,4-quinolinediol Analogues 3-Phenyl-2,4-quinolinediol Analogues Schiff Base->3-Phenyl-2,4-quinolinediol Analogues Thermal Cyclization

Caption: Synthetic workflow for 3-phenyl-2,4-quinolinediol analogues.

Detailed Experimental Protocol: Synthesis of a Representative Analogue

This protocol details the synthesis of a representative 3-phenyl-2,4-quinolinediol analogue.

Step 1: Synthesis of the β-Ketoester

  • Prepare a solution of a substituted phenylacetyl chloride in a suitable aprotic solvent (e.g., tetrahydrofuran).

  • In a separate flask, react magnesium turnings with ethanol to form magnesium ethoxide.

  • To the magnesium ethoxide suspension, add diethyl malonate dropwise.

  • Slowly add the phenylacetyl chloride solution to the reaction mixture and reflux for 2-4 hours.

  • After cooling, quench the reaction with a dilute acid (e.g., 2M H₂SO₄) and extract the product with an organic solvent.

  • Purify the crude β-ketoester by vacuum distillation or column chromatography.

Step 2: Formation of the Schiff Base

  • Combine the purified β-ketoester and a substituted aniline in a round-bottom flask.

  • Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).

  • Reflux the mixture in a solvent that allows for azeotropic removal of water (e.g., toluene) using a Dean-Stark apparatus.

  • Monitor the reaction until the theoretical amount of water is collected.

  • Remove the solvent under reduced pressure to obtain the crude Schiff base.

Step 3: Thermal Cyclization

  • Heat the crude Schiff base in a high-boiling point solvent (e.g., diphenyl ether) to 250 °C.

  • Maintain this temperature for 30-60 minutes.

  • Allow the reaction mixture to cool to room temperature, which should induce precipitation of the product.

  • Filter the solid product and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling point solvent.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 3-phenyl-2,4-quinolinediol analogue.

Causality Behind Experimental Choices:

  • Magnesium Ethoxide: This strong base is essential for the deprotonation of diethyl malonate, generating the nucleophilic enolate required for acylation.

  • Dean-Stark Apparatus: The continuous removal of water during Schiff base formation is critical to drive the reaction equilibrium towards the product.

  • High-Boiling Point Solvent: The thermal cyclization step has a high activation energy, necessitating the use of a high-boiling point solvent to achieve the required reaction temperature.

Part 2: Physicochemical and Structural Characterization

Unambiguous characterization of the synthesized analogues is paramount to ensure their identity, purity, and structural integrity.

TechniquePurposeExpected Outcome
¹H and ¹³C NMR Elucidate the chemical structure and confirm the presence of key functional groups.Characteristic signals for the aromatic protons and carbons of the quinoline and phenyl rings.
Mass Spectrometry Determine the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the calculated mass of the target compound.
HPLC Assess the purity of the final compound.A single major peak indicating a high degree of purity (>95%).
X-ray Crystallography Provide definitive three-dimensional structural information.Precise bond lengths, angles, and crystal packing details.

Part 3: Biological Evaluation

In Vitro Trypanocidal Activity

The initial screening of the synthesized compounds is performed in vitro to determine their potency against the clinically relevant forms of the parasites.

Workflow for In Vitro Biological Evaluation

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis Stock Solutions in DMSO Stock Solutions in DMSO Trypanosoma Assay (IC50) Trypanosoma Assay (IC50) Stock Solutions in DMSO->Trypanosoma Assay (IC50) Cytotoxicity Assay (CC50) Cytotoxicity Assay (CC50) Stock Solutions in DMSO->Cytotoxicity Assay (CC50) Selectivity Index (SI = CC50/IC50) Selectivity Index (SI = CC50/IC50) Trypanosoma Assay (IC50)->Selectivity Index (SI = CC50/IC50) Cytotoxicity Assay (CC50)->Selectivity Index (SI = CC50/IC50)

Caption: Workflow for the in vitro biological evaluation of trypanocidal compounds.

Step-by-Step Protocol for T. cruzi Intracellular Amastigote Assay:

  • Cell Culture: Seed mammalian host cells (e.g., L6 cells) in 96-well plates and allow them to adhere overnight.

  • Infection: Infect the host cells with trypomastigotes of T. cruzi and incubate for 24 hours to allow for invasion and differentiation into amastigotes.

  • Compound Treatment: Remove the remaining trypomastigotes and add fresh medium containing serial dilutions of the test compounds.

  • Incubation: Incubate the plates for 72 hours.

  • Viability Staining: Add a viability stain (e.g., resazurin) and incubate for a further 4-6 hours.

  • Data Acquisition: Measure the fluorescence or absorbance using a plate reader.

  • IC₅₀ Determination: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite inhibition against the compound concentration.

Cytotoxicity and Selectivity

To assess the potential for host cell toxicity, the compounds are also tested against a mammalian cell line (e.g., HeLa or HepG2).[6] The 50% cytotoxic concentration (CC₅₀) is determined using a similar protocol to the trypanocidal assay.

The Selectivity Index (SI) is a critical parameter for prioritizing compounds for further development and is calculated as:

SI = CC₅₀ (Mammalian Cells) / IC₅₀ (Parasites)

A higher SI value indicates a greater therapeutic window, with the compound being more toxic to the parasite than to the host cells.

Part 4: Structure-Activity Relationship (SAR) and Lead Optimization

Systematic exploration of the SAR is crucial for optimizing the potency and selectivity of the 3-phenyl-2,4-quinolinediol scaffold.

Key Areas for Modification:

  • Phenyl Ring Substituents: The electronic and steric properties of substituents on the phenyl ring can significantly impact activity. Electron-withdrawing groups, such as halogens or nitro groups, have been shown to be favorable in some quinoline-based trypanocidal agents.[7]

  • Quinoline Core Substituents: Modifications to the quinoline nucleus can influence the pharmacokinetic properties of the compounds, such as solubility and metabolic stability.

  • Bioisosteric Replacements: Replacing the phenyl ring with other aromatic or heteroaromatic systems can lead to novel analogues with improved drug-like properties.

Conclusion and Future Perspectives

The 3-phenyl-2,4-quinolinediol scaffold represents a promising starting point for the development of novel and effective trypanocidal agents. The synthetic accessibility and potential for diverse functionalization make it an attractive platform for medicinal chemists. Promising in vitro activity has been reported for quinoline derivatives against both T. brucei and T. cruzi.[1][4] Future work should focus on elucidating the mechanism of action of these compounds, with potential targets including parasite-specific enzymes like trypanothione reductase.[2] Furthermore, lead compounds with favorable in vitro profiles should be advanced to in vivo models of infection to assess their efficacy and pharmacokinetic properties.[4][8]

References

  • The Trypanocidal Effect of Novel Quinolines: In vitro And In vivo Studies. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Sykes, M. L., & Avery, V. M. (2018). Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas' disease drug discovery. PLoS neglected tropical diseases, 12(7), e0006612. [Link]

  • Assefa, S., et al. (2018). Discovery of a Quinoline-Based Phenyl Sulfone Derivative as an Antitrypanosomal Agent. Molecules, 23(11), 2949. [Link]

  • Hernández-Luis, F., et al. (2019). Trypanocidal Activity of Quinoxaline 1,4 Di-N-oxide Derivatives as Trypanothione Reductase Inhibitors. Molecules, 24(17), 3043. [Link]

  • Conrad–Limpach synthesis. (2023, August 28). In Wikipedia. [Link]

  • PPA‐mediated synthesis of 3‐amino‐2‐phenyl‐4(1H)‐quinolinones from anthranilamides. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Bahia, M. T., et al. (2016). In Vitro and In Vivo Studies of the Trypanocidal Effect of Novel Quinolines. Antimicrobial agents and chemotherapy, 60(10), 5996–6007. [Link]

  • Warrington Yorke, W. B. M., & Murgatroyd, F. (1930). The trypanocidal action of some derivatives of anil and styryl quinolines.—II. Proceedings of the Royal Society of London. Series B, Containing Papers of a Biological Character, 106(743), 394-401. [Link]

  • Conrad-limpach-knorr synthesis of Quinolone. (2019, July 28). YouTube. [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2025, January 26). Preprints.org. [Link]

  • One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. (2024, April 12). The Journal of Organic Chemistry. [Link]

  • In Vitro and In Vivo Studies of the Trypanocidal Effect of Novel Quinolines. (2016, September 13). Antimicrobial Agents and Chemotherapy. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). RSC Advances. [Link]

  • Discovery of Novel Quinoline-Based Proteasome Inhibitors for Human African Trypanosomiasis (HAT). (2022, August 22). Journal of Medicinal Chemistry. [Link]

  • Synthesis, trypanocidal activity and molecular modeling studies of 2-alkylaminomethylquinoline derivatives. (2011, September 15). European Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. (2015, September 4). International Journal of Pharmaceutical Sciences and Research.
  • An aromatic imidazoline derived from chloroquinoline triggers cell cycle arrest and inhibits with high selectivity the Trypanosoma cruzi mammalian host-cells infection. (2021, November 29). Scientific Reports. [Link]

Sources

Method

Application Notes and Protocols for Assessing the Cytotoxicity of 3-Phenyl-2,4-quinolinediol

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Quinolinediol Derivatives The quinoline scaffold is a privileged heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Quinolinediol Derivatives

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. Within this class, quinolinone derivatives have emerged as promising candidates for anticancer drug development.[1] Structurally related compounds, such as 2-phenyl-3-hydroxy-4(1H)-quinolinones, have demonstrated potential as inhibitors of critical cellular enzymes like topoisomerase, gyrase, and inosine monophosphate dehydrogenase (IMPDH), and have exhibited in-vitro anticancer activity.[2] Furthermore, derivatives like 4-phenyl-2-quinolones are recognized as antimitotic agents that function by inhibiting tubulin polymerization.[3] These findings provide a strong rationale for investigating the cytotoxic potential of novel quinoline derivatives such as 3-Phenyl-2,4-quinolinediol.

This comprehensive guide, designed for researchers in both academic and industrial settings, outlines a systematic approach to evaluating the in vitro cytotoxicity of 3-Phenyl-2,4-quinolinediol. We will detail the underlying principles and provide step-by-step protocols for a panel of robust and widely accepted cytotoxicity assays: the MTT assay for assessing metabolic viability, the LDH assay for measuring membrane integrity, and the Caspase-Glo® 3/7 assay for quantifying apoptosis. The integration of these complementary assays provides a multi-faceted understanding of the compound's cytotoxic mechanism.

I. Foundational Considerations for a Robust Cytotoxicity Assessment

Before embarking on the experimental protocols, it is imperative to establish a solid experimental design. This includes the careful selection of cell lines and the strategic implementation of dose-response and time-course studies.

A. Strategic Selection of Cell Lines

The choice of cell lines is critical and should be guided by the research objectives. For a broad-based initial screening of a novel compound like 3-Phenyl-2,4-quinolinediol, a panel of cancer cell lines representing different tumor types is recommended. When selecting cell lines, consider the following:

  • Relevance to Human Cancers: Prioritize cell lines that are well-characterized and representative of common human malignancies.[4]

  • Tissue of Origin: A diverse panel, for instance, including a lung carcinoma line (e.g., A549), a breast adenocarcinoma line (e.g., MCF-7), a colorectal carcinoma line (e.g., HCT-116), and a leukemia line (e.g., Jurkat), can reveal tissue-specific sensitivities.

  • Inclusion of a Non-Cancerous Control: To assess for selective cytotoxicity against cancer cells, it is advisable to include a non-cancerous cell line, such as a human fibroblast line (e.g., hTERT Gingival Fibroblasts), in your panel.[5]

  • Compatibility with Assays: Ensure the chosen cell lines are compatible with the selected cytotoxicity assay protocols.[5]

B. The Imperative of Dose-Response and Time-Course Analyses

To comprehensively characterize the cytotoxic profile of 3-Phenyl-2,4-quinolinediol, it is essential to perform both dose-response and time-course experiments.

  • Dose-Response Studies: These experiments involve treating cells with a range of concentrations of the test compound to determine the concentration at which it elicits a biological response. A key parameter derived from this analysis is the IC50 (Inhibitory Concentration 50) , which is the concentration of the compound that reduces a measured biological activity (such as cell viability) by 50%.[6]

  • Time-Course Studies: These studies involve treating cells with a fixed concentration of the compound and measuring the cytotoxic effect at different time points (e.g., 24, 48, and 72 hours). This helps to understand the kinetics of the cytotoxic response.

II. Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a comprehensive workflow for assessing the cytotoxicity of 3-Phenyl-2,4-quinolinediol, integrating the three key assays.

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Compound Treatment cluster_assays Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis start Start: Prepare 3-Phenyl-2,4-quinolinediol Stock Solution cell_culture Cell Line Culture and Maintenance start->cell_culture plate_cells Plate Cells in 96-well Plates cell_culture->plate_cells dose_response Dose-Response Treatment (Multiple Concentrations) plate_cells->dose_response time_course Time-Course Treatment (Fixed Concentration, Multiple Time Points) plate_cells->time_course mtt MTT Assay (Metabolic Activity) dose_response->mtt Incubate for a Fixed Time (e.g., 48h) ldh LDH Assay (Membrane Integrity) dose_response->ldh Incubate for a Fixed Time (e.g., 48h) caspase Caspase-Glo® 3/7 Assay (Apoptosis) dose_response->caspase Incubate for a Fixed Time (e.g., 48h) time_course->mtt Incubate for Variable Times (e.g., 24h, 48h, 72h) time_course->ldh Incubate for Variable Times (e.g., 24h, 48h, 72h) time_course->caspase Incubate for Variable Times (e.g., 24h, 48h, 72h) data_acq Measure Absorbance/Luminescence mtt->data_acq ldh->data_acq caspase->data_acq calc_viability Calculate Percent Viability data_acq->calc_viability ic50 Determine IC50 Values calc_viability->ic50 graphing Generate Dose-Response Curves ic50->graphing

Caption: A comprehensive workflow for cytotoxicity assessment.

III. Detailed Protocols for Cytotoxicity Assays

The following are detailed, step-by-step protocols for the MTT, LDH, and Caspase-Glo® 3/7 assays, optimized for use with adherent cell lines in a 96-well plate format.

A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Assessing Metabolic Viability

Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[7] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • 3-Phenyl-2,4-quinolinediol

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • 96-well clear flat-bottom cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of 3-Phenyl-2,4-quinolinediol in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.[8]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[8]

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Incubate the plate at room temperature in the dark for 2 hours.[8] Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability using the following formula:

Plot the % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

mtt_assay_mechanism MTT MTT (Yellow, Water-Soluble) Mitochondrial_Dehydrogenase Mitochondrial Dehydrogenase (in Viable Cells) MTT->Mitochondrial_Dehydrogenase Reduction Formazan Formazan (Purple, Insoluble) Mitochondrial_Dehydrogenase->Formazan

Caption: The principle of the MTT assay.

B. Lactate Dehydrogenase (LDH) Assay: Measuring Membrane Integrity

Principle: The LDH assay is a colorimetric method that quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[9] The amount of LDH released into the culture medium is proportional to the number of lysed cells.

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction mixture and stop solution)

  • Lysis buffer (provided with the kit for maximum LDH release control)

  • 96-well clear flat-bottom plates

  • Microplate reader capable of measuring absorbance at 490 nm and 680 nm (for background correction)

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare wells for the following controls: untreated cells (spontaneous LDH release), cells treated with lysis buffer (maximum LDH release), and medium alone (background).

  • Incubation: Incubate the plate for the desired time period at 37°C in a 5% CO₂ incubator.[9]

  • Sample Collection: After incubation, centrifuge the plate at 600 x g for 10 minutes to pellet any detached cells.[10] Carefully transfer 10-50 µL of the supernatant from each well to a new 96-well plate.[10]

  • LDH Reaction: Add 100 µL of the LDH Reaction Mix to each well of the new plate.[10]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[10]

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm and 680 nm using a microplate reader.

Data Analysis:

First, correct the absorbance readings by subtracting the 680 nm absorbance from the 490 nm absorbance. Then, calculate the percentage of cytotoxicity using the following formula:

ldh_assay_mechanism Damaged_Cell Damaged Cell (Compromised Membrane) LDH Lactate Dehydrogenase (LDH) Damaged_Cell->LDH Release Reaction_Mix LDH Reaction Mix LDH->Reaction_Mix Catalyzes Reaction Colored_Product Colored Product (Formazan) Reaction_Mix->Colored_Product

Caption: The principle of the LDH assay.

C. Caspase-Glo® 3/7 Assay: Quantifying Apoptosis

Principle: The Caspase-Glo® 3/7 assay is a luminescent assay that measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which is cleaved by active caspases to release aminoluciferin, a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase activity.[11][12]

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled, clear-bottom 96-well plates suitable for luminescence measurements

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using white-walled plates.

  • Incubation: Incubate the plate for the desired time period at 37°C in a 5% CO₂ incubator.

  • Reagent Preparation and Addition: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[13]

  • Mixing and Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours to allow for cell lysis and the luminescent signal to stabilize.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

Data Analysis:

The luminescent signal is directly proportional to the amount of caspase-3/7 activity. Data can be expressed as fold change in luminescence relative to the untreated control.

caspase_assay_mechanism cluster_apoptosis Apoptotic Cell Caspase37 Active Caspase-3/7 Aminoluciferin Aminoluciferin Caspase37->Aminoluciferin Caspase_Substrate Proluminescent Caspase-3/7 Substrate (DEVD) Caspase_Substrate->Caspase37 Cleavage Luciferase Luciferase Aminoluciferin->Luciferase Light Luminescent Signal Luciferase->Light

Caption: The principle of the Caspase-Glo® 3/7 assay.

IV. Data Interpretation and Reporting

A thorough analysis of the data generated from these assays will provide a comprehensive understanding of the cytotoxic effects of 3-Phenyl-2,4-quinolinediol.

Quantitative Data Summary:

ParameterAssayDescription
IC50 MTTThe concentration of 3-Phenyl-2,4-quinolinediol that reduces cell viability by 50%. A lower IC50 value indicates higher potency.
% Cytotoxicity LDHThe percentage of cells that have lost membrane integrity at a given concentration and time point.
Fold Change in Caspase-3/7 Activity Caspase-Glo® 3/7The relative increase in executioner caspase activity, indicating the induction of apoptosis.

Interpreting the Results:

  • A low IC50 value from the MTT assay suggests that 3-Phenyl-2,4-quinolinediol is a potent cytotoxic agent.

  • A corresponding increase in LDH release confirms that the compound induces cell membrane damage, indicative of necrosis or late-stage apoptosis.

  • A significant increase in caspase-3/7 activity strongly suggests that the compound induces cytotoxicity through the apoptotic pathway.

  • Comparing the results across different cell lines will reveal any cell-type-specific effects.

  • The time-course data will provide insights into the kinetics of the cytotoxic response, for example, whether the effect is rapid or requires prolonged exposure.

V. Conclusion and Future Directions

This application note provides a robust and multi-faceted framework for assessing the in vitro cytotoxicity of 3-Phenyl-2,4-quinolinediol. By employing a combination of assays that probe different aspects of cell health—metabolic activity, membrane integrity, and apoptosis—researchers can gain a comprehensive understanding of the compound's cytotoxic potential and its primary mechanism of action. The data generated from these protocols will be crucial for guiding further preclinical development, including structure-activity relationship (SAR) studies and in vivo efficacy testing. Future investigations could also explore the specific molecular targets of 3-Phenyl-2,4-quinolinediol, such as its effects on tubulin polymerization or topoisomerase activity, to further elucidate its mechanism of action.

VI. References

  • Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-. MDPI. [Link]

  • In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. MDPI. [Link]

  • What cell line should I choose for citotoxicity assays?. ResearchGate. [Link]

  • LDH cytotoxicity assay. Protocols.io. [Link]

  • Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. ScienceDirect. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE Technologies. [Link]

  • Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors. National Institutes of Health. [Link]

  • 3-Hydroxy-2-phenyl-4(1H)-quinolinones as promising biologically active compounds. National Institutes of Health. [Link]

  • Synthesis and Characterization and Biological Activity of Some New 3-Amino-2- Phenyl-(3H)4-Quinazolinone Derivatives. ResearchGate. [Link]

  • Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. National Institutes of Health. [Link]

  • How to Analyse MTT/MTS Assay Data and IC50 using Excel. YouTube. [Link]

  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. National Institutes of Health. [Link]

  • Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. SciELO. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Pandawa Institute Journals. [Link]

  • In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. National Institutes of Health. [Link]

  • LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. InvivoGen. [Link]

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. National Institutes of Health. [Link]

  • 2,4-Quinolinedione alkaloids: occurrence and biological activities. National Institutes of Health. [Link]

  • Cell Cytotoxicity Screening & Profiling Services. BPS Bioscience. [Link]

  • cytotoxicity ic50 values: Topics by Science.gov. Science.gov. [Link]

  • How can I calculate IC50 for a cytotoxic substance?. ResearchGate. [Link]

  • Cancer Cell Lines for Drug Discovery and Development. AACR Journals. [Link]

  • Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. MDPI. [Link]

Sources

Application

Application Notes and Protocols: 3-Phenyl-2,4-quinolinediol as a Novel Fluorescent Probe for Cellular Imaging

Introduction: Unveiling a New Fluorophore for Cellular Cartography In the dynamic landscape of cellular imaging, the quest for novel small-molecule fluorescent probes that offer unique photophysical properties and cellul...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a New Fluorophore for Cellular Cartography

In the dynamic landscape of cellular imaging, the quest for novel small-molecule fluorescent probes that offer unique photophysical properties and cellular targeting capabilities is perpetual. Quinoline and its derivatives have emerged as a privileged scaffold in the design of such probes, owing to their inherent fluorescence, environmental sensitivity, and amenability to synthetic modification.[1] This document introduces 3-Phenyl-2,4-quinolinediol , a promising yet underexplored member of the quinoline family, as a potential fluorescent probe for cellular imaging applications.

This guide provides a comprehensive overview of 3-Phenyl-2,4-quinolinediol, from its fundamental chemical properties and synthesis to detailed protocols for its application in live-cell imaging and cytotoxicity assessment. As a Senior Application Scientist, my objective is to not only provide a methodological framework but also to instill a deep understanding of the underlying principles that govern the successful application of this novel probe.

Chemical and Photophysical Properties: A Tale of Two Tautomers

3-Phenyl-2,4-quinolinediol exists in a tautomeric equilibrium with its keto-enol form, 3-hydroxy-2-phenyl-4(1H)-quinolinone .[2] This equilibrium is a critical determinant of its chemical and photophysical behavior. The quinolinediol form possesses two hydroxyl groups, while the quinolinone form features a hydroxyl group and a carbonyl group. This structural duality is hypothesized to be the basis of its fluorescent properties.

While exhaustive photophysical data for 3-Phenyl-2,4-quinolinediol is not yet extensively published, studies on analogous 3-hydroxyquinolone derivatives suggest the potential for intriguing fluorescence characteristics.[3] It is plausible that this compound exhibits dual fluorescence arising from an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism.[3] In such a scenario, upon excitation, a proton is transferred from the hydroxyl group to the carbonyl group of the quinolinone tautomer, leading to the formation of a transient photo-tautomer that fluoresces at a different wavelength than the original molecule. This property could render 3-Phenyl-2,4-quinolinediol a sensitive probe for microenvironmental changes, such as polarity and hydrogen bonding capacity, within the cell.

Hypothesized Photophysical Characteristics:

PropertyPredicted Value/CharacteristicRationale
Excitation Max (λex) ~350 - 400 nmBased on the absorption of similar quinolone and quinolinol scaffolds.[2]
Emission Max (λem) Biphasic emission: ~420-480 nm and ~500-580 nmPotential for dual emission due to ESIPT, characteristic of some 3-hydroxyquinolones.[3]
Stokes Shift Moderate to LargeA significant Stokes shift is anticipated, which is advantageous for minimizing self-quenching and improving signal-to-noise in imaging.
Quantum Yield (Φ) Variable, likely environment-dependentThe quantum yield is expected to be sensitive to solvent polarity and hydrogen-bonding, a hallmark of ESIPT-capable fluorophores.
Solvatochromism PronouncedThe fluorescence emission is likely to exhibit a significant shift in response to changes in solvent polarity.

Synthesis of 3-Phenyl-2,4-quinolinediol

The synthesis of 3-Phenyl-2,4-quinolinediol can be achieved through several established methods for quinolone synthesis.[1] A reliable approach involves the cyclization of N-substituted anthranilic acid derivatives. The following protocol is adapted from established literature on the synthesis of similar quinolinone structures.

Workflow for Synthesis

cluster_0 Synthesis of 3-Phenyl-2,4-quinolinediol A Step 1: N-Phenylacetylanthranilic Acid Formation B Step 2: Cyclization A->B Base-mediated cyclization C Step 3: Purification B->C Recrystallization cluster_0 Live-Cell Imaging Protocol A Cell Seeding B Probe Loading A->B 24h incubation C Washing B->C Incubate with probe D Imaging C->D Remove excess probe cluster_0 MTT Assay Workflow A Cell Seeding B Treatment with Probe A->B 24h incubation C Addition of MTT Reagent B->C 24-48h treatment D Solubilization of Formazan C->D Incubate to form formazan E Absorbance Measurement D->E Dissolve crystals

Sources

Method

preparation of 3-Phenyl-2,4-quinolinediol for use in high-throughput screening

Application Note & Protocol Topic: Preparation and Quality Control of 3-Phenyl-2,4-quinolinediol for High-Throughput Screening Applications Audience: Researchers, Scientists, and Drug Development Professionals Abstract:...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Preparation and Quality Control of 3-Phenyl-2,4-quinolinediol for High-Throughput Screening Applications

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast small-molecule libraries. The reliability of HTS data is fundamentally dependent on the quality of the compounds being screened. This guide provides a comprehensive, field-proven methodology for the synthesis, purification, characterization, and formulation of 3-Phenyl-2,4-quinolinediol, a heterocyclic scaffold of significant interest in medicinal chemistry. We detail the venerable Conrad-Limpach synthesis, robust quality control (QC) protocols, and best practices for preparing HTS-ready master plates, ensuring the integrity and reproducibility of screening campaigns.

Introduction: The Imperative for Quality in HTS

Quinolone scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of therapeutic agents.[1][2] 3-Phenyl-2,4-quinolinediol, in particular, presents a versatile framework for library synthesis. However, before its potential can be explored in a high-throughput setting, the material must be prepared to exacting standards. The success of any HTS campaign hinges on the quality of the small molecule library; impurities can lead to false positives, false negatives, or non-reproducible results, wasting significant time and resources.[3][4]

This document serves as a senior-level guide, moving beyond a simple recitation of steps to explain the causality behind the chosen methods. We present a self-validating workflow, from initial synthesis to final plate preparation, designed to produce 3-Phenyl-2,4-quinolinediol of the requisite purity, solubility, and stability for robust and reliable high-throughput screening.

Synthesis via Conrad-Limpach Reaction

The chosen synthetic route is the Conrad-Limpach synthesis, a classic and highly effective method for preparing 4-hydroxyquinolines.[5] The reaction proceeds in two key stages: an initial condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization.[6]

Mechanistic Rationale

The reaction begins with the condensation of aniline and ethyl benzoylacetate. At moderate temperatures, the nucleophilic amino group of aniline preferentially attacks the ketone carbonyl of the β-ketoester, leading to the formation of an enamine intermediate. The subsequent, and most critical, step is the thermal cyclization. This intramolecular reaction requires significant thermal energy to overcome the aromaticity of the aniline ring and form the new heterocyclic ring.[7] This is why high-boiling, inert solvents such as diphenyl ether or Dowtherm A are traditionally employed, as they can achieve the necessary temperatures (typically >250 °C) for the cyclization to proceed efficiently.[8]

Conrad_Limpach Aniline Aniline Plus1 + Aniline->Plus1 BetaKetoester Ethyl Benzoylacetate Enamine Enamine Intermediate BetaKetoester->Enamine Condensation (140°C) Plus1->BetaKetoester Product 3-Phenyl-2,4-quinolinediol Enamine->Product Thermal Cyclization (>250°C) Ethanol - EtOH Product->Ethanol

Caption: The Conrad-Limpach synthesis of 3-Phenyl-2,4-quinolinediol.

Detailed Synthesis Protocol

Materials:

  • Aniline (Reagent Grade, ≥99%)

  • Ethyl benzoylacetate (≥98%)

  • Dowtherm A or Diphenyl Ether (High-Boiling Solvent)

  • Ethanol (Absolute)

  • Hexanes (ACS Grade)

  • Hydrochloric Acid (1 M)

Procedure:

  • Condensation: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine aniline (1.0 eq) and ethyl benzoylacetate (1.05 eq). Add a catalytic amount of p-toluenesulfonic acid. Heat the mixture to 140-150 °C. Water will be removed azeotropically over 2-3 hours. The reaction can be monitored by TLC until the starting aniline is consumed.

  • Solvent Removal: After the condensation is complete, remove the excess ethyl benzoylacetate under reduced pressure. The resulting crude enamine is often a viscous oil and can be taken directly to the next step.[9]

  • Cyclization: In a separate, larger flask suitable for high-temperature reactions, preheat Dowtherm A to 250-260 °C. Add the crude enamine dropwise to the hot solvent with vigorous stirring. Safety Note: This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reaction Completion: Maintain the reaction at 250 °C for 30 minutes. The product will begin to precipitate from the hot solvent.

  • Isolation: Allow the mixture to cool to approximately 100 °C. Add hexanes to precipitate the product further and dilute the Dowtherm A.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with hot hexanes to remove residual high-boiling solvent, followed by a wash with ethanol.

  • Acid Wash (Optional): To remove any unreacted aniline, the crude solid can be suspended in 1 M HCl, stirred, and re-filtered. Wash the cake with deionized water until the filtrate is neutral.

  • Drying: Dry the final product in a vacuum oven at 60-80 °C to a constant weight.

Purification and Characterization for HTS Standards

For HTS, compound purity is non-negotiable. A purity level of >95% (ideally >98%) as determined by HPLC is required to ensure that any observed biological activity is attributable to the compound of interest.

Purification Protocol: Recrystallization
  • Select an appropriate solvent system. A mixture of DMSO/water or DMF/ethanol is often effective for quinolinol-type compounds.

  • Dissolve the crude 3-Phenyl-2,4-quinolinediol in a minimum amount of the hot solvent.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Quality Control: Characterization and Purity Analysis

A suite of analytical techniques must be employed to confirm the structure and assess the purity of the final compound.[10]

Parameter Method Expected Result Purpose
Identity ¹H & ¹³C NMRSpectra consistent with the proposed structure.Confirms chemical structure and identifies major impurities.
Molecular Weight LC-MS (ESI+)[M+H]⁺ = 238.08 m/zConfirms molecular weight of the target compound.
Purity HPLC-UV (254 nm)≥95% peak areaQuantifies purity and detects non-UV active impurities if paired with a universal detector like ELSD.
Physical Properties Melting PointConsistent with literature values (>300 °C).A sharp melting point range indicates high purity.
Residual Solvent ¹H NMR / GC-HS<0.5%Ensures no residual synthesis solvents remain which could interfere with assays.

Preparation for High-Throughput Screening

Proper compound management is critical to preserving the integrity of the synthesized molecule and ensuring accurate, reproducible screening data.[3] This involves creating a concentrated stock solution in a suitable solvent and preparing assay-ready plates.

The Central Role of DMSO

Dimethyl sulfoxide (DMSO) is the universal solvent for HTS for several key reasons:

  • High Solvating Power: It can dissolve a wide range of organic molecules.

  • Aprotic Nature: It is chemically inert in most biological assays.

  • Water Miscibility: It is fully miscible with the aqueous buffers used in most assays.

  • Low Volatility: It minimizes evaporation from microplates.

HTS Preparation Workflow

Caption: Workflow for preparing HTS-ready plates from purified compound.

Protocol for HTS Stock and Plate Preparation

Materials:

  • Purified 3-Phenyl-2,4-quinolinediol

  • DMSO (Anhydrous, ≥99.9%)

  • Microcentrifuge tubes or vials

  • Automated liquid handler or calibrated pipettes

  • 384-well microplates

Procedure:

  • Stock Solution Preparation (10 mM):

    • Accurately weigh approximately 2-5 mg of the purified compound (MW: 237.25 g/mol ) into a tared vial.

    • Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.

    • Vortex and sonicate the vial until the solid is completely dissolved. Visually inspect for any particulates against a bright light. If not fully soluble, the maximum stock concentration must be lowered.

    • This is now the Master Stock . Store at -20 °C in a desiccated environment. Avoid repeated freeze-thaw cycles.

  • Master Plate (or "Mother Plate") Creation:

    • Using an automated liquid handler, dispense a set volume (e.g., 50 µL) of the 10 mM Master Stock into the designated wells of a 384-well plate.

    • Include empty wells for controls (e.g., positive control, negative control/DMSO vehicle).[11]

    • Seal the plate tightly with a foil or plastic seal and store at -20 °C or -80 °C for long-term use.

  • Assay Plate (or "Daughter Plate") Stamping:

    • For the screening assay, thaw the Master Plate.

    • Using a pin tool or acoustic liquid handler, transfer a small volume (e.g., 50 nL) from the Master Plate to the wells of the final assay plate, which already contains the assay buffer and biological reagents.

    • This transfer results in the final desired screening concentration (e.g., 50 nL of 10 mM stock into a 50 µL assay volume yields a 10 µM final concentration).

Conclusion

The successful application of 3-Phenyl-2,4-quinolinediol in high-throughput screening is not merely a matter of its synthesis, but a holistic process encompassing rigorous purification, comprehensive characterization, and meticulous sample handling. By adhering to the protocols outlined in this guide, researchers can ensure the production of a high-quality chemical probe, thereby increasing the probability of identifying valid, reproducible hits in drug discovery campaigns and laying a solid foundation for subsequent lead optimization efforts.

References

  • Larsen, R. D., Corley, E. G., King, A. O., Carroll, J. D., Davis, P., Verhoeven, T. R., Reider, P. J., Labelle, M., Gauthier, J. Y., & Xiang, Y. B. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Synthetic Communications, 39(9), 1563–1569. [Link]

  • Biegańska, S. D., & Szymański, P. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(7), 3091. [Link]

  • Chemistry lover. (2019). Conrad-limpach-knorr synthesis of Quinolone. YouTube. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. (Note: A general authoritative textbook on the topic, specific online link not available for direct citation of this general principle). A similar principle is described in Name Reactions in Organic Synthesis. [Link]

  • Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons. (Referenced via Scribd document on Conrad-Limpach Quinoline Synthesis). [Link]

  • Wikipedia contributors. (2023). Conrad–Limpach synthesis. Wikipedia. [Link]

  • Supporting Information for Catalyzed three-component tandem reactions: synthesis of multiply substituted quinolines. (n.d.). RSC. [Link]

  • Bechill, J., Zhong, R., Zhang, C., Solomaha, E., & Spiotto, M. T. (2016). A High-Throughput Cell-Based Screen Identified a 2-[(E)-2-Phenylvinyl]-8-Quinolinol Core Structure That Activates p53. PLOS ONE, 11(10), e0164273. [Link]

  • Dahlin, J. L., & Walters, M. A. (2014). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Journal of Medicinal Chemistry, 57(13), 2115–2139. [Link]

  • ResearchGate. (n.d.). PPA‐mediated synthesis of 3‐amino‐2‐phenyl‐4(1H)‐quinolinones from anthranilamides. [Link]

  • Inglese, J., Shamu, C. E., & Guy, C. S. (2007). Reporting data from high-throughput screening of small-molecule libraries. Nature Chemical Biology, 3(8), 438–441. [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & Abo-Mansour, E. (2023). Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors. Scientific Reports, 13(1), 18671. [Link]

  • Roy, S., & Mrksich, M. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science, 13(3), 245–251. [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]

  • Rahman, M. M., & Shoskes, D. A. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Kidney Cancer and VHL, 3(2), 11–17. [Link]

  • Crosbie, P. B. (2018). Development of a High-Throughput Screening Paradigm for the Discovery of Small Molecule Modulators of Adenylyl Cyclase. Chapman University Digital Commons. [Link]

  • Al-Masoudi, N. A., & Al-Sultani, A. A. (2017). Synthesis and characterization of some new organotellurium compounds based on quinoline. ResearchGate. [Link]

  • Waters | Wyatt Technology. (2024). Advancing protein quality control for efficient high-throughput screening. News-Medical.Net. [Link]

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Technical Notes & Optimization

Troubleshooting

strategies for improving the yield of 3-Phenyl-2,4-quinolinediol synthesis

Welcome to the technical support center for the synthesis of 3-Phenyl-2,4-quinolinediol. This guide is designed for researchers, scientists, and professionals in drug development who are working with quinoline derivative...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Phenyl-2,4-quinolinediol. This guide is designed for researchers, scientists, and professionals in drug development who are working with quinoline derivatives. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic strategies and overcome common experimental hurdles.

Introduction to 3-Phenyl-2,4-quinolinediol Synthesis

The synthesis of 3-Phenyl-2,4-quinolinediol, a key scaffold in medicinal chemistry, primarily relies on well-established named reactions such as the Conrad-Limpach synthesis and the Camps cyclization.[1][2] These methods, while powerful, can present challenges in achieving high yields and purity. This guide provides practical, experience-based solutions to these challenges, grounded in the chemical principles governing these transformations.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 3-Phenyl-2,4-quinolinediol and its derivatives.

Problem 1: Low Yield in the Conrad-Limpach Thermal Cyclization Step

Q: My thermal cyclization of the intermediate anilinocrotonate is resulting in a low yield (<30%) of the desired 4-hydroxyquinoline. What factors should I investigate?

A: The thermal cyclization is often the most critical and yield-determining step in the Conrad-Limpach synthesis.[1] Low yields are frequently attributed to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:

  • Causality: The cyclization is an electrocyclic ring-closing reaction that requires significant thermal energy, typically around 250°C, to overcome the activation barrier.[3] Without proper heat management and an appropriate reaction medium, side reactions and decomposition can prevail.

  • Solution Protocol:

    • Solvent Selection is Crucial: Early attempts at this synthesis without a solvent often resulted in very moderate yields.[1] The use of a high-boiling, inert solvent is paramount for consistent and high yields. The solvent ensures uniform heat transfer and minimizes charring of the starting material.

    • Inert Solvent Screening: High-boiling solvents like mineral oil or diphenyl ether have been shown to increase cyclization yields to as high as 95% in many cases.[4] A survey of various solvents demonstrated that yields generally improve with higher boiling points.[5]

    • Temperature Control: Ensure your reaction setup can accurately maintain the high temperatures required for cyclization (typically 240-250°C).[6] Use a high-temperature thermometer and a suitable heating mantle with a stirrer for even heat distribution.

    • Reaction Time: Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time. Prolonged heating can lead to decomposition of the product.

SolventBoiling Point (°C)Reported Yield Improvement
NoneN/A<30%[4]
Mineral Oil>300Up to 95%[4]
Diphenyl Ether259Significant improvement[4]
1,2,4-Trichlorobenzene214Useful alternative[5]
2-Nitrotoluene222Useful alternative[5]
  • Self-Validation: A successful optimization will show a marked increase in the isolated yield of the 3-Phenyl-2,4-quinolinediol. The product should be characterized by NMR and mass spectrometry to confirm its identity and purity.

Problem 2: Formation of the "Knorr" Product (2-hydroxyquinoline isomer)

Q: I am observing the formation of a significant amount of the isomeric 2-hydroxy-4-methylquinoline, the Knorr synthesis product, alongside my desired 4-hydroxyquinoline. How can I favor the Conrad-Limpach pathway?

A: The competition between the Conrad-Limpach and Knorr pathways is a classic example of kinetic versus thermodynamic control.[7]

  • Causality: The initial reaction between an aniline and a β-ketoester can proceed through two main intermediates. At lower temperatures, the kinetically favored product is the anilide, which upon cyclization leads to the 2-hydroxyquinoline (Knorr product). At higher temperatures, the thermodynamically more stable enamine intermediate is favored, which then cyclizes to the desired 4-hydroxyquinoline (Conrad-Limpach product).[7]

  • Solution Protocol:

    • Temperature is Key: To favor the Conrad-Limpach product, the initial condensation of the aniline and the β-ketoester should be performed at a higher temperature (e.g., 140-160°C). This promotes the formation of the thermodynamically stable enamine.[6]

    • Acid Catalysis: The use of a strong acid catalyst, such as HCl or H2SO4, can facilitate the keto-enol tautomerizations necessary for the reaction to proceed efficiently.[1]

    • Step-wise vs. One-Pot: Consider a two-step procedure where the enamine is first formed and isolated before proceeding to the high-temperature cyclization. This can provide better control over the reaction outcome.[3]

Experimental Workflow: Favoring Conrad-Limpach over Knorr Synthesis

G cluster_0 Reaction Conditions cluster_1 Kinetic Control (Low Temp) cluster_2 Thermodynamic Control (High Temp) Aniline + β-ketoester Aniline + β-ketoester Anilide Intermediate Anilide Intermediate Aniline + β-ketoester->Anilide Intermediate Lower Temp. Enamine Intermediate Enamine Intermediate Aniline + β-ketoester->Enamine Intermediate Higher Temp. Knorr Product (2-hydroxyquinoline) Knorr Product (2-hydroxyquinoline) Anilide Intermediate->Knorr Product (2-hydroxyquinoline) Cyclization Conrad-Limpach Product (4-hydroxyquinoline) Conrad-Limpach Product (4-hydroxyquinoline) Enamine Intermediate->Conrad-Limpach Product (4-hydroxyquinoline) Cyclization

Caption: Kinetic vs. Thermodynamic control in quinoline synthesis.

Problem 3: Difficulty with Purification of the Final Product

Q: My crude product is difficult to purify, showing multiple spots on TLC, and I'm struggling to obtain a clean product by recrystallization.

A: Purification challenges often stem from incomplete reactions, side-product formation, or the presence of starting materials.

  • Causality: The high temperatures used in the cyclization can lead to some decomposition, and if the reaction is not driven to completion, you will have a mixture of starting materials and products. The tautomeric nature of the product (4-hydroxyquinoline vs. 4-quinolone) can sometimes complicate its chromatographic behavior.[1]

  • Solution Protocol:

    • Optimize Reaction Completion: Use TLC to monitor the reaction until the starting anilinocrotonate is completely consumed.

    • Aqueous Workup: After the reaction, a proper aqueous workup can help remove many impurities. This may involve washing with a dilute acid solution to remove any unreacted aniline, followed by a wash with a dilute base solution to remove any acidic byproducts.

    • Column Chromatography: If recrystallization is ineffective, column chromatography is a reliable method for purification. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the desired product from impurities.

    • Recrystallization Solvent Screening: If you prefer recrystallization, screen a variety of solvents or solvent mixtures. Common solvents for quinoline derivatives include ethanol, methanol, acetic acid, or mixtures with water.

Frequently Asked Questions (FAQs)

Q1: What is the Camps cyclization, and can it be used to synthesize 3-Phenyl-2,4-quinolinediol?

A1: The Camps cyclization is an intramolecular aldol condensation of an N-(2-acylaryl)amide, catalyzed by a base.[2] It can indeed be used to synthesize quinolin-4-ones. To synthesize a 3-Phenyl-2,4-quinolinediol via this route, you would need to start with an appropriately substituted N-(2-acylaryl)amide. The regioselectivity of the cyclization (to form a quinolin-4-one or a quinolin-2-one) is influenced by the strength of the base used. Strong bases like sodium hydroxide tend to favor the formation of quinolin-4-ones.[4]

Camps Cyclization Pathway

G N-(2-acylaryl)amide N-(2-acylaryl)amide Enolate Formation Enolate Formation N-(2-acylaryl)amide->Enolate Formation Base (e.g., NaOH) Intramolecular Attack Intramolecular Attack Enolate Formation->Intramolecular Attack Cyclization Dehydration Dehydration Intramolecular Attack->Dehydration Quinolone Product Quinolone Product Dehydration->Quinolone Product

Caption: General workflow for the Camps cyclization.

Q2: Are there alternative, milder methods for the synthesis of 3-substituted 2,4-quinolinediols?

A2: Yes, while the Conrad-Limpach and Camps reactions are classic, modern organic synthesis has developed alternative routes. For instance, microwave-assisted synthesis has been shown to accelerate the reaction and improve yields in some cases.[8][9] Additionally, various metal-catalyzed cyclization reactions are being explored to achieve quinoline synthesis under milder conditions.[10] Another approach involves the intramolecular cyclization of phenacyl anthranilates in the presence of polyphosphoric acid (PPA).[11]

Q3: How critical is the purity of the starting aniline and β-ketoester?

A3: The purity of your starting materials is extremely important for achieving high yields and simplifying purification. Impurities in the aniline can lead to the formation of undesired substituted quinolines. Impurities in the β-ketoester can also lead to side reactions. It is highly recommended to purify your starting materials, for example, by distillation or recrystallization, before use.

Q4: Can I use a Lewis acid as a catalyst for the Conrad-Limpach reaction?

A4: While Brønsted acids like HCl and H2SO4 are traditionally used, Lewis acids can also be employed to catalyze the condensation and cyclization steps. The choice of catalyst can influence the reaction rate and, in some cases, the regioselectivity. Experimentation with different acid catalysts may be necessary to optimize the reaction for your specific substrates.

References

  • Conrad–Limpach synthesis - Wikipedia. Wikipedia. [Link]

  • Conrad-Limpach Synthesis - SynArchive. SynArchive. [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. National Institutes of Health. [Link]

  • Conrad-Limpach Reaction. In Name Reactions in Organic Synthesis. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • Some New Routes for the Preparation of 3-Amino-2-phenyl-4(1 H )-quinolinones from Anthranilamides. ResearchGate. [Link]

  • Conrad-limpach-knorr synthesis of Quinolone. YouTube. [Link]

  • Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/... ResearchGate. [Link]

  • (PDF) Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. ResearchGate. [Link]

  • Acid‐catalyzed multicomponent Conrad–Limpach reaction. ResearchGate. [Link]

  • Camps quinoline synthesis - Grokipedia. Grokipedia. [Link]

  • Improved, high yield synthesis of 3H-quinazolin-4-ones, the key intermediates of recently developed drugs. PubMed. [Link]

  • A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities. MDPI. [Link]

  • 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one. National Institutes of Health. [Link]

  • (PDF) Camps Reaction and Related Cyclizations. ResearchGate. [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]

  • Thermal cyclization mediated synthesis of bioactive 4‐quinolones. ResearchGate. [Link]

  • Facile Synthesis of 3-Substituted and 1,3-Disubstituted Quinolin-2(1H)- ones from 2-Nitrobenzaldehydes. ResearchGate. [Link]

  • (PDF) Optimization by Thermal Cycling. ResearchGate. [Link]

  • Ruthenium-catalysed synthesis of 2- and 3-substituted quinolines from anilines and 1,3-diols. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • 4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclisation of ω-Amino-β-Keto Anilides. MDPI. [Link]

  • Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. PubMed Central. [Link]

  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Publishing. [Link]

  • Optimization of the cyclization reaction conditions a. ResearchGate. [Link]

  • Ag(I)-Catalyzed Oxidative Cyclization of 1,4-Diynamide-3-ols with N-Oxide for Divergent Synthesis of 2-Substituted Furan-4-carboxamide Derivatives. PubMed Central. [Link]

  • Synthesis of N-Amino-3-hydroxy-2-phenyl-4(1H)-quinolinone. ResearchGate. [Link]

  • CuI‐catalyzed Camps cyclization to synthesize 2‐vinyl and 2‐aryl quinolones from N‐(2‐ketoaryl)amides. ResearchGate. [Link]

  • (PDF) An Efficient Synthesis of New C-2 Aryl-Substituted Quinolines Based on Three-Component Imino Diels—Alder Reaction. ResearchGate. [Link]

  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Institutes of Health. [Link]

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Optimization

Technical Support Center: Overcoming Solubility Challenges with 3-Phenyl-2,4-quinolinediol

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-Phenyl-2,4-quinolinediol. This guide provides in-depth troubleshooting strategies, detailed protoco...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-Phenyl-2,4-quinolinediol. This guide provides in-depth troubleshooting strategies, detailed protocols, and scientific explanations to address the compound's poor solubility in aqueous buffers. As Senior Application Scientists, we have designed this guide to be a practical, field-proven resource for your experimental needs.

Frequently Asked Questions (FAQs)
Q1: Why is 3-Phenyl-2,4-quinolinediol so difficult to dissolve in my aqueous buffer?

Answer: The poor aqueous solubility of 3-Phenyl-2,4-quinolinediol stems directly from its molecular structure.

  • Hydrophobicity: The molecule is dominated by two large, nonpolar aromatic rings (the quinoline backbone and the phenyl group). These hydrophobic regions are energetically unfavorable to interact with the polar water molecules in your buffer, leading to low solubility. Structurally similar compounds, such as 2,3-Diphenylquinoxaline, are also known to be insoluble in water for the same reason.[1][2]

  • Molecular Symmetry and Crystal Packing: The planar nature of the aromatic rings allows the molecules to stack efficiently in a solid state. This creates a stable crystal lattice structure that requires a significant amount of energy to break apart, further hindering dissolution.

  • Tautomerism: 3-Phenyl-2,4-quinolinediol exists in equilibrium with its tautomer, 4-hydroxy-3-phenyl-1H-quinolin-2-one.[3][4] While the diol form has two hydroxyl (-OH) groups capable of hydrogen bonding, the overall hydrophobic character of the molecule remains the dominant factor in aqueous solutions.

Systematic Approach to Solubilization

Navigating solubilization challenges requires a logical progression from simple to more complex methods. The following workflow provides a decision-making framework to guide your strategy.

Solubilization_Workflow Start Start: Need to dissolve 3-Phenyl-2,4-quinolinediol CheckStock Can an organic stock solution be used? Start->CheckStock PrepStock Prepare high-concentration stock in 100% DMSO or Ethanol. (See Protocol 1) CheckStock->PrepStock Yes Advanced Need higher concentration or organic solvent is not allowed. CheckStock->Advanced No Dilute Dilute stock into aqueous buffer. Ensure final organic solvent concentration is low (<1%). PrepStock->Dilute CheckPrecip Does it precipitate upon dilution? Dilute->CheckPrecip Success1 Success! Proceed with experiment. Monitor for stability. CheckPrecip->Success1 No CheckPrecip->Advanced Yes ChooseAdvanced Select Advanced Strategy Advanced->ChooseAdvanced pH_Mod pH Adjustment (See Protocol 2) ChooseAdvanced->pH_Mod Compound is ionizable Cosolvent Aqueous Co-solvent System ChooseAdvanced->Cosolvent Low % of organic solvent is tolerated Cyclodextrin Cyclodextrin Complexation (See Protocol 3) ChooseAdvanced->Cyclodextrin Need solvent-free aqueous solution Validate Validate Solution: Check for precipitation, stability, and compound integrity. pH_Mod->Validate Cosolvent->Validate Cyclodextrin->Validate Success2 Success! Proceed with experiment. Validate->Success2 Passes Fail Re-evaluate strategy. Consider formulation (e.g., solid dispersion). Validate->Fail Fails

Caption: Decision workflow for solubilizing 3-Phenyl-2,4-quinolinediol.

Advanced Solubilization Strategies

If direct dilution of an organic stock solution is not feasible, the following methods can be employed.

Q2: Can I use pH to increase the solubility?

Answer: Yes, this is a highly effective strategy. The two hydroxyl groups on the quinolinediol are acidic. By raising the pH of the buffer, you can deprotonate these groups, forming a phenolate salt. This salt is an ion and is significantly more polar and water-soluble than the neutral molecule.[5][6][7]

The parent compound, 2,4-Quinolinediol, has a reported pKa of 9.1.[4] The presence of the electron-withdrawing phenyl group may slightly alter this value, but it provides an excellent starting point. To ensure the compound is fully ionized, you should adjust the pH of your buffer to be at least 1-2 units above the pKa.

  • Recommended pH: Start with a buffer at pH 10.5 to 11.0.

  • Mechanism: At high pH, the equilibrium shifts towards the deprotonated, water-soluble salt form.

  • Caution: You must verify that your compound is stable at high pH and that the elevated pH does not interfere with your downstream assay or biological system.

Q3: What are co-solvents and how do I use them?

Answer: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, increase its ability to dissolve nonpolar compounds.[5] They work by reducing the polarity of the overall solvent system, making it more favorable for the hydrophobic 3-Phenyl-2,4-quinolinediol to enter the solution.[8]

  • Common Co-solvents:

    • Dimethyl sulfoxide (DMSO): A powerful but potentially cytotoxic solvent. Keep final concentrations in cell-based assays below 0.5-1%.[9]

    • Ethanol: A less potent but generally more biocompatible option.

    • Polyethylene Glycol (PEG 400): A polymer commonly used in drug formulations to enhance solubility.[9]

  • How to Use: First, dissolve the compound in 100% of the chosen co-solvent to create a concentrated stock. Then, add this stock to your aqueous buffer dropwise while vortexing to avoid immediate precipitation.

Q4: I cannot have any organic solvents in my experiment. What are my options?

Answer: Cyclodextrins are an excellent choice for creating a truly aqueous solution without organic solvents.[10] These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.

  • Mechanism of Action: The hydrophobic 3-Phenyl-2,4-quinolinediol molecule partitions into the nonpolar interior of the cyclodextrin ring, forming an "inclusion complex".[11][12] The hydrophilic exterior of the cyclodextrin then allows this entire complex to dissolve readily in water.

  • Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[9]

Cyclodextrin_Mechanism cluster_before Before Complexation cluster_after After Complexation Compound Hydrophobic Compound CD Cyclodextrin Water Water (Poor Solvent) Water_sol Water (Good Solvent) Complex Soluble Inclusion Complex p1->Complex Encapsulation

Caption: Mechanism of cyclodextrin-mediated solubilization.

Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weigh Compound: Accurately weigh 1.61 mg of 3-Phenyl-2,4-quinolinediol (MW: ~161.16 g/mol for the parent 2,4-quinolinediol, adjust for the phenyl group MW of ~237.26 g/mol . Correction: Using the correct MW for 3-Phenyl-2,4-quinolinediol is critical. Assuming the formula is C15H11NO2, the MW is 253.26 g/mol . Therefore, weigh 2.53 mg).

  • Add Solvent: Add the powder to a sterile microcentrifuge tube. Add 1.0 mL of high-purity, anhydrous DMSO.

  • Dissolve: Vortex vigorously for 1-2 minutes. If necessary, gently warm the solution to 37°C or sonicate for 5-10 minutes to facilitate dissolution.

  • Inspect: Ensure the solution is clear and free of any particulate matter.

  • Store: Store at -20°C, protected from light and moisture.

Protocol 2: Solubilization using pH Adjustment
  • Prepare Alkaline Buffer: Prepare your desired buffer (e.g., 50 mM Phosphate or Borate) and adjust the pH to 11.0 using 1 M NaOH.

  • Weigh Compound: Weigh the desired amount of 3-Phenyl-2,4-quinolinediol directly into the alkaline buffer.

  • Dissolve: Stir or vortex the solution. Gentle warming or sonication can be used to accelerate dissolution. The compound should dissolve to form a clear solution as it converts to its anionic salt form.

  • Validation (Critical): After dissolution, slowly titrate the pH back down towards your target experimental pH using 1 M HCl. Observe the solution closely. If the compound begins to precipitate, note the pH at which this occurs. This is the highest pH at which your compound will remain soluble in that specific buffer.

Protocol 3: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Prepare CD Solution: Prepare a 40% (w/v) solution of HP-β-CD in your desired aqueous buffer. This is a high concentration, so it may require stirring and gentle warming to fully dissolve.

  • Add Compound: Add the solid 3-Phenyl-2,4-quinolinediol powder directly to the HP-β-CD solution.

  • Equilibrate: Tightly cap the vial and place it on a shaker or rotator overnight at room temperature. This allows time for the inclusion complex to form.

  • Clarify: After equilibration, centrifuge the solution at high speed (>10,000 x g) for 15 minutes to pellet any undissolved material.

  • Quantify: Carefully collect the supernatant. The concentration of the dissolved compound in the supernatant should be determined analytically (e.g., by UV-Vis spectrophotometry or HPLC) to confirm the final soluble concentration.

Summary of Solubilization Strategies
StrategyMechanismProsConsBest For
Organic Stock (DMSO) Solubilization in a nonpolar solvent.Simple, fast, achieves high stock concentration.Potential for precipitation on dilution; DMSO can be toxic to cells.[9]In vitro assays where final DMSO concentration can be kept <0.5%.
pH Adjustment Ionization to a soluble salt form.High aqueous concentration achievable; no organic solvents.Compound must be stable at high pH; final pH may not be suitable for experiment.Assays that are tolerant of pH values >9.5.
Co-solvents (Aqueous) Reduces solvent polarity.Can improve solubility over direct dilution.May still require some organic solvent; can alter protein conformation.Biochemical assays where low percentages of ethanol or PEG are acceptable.
Cyclodextrins (HP-β-CD) Encapsulation in a soluble host molecule.No organic solvents; low toxicity; enhances stability.[10]May require overnight equilibration; can be expensive; may alter drug-target binding kinetics.Cell-based assays, in vivo studies, and applications requiring a true aqueous solution.
Validation & Stability: A Critical Final Step

Simply achieving a clear solution is not sufficient. You must ensure the compound is truly dissolved and stable.

  • Visual Inspection: After preparing your solution, let it stand at the intended experimental temperature for several hours (or even overnight). Check for any signs of precipitation or cloudiness.

  • Microscopic Examination: Place a drop of your solution on a microscope slide to check for the presence of micro-crystals that may not be visible to the naked eye.

  • Purity & Integrity: Use an analytical technique like HPLC to confirm the concentration of your dissolved compound and verify that it has not degraded under the solubilization conditions (e.g., high pH). Run a fresh standard for comparison.

By following this structured approach and validating your results, you can confidently overcome the solubility challenges of 3-Phenyl-2,4-quinolinediol and ensure the reliability of your experimental outcomes.

References
  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • Patel, K., & Patel, M. (2017). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 4(4), 68-76.
  • Thakuria, R., et al. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. Anc. Sci. Life, 33(2), 123-128.
  • Crăciun, A. M., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1087.
  • Dollo, G. (2017). Answer to "Hi, can anyone tell me how to dissolve a hydrophobic compound..?". ResearchGate. Retrieved from [Link]

  • Avdeef, A., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Pharmaceutics, 11(3), 108.
  • Southall, N. T., et al. (2002). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B, 106(17), 4479-4488.
  • Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Avdeef, A., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Journal of Pharmaceutical Sciences, 108(4), 1492-1502.
  • Wikipedia. (n.d.). Cyclodextrin. Retrieved from [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137-147.
  • University of Tartu. (n.d.). pKa values of bases in THF. Retrieved from [Link]

  • Jain, S., & Patel, N. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. Pharma Excipients.
  • Stein, A. C., et al. (2024). Chemical structure of quinoline derivatives. ResearchGate. Retrieved from [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 15(10), 7083-7095.
  • Cohen, B. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link]

  • Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. (n.d.). Google Patents.
  • Kumar, V., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56212.
  • Sikarra, D., et al. (2011). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Applied Pharmaceutical Science, 1(1), 18-38.
  • Loftsson, T., & Brewster, M. E. (2011). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Journal of Pharmaceutical Sciences, 100(8), 3019-3032.
  • PubChem. (n.d.). 3-Phenylpentane-2,4-diol. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dihydroxyquinoline. Retrieved from [Link]

  • Wang, Y., et al. (2020). Effects of the initial pH value on the degradation of quinoline in the AD (A), ZVI (B) and ZVI-AD (C) systems. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenylquinoline. Retrieved from [Link]

Sources

Troubleshooting

troubleshooting common issues in the crystallization of quinolinol compounds

Welcome to the technical support center for the crystallization of quinolinol compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of ob...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of quinolinol compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of obtaining high-quality crystalline forms of these versatile heterocyclic compounds. Here, we address common challenges with in-depth, scientifically grounded explanations and provide actionable troubleshooting protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Foundational Challenges in Quinolinol Crystallization
Q1: I'm not getting any crystals at all. What are the most likely reasons for this failure to nucleate?

A1: The complete absence of crystal formation, or nucleation failure, is a common yet frustrating issue. It fundamentally stems from the solution remaining in a metastable state, where the energy barrier for nucleation is not overcome. The primary causes can be broken down into two main categories: excessive solubility and the presence of inhibitors.

  • Excessive Solubility: Your quinolinol compound may be too soluble in the chosen solvent system, even at lower temperatures. This prevents the solution from reaching the necessary level of supersaturation for nucleation to occur.[1] A common mistake is adding too much solvent in an attempt to dissolve all solid material, which may include insoluble impurities.[1]

  • Causality: Supersaturation is the driving force for crystallization.[2][3] If the concentration of the quinolinol compound does not exceed its solubility limit as the temperature decreases or an anti-solvent is added, there is no thermodynamic driving force for the molecules to self-assemble into a crystal lattice.

  • Troubleshooting Protocol:

    • Solvent Evaporation: If you suspect excessive solvent was used, carefully evaporate a portion of the solvent to increase the concentration of your compound.[1] This can be done by gentle heating or under a stream of inert gas.

    • Solvent Re-evaluation: The chosen solvent may be too effective. Consult solvent selection guides and consider a solvent in which your compound has moderate solubility at elevated temperatures and low solubility at room temperature.[4] For quinolinol compounds, which are often aromatic and capable of hydrogen bonding, solvents like ethanol, methanol, acetone, or mixtures such as hexane/ethyl acetate are common starting points.[5][6]

    • Anti-solvent Addition: If your compound is highly soluble in a particular solvent, consider using an anti-solvent crystallization method. Here, a miscible solvent in which your compound is insoluble is slowly added to a solution of your compound, inducing supersaturation.[7]

Q2: My compound is "oiling out" instead of forming crystals. What causes this and how can I fix it?

A2: "Oiling out," or liquid-liquid phase separation, occurs when the solute comes out of solution at a temperature above its melting point in the solvent system, forming an oil instead of a solid.[4] This is particularly common with compounds that have low melting points or when the solution is highly supersaturated.

  • Causality: The high concentration of the solute in the super-saturated solution can lead to the formation of a liquid phase that is rich in the solute, which is immiscible with the bulk solvent. This oily phase is often a precursor to amorphous solid formation and rarely leads to good quality crystals.

  • Troubleshooting Protocol:

    • Reduce the Cooling Rate: Rapid cooling can lead to high levels of supersaturation, increasing the likelihood of oiling out.[8] Allow the solution to cool slowly to room temperature, and then gradually lower the temperature further in a refrigerator or freezer.

    • Use a More Dilute Solution: Start with a less concentrated solution. While this may reduce the overall yield, it can prevent the formation of an oil by keeping the supersaturation level within the metastable zone where crystal growth is favored over oiling out.[8]

    • Change the Solvent: The choice of solvent can significantly impact the tendency to oil out.[4] Experiment with solvents that have different polarities or boiling points. A solvent with a lower boiling point can sometimes be beneficial as it is more easily removed from the crystalline product.[4]

    • Seeding: Introducing a small seed crystal of the desired compound can bypass the need for primary nucleation and encourage growth on the existing crystal lattice, often at a lower supersaturation level where oiling out is less likely.

Section 2: Controlling Crystal Quality and Form
Q3: I'm getting very fine needles or a powder, but I need larger, single crystals for analysis. How can I promote the growth of larger crystals?

A3: The formation of small, needle-like crystals or a microcrystalline powder is often a result of rapid nucleation overwhelming crystal growth.[2][9] When the rate of nucleation is high, many small crystals form simultaneously, competing for the available solute and thus limiting their individual growth.

  • Causality: Crystal size is a balance between nucleation and growth rates. To obtain larger crystals, the rate of crystal growth must be favored over the rate of nucleation.[2] This is typically achieved by maintaining a lower level of supersaturation for a longer period.

  • Troubleshooting Protocol:

    • Slow Cooling: As mentioned previously, a slow and controlled cooling rate is crucial.[10] This can be achieved by placing the crystallization vessel in an insulated container (e.g., a Dewar flask) or by using a programmable heating/cooling block.

    • Solvent Selection: The solvent can influence crystal habit. Experiment with different solvents or solvent mixtures to find conditions that favor growth on all crystal faces, leading to more block-like crystals rather than needles.[11]

    • Seeding: Introduce a single, high-quality seed crystal into a slightly supersaturated solution. This provides a template for growth and can lead to the formation of a large, single crystal.

    • Temperature Cycling: A technique known as temperature cycling can be effective. This involves slowly heating the solution to dissolve the smaller, less stable crystals, and then slowly cooling it again to allow the solute to deposit onto the larger, more stable crystals.[10]

Q4: My characterization data (e.g., XRD, DSC) is inconsistent between batches. Could this be due to polymorphism, and how can I control it?

A4: Yes, inconsistent analytical data between batches is a strong indicator of polymorphism. Polymorphs are different crystalline forms of the same compound that can have distinct physical and chemical properties, including solubility, melting point, and stability.[5][12][13] Quinolinol compounds are known to exhibit polymorphism.[5][14][15]

  • Causality: The formation of a particular polymorph is thermodynamically and kinetically controlled. Factors such as the solvent, cooling rate, temperature, and the presence of impurities can influence which polymorphic form crystallizes.[16][17]

  • Troubleshooting and Control Strategy:

    • Polymorph Screening: Conduct a systematic polymorph screen by crystallizing the compound under a wide range of conditions (different solvents, temperatures, cooling rates, etc.). This will help identify the different polymorphic forms and the conditions under which they are stable.

    • Controlled Crystallization: Once the desired polymorph and its favorable crystallization conditions are identified, it is crucial to maintain strict control over the crystallization process to ensure batch-to-batch consistency.[18]

    • Seeding with the Desired Polymorph: Seeding a supersaturated solution with crystals of the desired polymorph is a powerful technique to ensure the crystallization of that specific form.[19]

    • Characterization: Routinely characterize each batch using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to confirm the polymorphic form.[20][21][22]

Section 3: The Impact of Impurities and Solvent
Q5: I suspect impurities are affecting my crystallization. How do impurities interfere, and how can I mitigate their effects?

A5: Impurities can have a profound impact on crystallization, often in unpredictable ways. They can inhibit nucleation, alter crystal habit, or become incorporated into the crystal lattice, reducing the purity of the final product.[23][24][25][26][27]

  • Causality: Impurity molecules can adsorb onto the growing faces of a crystal, blocking further addition of the desired molecules and slowing or stopping growth on that face. This can lead to changes in crystal shape (habit modification). Some impurities may also act as nucleation inhibitors, increasing the energy barrier for crystal formation.

  • Mitigation Strategies:

    • Purification of the Starting Material: The most effective way to mitigate the effects of impurities is to start with the purest possible material. Consider an additional purification step, such as column chromatography or a preliminary recrystallization, before the final crystallization.

    • Charcoal Treatment: If your compound is stable to heat, treating the hot solution with activated charcoal can effectively remove colored and other polar impurities.[8]

    • Recrystallization: Performing one or more recrystallizations can significantly improve the purity of the final product.[1] With each successive recrystallization, the concentration of impurities in the mother liquor increases, while the crystals become purer.

Q6: My crystals fall apart after I filter them. What could be causing this instability?

A6: This phenomenon is often due to the loss of solvent molecules that were incorporated into the crystal lattice, forming a solvate.[28] When the crystals are removed from the mother liquor and exposed to the atmosphere, the volatile solvent molecules evaporate, causing the crystal structure to collapse.[28]

  • Causality: Many crystalline solids can co-crystallize with solvent molecules, forming solvates. These solvent molecules play a crucial role in stabilizing the crystal lattice through interactions such as hydrogen bonding. Their removal leads to a loss of structural integrity.

  • Troubleshooting Protocol:

    • Rapid Characterization: If you suspect a solvate, try to characterize the crystals quickly after filtration before the solvent has a chance to evaporate.

    • Solvent Exchange: It may be possible to exchange the volatile solvent in the crystal with a less volatile one. This can sometimes be achieved by washing the crystals with a solvent in which the compound is insoluble but which can displace the original solvent.

    • Alternative Solvents: The most robust solution is to find a solvent system that does not form a solvate. This may require screening a variety of solvents.

    • Immediate Protection: In some cases, if the crystals are needed for immediate analysis (e.g., X-ray crystallography), they can be protected from solvent loss by coating them in paraffin oil immediately after isolation.[28]

Experimental Protocols & Data

Protocol 1: Systematic Solvent Screening for Quinolinol Crystallization

This protocol outlines a systematic approach to identifying a suitable solvent for the crystallization of a new quinolinol compound.

  • Preparation: Place approximately 10-20 mg of your quinolinol compound into several small test tubes or vials.

  • Solvent Addition: To each tube, add a different solvent from the list below, dropwise, at room temperature, until the solid dissolves. Record the approximate volume of solvent required.

  • Heating: If the solid does not dissolve at room temperature after adding approximately 1 mL of solvent, gently heat the mixture to the boiling point of the solvent. Continue adding solvent dropwise until the solid dissolves completely.

  • Cooling: Allow the solutions to cool slowly to room temperature. If crystals form, note the quality and quantity.

  • Refrigeration: If no crystals form at room temperature, place the tubes in a refrigerator (4°C) and then a freezer (-20°C), observing for crystal formation at each stage.

  • Evaluation: An ideal single-solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Table 1: Common Solvents for Quinolinol Crystallization Screening

Solvent ClassExamplesTypical PolarityBoiling Point (°C)Notes
AlcoholsMethanol, Ethanol, IsopropanolPolar Protic65, 78, 82Good for compounds with hydrogen bonding capabilities.
KetonesAcetonePolar Aprotic56A versatile solvent, but its low boiling point can lead to rapid evaporation.
EstersEthyl AcetateModerately Polar77Often used in combination with non-polar solvents like hexane.
HydrocarbonsHexane, Heptane, TolueneNon-polar69, 98, 111Good as anti-solvents or for non-polar quinolinol derivatives.
EthersDiethyl Ether, Tetrahydrofuran (THF)Moderately Polar35, 66Highly volatile and flammable; use with caution.
HalogenatedDichloromethane, ChloroformPolar Aprotic40, 61Good solvents but can be toxic; use in a well-ventilated fume hood.
OtherAcetonitrile, Dimethylformamide (DMF)Polar Aprotic82, 153High boiling points can make them difficult to remove.

Data compiled from various sources including Chemistry LibreTexts.[4]

Visualization of Troubleshooting Workflows
Diagram 1: Decision Tree for No Crystal Formation

No_Crystal_Formation start Start: No Crystals Observed check_solubility Is the compound highly soluble at room temperature? start->check_solubility too_much_solvent Action: Evaporate some solvent check_solubility->too_much_solvent Yes check_supersaturation Is the solution clear upon cooling? check_solubility->check_supersaturation No reassess Reassess solvent system and concentration too_much_solvent->reassess wrong_solvent Action: Choose a less effective solvent or use an anti-solvent wrong_solvent->reassess check_supersaturation->wrong_solvent No induce_nucleation Action: Induce nucleation (scratching, seeding) check_supersaturation->induce_nucleation Yes induce_nucleation->reassess Improve_Crystal_Size start Start: Small/Needle-like Crystals check_cooling_rate Was cooling rapid? start->check_cooling_rate slow_cooling Action: Decrease cooling rate (insulate, use programmable bath) check_cooling_rate->slow_cooling Yes check_concentration Is the solution highly concentrated? check_cooling_rate->check_concentration No evaluate Evaluate Crystal Quality slow_cooling->evaluate dilute_solution Action: Use a more dilute solution check_concentration->dilute_solution Yes seeding Action: Introduce seed crystals into a slightly supersaturated solution check_concentration->seeding No dilute_solution->evaluate seeding->evaluate

Caption: Systematic approach to promote the growth of larger crystals.

References

  • CN103664892B - The crystallization of quinoline - Google P
  • Crystallization | Organic Chemistry Lab Techniques - YouTube. (URL: [Link])

  • API Crystallization - Mettler Toledo. (URL: [Link])

  • What is the problem with my quinolin crystal? - ResearchGate. (URL: [Link])

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications - SciSpace. (URL: [Link])

  • Supersaturation and Crystallization for Nucleation and Growth - Mettler Toledo. (URL: [Link])

  • Effect of Impurities on the Growth Kinetics of Crystals - ResearchGate. (URL: [Link])

  • CRYSTAL CHARACTERIZATION TECHNIQUES - International Journal of Pure and Applied Mathematics. (URL: [Link])

  • How can I obtain good crystals of heterocyclic organic compounds? - ResearchGate. (URL: [Link])

  • Polymorphism of tris(8-hydroxyquinoline) aluminum, gallium, and indium - ResearchGate. (URL: [Link])

  • From form to function: Crystallization of active pharmaceutical ingredients - CEPAC. (URL: [Link])

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). (URL: [Link])

  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC - NIH. (URL: [Link])

  • Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods - ACS Publications. (URL: [Link])

  • SUPERSATURATION-CONTROLLED CRYSTALLIZATION - LUTPub. (URL: [Link])

  • Impact of impurities on crystal growth - Nature. (URL: [Link])

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals. (URL: [Link])

  • Reagents & Solvents: Solvents for Recrystallization - University of Rochester. (URL: [Link])

  • Special Issue : Heterocyclic Compounds in Drug Discovery: Synthesis, X-Ray Crystal Structures, Applications and Computational Approaches - MDPI. (URL: [Link])

  • How Do Impurities Affect Crystal Structures? - Chemistry For Everyone - YouTube. (URL: [Link])

  • (PDF) Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent - ResearchGate. (URL: [Link])

  • Polymorphism, what it is and how to identify it: a systematic review - SciSpace. (URL: [Link])

  • Effect of Supersaturation Control and Heterogeneous Nucleation on Porous Membrane Surfaces in the Crystallization of l-Glutamic Acid Polymorphs - ACS Publications. (URL: [Link])

  • Pharmaceutical Crystallization in drug development - Syrris. (URL: [Link])

  • Synthesis, Characterization, Crystallographic Studies of 5-Acetyl-8-hydroxyquinoline and Their Chalcone Derivatives - ResearchGate. (URL: [Link])

  • CRYSTAL CHARACTERIZATION TECHNIQUES - International Journal of Exploring Emerging Trends in Engineering (IJEETE). (URL: [Link])

  • What are the different techniques to characterize chemical crystals? - ResearchGate. (URL: [Link])

  • Crystallization from a supersaturated solution - The CSUDH - California State University Dominguez Hills. (URL: [Link])

  • Guide for crystallization. (URL: [Link])

  • 3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. (URL: [Link])

  • (PDF) Polymorphism in Pharmaceutical Compounds - ResearchGate. (URL: [Link])

  • How the impurities in the solute can affect the induction time during crystallization. (URL: [Link])

  • How to control high supersaturation to avoid high rate of nucleation and enhance growth of crystals? | ResearchGate. (URL: [Link])

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (URL: [Link])

  • ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. (URL: [Link])

  • The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II - PMC - NIH. (URL: [Link])

  • Crystallization of Active Pharmaceutical Ingredients References. (URL: [Link])

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (URL: [Link])

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (URL: [Link])

  • Assembling the Puzzle of Taxifolin Polymorphism - PMC - NIH. (URL: [Link])

    • Characterisation techniques. (URL: [Link])

  • Crystals with problems - Terese Bergfors. (URL: [Link])

  • Solvent Selection in Pharmaceutical Crystallization Process Development - YouTube. (URL: [Link])

  • synthesis of quinoline derivatives and its applications | PPTX - Slideshare. (URL: [Link])

  • Crystal structure of 8-hydroxyquinoline: a new monoclinic polymorph - PMC. (URL: [Link])

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals. (URL: [Link])

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 3-Phenyl-2,4-quinolinediol

Welcome to the technical support center for the synthesis of 3-Phenyl-2,4-quinolinediol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Phenyl-2,4-quinolinediol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this important chemical transformation. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.

Introduction to the Synthesis of 3-Phenyl-2,4-quinolinediol

3-Phenyl-2,4-quinolinediol, also known as 3-phenyl-4-hydroxy-2(1H)-quinolone, is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its synthesis is most commonly achieved through the Conrad-Limpach reaction, a powerful method for the preparation of 4-hydroxyquinolines.[1] This two-step process involves the initial condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization of the resulting enamine intermediate.[2][3]

While the Conrad-Limpach synthesis is a well-established route, achieving optimal yields and purity of 3-Phenyl-2,4-quinolinediol can be challenging. This guide will provide a comprehensive overview of the reaction, detailed experimental protocols, and a structured approach to troubleshooting common issues encountered during the synthesis.

Reaction Mechanism and Key Optimization Parameters

The synthesis of 3-Phenyl-2,4-quinolinediol via the Conrad-Limpach reaction proceeds in two main stages:

  • Formation of the Enamine Intermediate: Aniline reacts with a suitable β-ketoester, such as ethyl benzoylacetate, to form the enamine intermediate, ethyl 3-anilino-3-phenylpropenoate. This step is typically acid-catalyzed and proceeds at a moderate temperature.[1]

  • Thermal Cyclization: The enamine intermediate undergoes an intramolecular cyclization at high temperatures (typically around 250 °C) to yield the final 3-Phenyl-2,4-quinolinediol product.[1][2] This step is the most critical and often requires a high-boiling point solvent to facilitate the reaction.[4]

The overall reaction is depicted below:

Reaction scheme for the synthesis of 3-Phenyl-2,4-quinolinediol

Key parameters to control for successful synthesis include:

  • Temperature: Precise temperature control is crucial, especially during the cyclization step, to favor the formation of the desired 4-hydroxyquinoline product over the isomeric 2-hydroxyquinoline (the Knorr product).[5][6]

  • Solvent: The choice of a high-boiling point, inert solvent is essential for achieving high yields in the thermal cyclization step.[1][4]

  • Catalyst: Acid catalysts are often employed to accelerate both the enamine formation and the subsequent cyclization.[1]

  • Reaction Time: Adequate reaction time is necessary for the completion of both steps of the synthesis.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 3-Phenyl-2,4-quinolinediol and provides systematic solutions.

Issue 1: Low or No Product Yield

Possible Cause 1: Incomplete Enamine Formation

  • Explanation: The initial condensation reaction to form the enamine intermediate may not have gone to completion.

  • Solution:

    • Verify Starting Material Purity: Ensure that both the aniline and the β-ketoester are of high purity and free from moisture.

    • Optimize Catalyst: If not already using one, add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or a few drops of concentrated sulfuric acid, to the initial reaction mixture.[1]

    • Increase Reaction Time/Temperature: Moderately increase the temperature and/or extend the reaction time for the enamine formation step. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Possible Cause 2: Suboptimal Cyclization Conditions

  • Explanation: The high-temperature cyclization is the most demanding step of the synthesis. Insufficient temperature or an inappropriate solvent can lead to low conversion.

  • Solution:

    • High-Boiling Point Solvent is Crucial: The use of a high-boiling point solvent is critical for achieving the necessary temperature for cyclization, typically around 250°C.[1][7] While traditionally performed without a solvent leading to moderate yields, the use of inert, high-boiling solvents like mineral oil, diphenyl ether, or Dowtherm A has been shown to significantly increase yields.[1][4] A study exploring various solvents demonstrated a general trend of increasing yield with higher solvent boiling points.[7]

    • Ensure Adequate Temperature: Use a high-temperature thermometer and a suitable heating mantle to ensure the reaction mixture reaches and maintains the target temperature.

    • Remove Ethanol Byproduct: During the cyclization, ethanol is eliminated.[3] Using a distillation setup to remove the ethanol as it forms can help drive the reaction to completion.[2]

Issue 2: Formation of a Major Byproduct (Suspected Knorr Product)

Possible Cause: Incorrect Reaction Temperature for Condensation

  • Explanation: The Conrad-Limpach and Knorr syntheses are competing reactions. The initial reaction of the aniline with the β-ketoester can occur at either the keto group (leading to the desired 4-hydroxyquinoline) or the ester group (leading to the 2-hydroxyquinoline, or Knorr product). The temperature of this initial condensation step is a key determinant of the product distribution. Lower temperatures favor the Conrad-Limpach pathway, while higher temperatures favor the Knorr pathway.[5]

  • Solution:

    • Control Condensation Temperature: Perform the initial condensation of aniline and the β-ketoester at a lower temperature (e.g., room temperature to 60 °C) to favor the formation of the kinetic product, the enamine intermediate for the Conrad-Limpach synthesis.[1] Avoid high temperatures during this initial step.

Issue 3: Product is a Dark, Oily, or Tarry Substance

Possible Cause 1: Decomposition at High Temperatures

  • Explanation: Prolonged heating at very high temperatures can lead to the decomposition of the starting materials or the final product.[6]

  • Solution:

    • Optimize Reaction Time: Monitor the reaction progress by TLC to determine the optimal heating time for the cyclization step. Avoid unnecessarily long reaction times.

    • Consider Alternative Solvents: Some high-boiling point solvents can be difficult to remove and may contribute to the oily nature of the crude product. Explore alternative high-boiling point solvents that are easier to remove during workup.[2]

Possible Cause 2: Presence of Impurities

  • Explanation: Impurities in the starting materials or side reactions can lead to the formation of a complex mixture that is difficult to purify.

  • Solution:

    • Purify the Enamine Intermediate: If the crude enamine is an oil or contains significant impurities, consider purifying it by column chromatography before proceeding to the high-temperature cyclization step.

    • Thorough Workup: After the cyclization, a thorough workup procedure is essential. This may include washing the reaction mixture with appropriate solvents to remove the high-boiling point solvent and other impurities.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the cyclization step?

A1: The ideal solvent for the cyclization step should have a boiling point above 250 °C and be inert to the reaction conditions.[4] Commonly used solvents include Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl), diphenyl ether, and mineral oil.[1][2] Dowtherm A is often preferred as it is a liquid at room temperature, making it easier to handle than diphenyl ether, which is a solid.[2]

Q2: Can I perform the reaction without a catalyst?

A2: While the reaction can proceed without a catalyst, the use of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is highly recommended. The acid catalyzes both the formation of the enamine intermediate and the subsequent cyclization, leading to higher yields and shorter reaction times.[1][7]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the progress of both the enamine formation and the cyclization steps.[7] Use an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation of the starting materials, intermediate, and product.

Q4: My product is difficult to purify. What are the best methods for purification?

A4: The crude product of the Conrad-Limpach synthesis can often be purified by recrystallization.[8] Suitable solvents for recrystallization need to be determined experimentally but may include ethanol, acetic acid, or mixtures of solvents.[9] If recrystallization is not effective, column chromatography on silica gel can be used.[4]

Q5: What are the key safety precautions for this synthesis?

A5: This synthesis involves the use of high temperatures and strong acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Be cautious when handling hot glassware and high-boiling point solvents.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-anilino-3-phenylpropenoate (Enamine Intermediate)

Materials:

  • Aniline

  • Ethyl benzoylacetate

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aniline (1.0 eq) and ethyl benzoylacetate (1.0 eq) in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid to the mixture.

  • Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the toluene under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or used directly in the next step if it is of sufficient purity.

Protocol 2: Synthesis of 3-Phenyl-2,4-quinolinediol (Cyclization)

Materials:

  • Ethyl 3-anilino-3-phenylpropenoate

  • Dowtherm A (or another suitable high-boiling point solvent)

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, a high-temperature thermometer, and a distillation head, add the ethyl 3-anilino-3-phenylpropenoate.

  • Add a sufficient amount of Dowtherm A to ensure good stirring of the reaction mixture.

  • Heat the mixture with vigorous stirring to 250-260 °C. Ethanol will begin to distill off.

  • Maintain the temperature for 1-2 hours, or until the distillation of ethanol ceases. Monitor the reaction by TLC.

  • Allow the reaction mixture to cool to below 100 °C.

  • While still warm, pour the reaction mixture into a large volume of hexane or toluene to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash thoroughly with hexane or toluene to remove the high-boiling point solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the impact of various reaction parameters on the yield of 4-hydroxyquinoline derivatives in Conrad-Limpach synthesis. While specific data for 3-Phenyl-2,4-quinolinediol is limited in the literature, these trends provide a valuable starting point for optimization.

ParameterVariationEffect on YieldReference
Cyclization Solvent No SolventModerate[1]
Mineral OilHigh[1]
Diphenyl EtherHigh[2]
Dowtherm AHigh[4]
Methyl benzoateLow[7]
Ethyl benzoateModerate[7]
Isobutyl benzoateHigh[2]
1,2,4-TrichlorobenzeneHigh[2]
2-NitrotolueneHigh[2]
2,6-di-tert-butylphenolHigh[2]
Cyclization Temperature < 240 °CLower Yield[2]
250-260 °COptimal[1][2]
> 260 °CPotential for Decomposition[6]
Catalyst NoneSlower reaction, lower yield[1]
H₂SO₄ (catalytic)Increased yield and rate[1]
p-TsOH (catalytic)Increased yield and rate[7]

Visualizations

Conrad-Limpach vs. Knorr Synthesis Pathway

G cluster_0 Aniline + β-Ketoester cluster_1 Reaction Conditions cluster_2 Intermediate cluster_3 Final Product start Aniline + β-Ketoester low_temp Low Temperature (Kinetic Control) start->low_temp high_temp High Temperature (Thermodynamic Control) start->high_temp enamine Enamine (Conrad-Limpach Intermediate) low_temp->enamine anilide Anilide (Knorr Intermediate) high_temp->anilide quinolinediol 3-Phenyl-2,4-quinolinediol (4-Hydroxyquinoline) enamine->quinolinediol High Temp. Cyclization knorr_product 2-Hydroxyquinoline anilide->knorr_product Cyclization

Caption: Competing pathways in the reaction of anilines and β-ketoesters.

Troubleshooting Workflow for Low Yield

G start Low Yield of 3-Phenyl-2,4-quinolinediol check_enamine Check Enamine Formation (TLC Analysis) start->check_enamine enamine_incomplete Incomplete Reaction check_enamine->enamine_incomplete enamine_complete Reaction Complete check_enamine->enamine_complete optimize_enamine Optimize Enamine Formation: - Add Acid Catalyst - Increase Time/Temp enamine_incomplete->optimize_enamine check_cyclization Check Cyclization Step (TLC Analysis) enamine_complete->check_cyclization cyclization_incomplete Incomplete Reaction check_cyclization->cyclization_incomplete cyclization_complete Reaction Complete check_cyclization->cyclization_complete optimize_cyclization Optimize Cyclization: - Ensure High-Boiling Solvent - Verify Temperature (>250 °C) - Remove Ethanol cyclization_incomplete->optimize_cyclization purification_issue Consider Purification Issues: - Recrystallize - Column Chromatography cyclization_complete->purification_issue

Caption: A decision tree for troubleshooting low product yield.

References

Sources

Troubleshooting

effective purification of 3-Phenyl-2,4-quinolinediol via preparative HPLC

Welcome to the technical support center for the effective purification of 3-Phenyl-2,4-quinolinediol via preparative High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the effective purification of 3-Phenyl-2,4-quinolinediol via preparative High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our aim is to empower you with the knowledge to overcome common challenges and achieve high-purity isolation of this valuable compound.

I. Understanding the Molecule and the Purification Challenge

3-Phenyl-2,4-quinolinediol, also known as 3-phenyl-4-hydroxyquinolin-2(1H)-one, is a heterocyclic compound with significant interest in medicinal chemistry due to the diverse biological activities of the quinolone scaffold. The purification of this compound from a crude reaction mixture is a critical step to ensure the accuracy of downstream biological assays and to meet regulatory standards for pharmaceutical development.

The primary challenges in the purification of 3-Phenyl-2,4-quinolinediol often stem from:

  • Co-eluting Impurities: Structurally similar byproducts and unreacted starting materials from the synthesis process.

  • Poor Solubility: Limited solubility in common HPLC mobile phases, which can lead to precipitation and low recovery.

  • Tautomerism: The potential for the compound to exist in different tautomeric forms, which can complicate chromatographic separation.[1]

This guide will provide a systematic approach to developing a robust preparative HPLC method to address these challenges.

II. Recommended Preparative HPLC Protocol

This protocol is a starting point and should be optimized based on your specific crude sample and available instrumentation. The principle is based on reversed-phase chromatography, which is well-suited for separating moderately polar aromatic compounds.

A. Physicochemical Properties and Method Development Considerations

A successful purification strategy begins with understanding the physicochemical properties of the target compound.

PropertyValue/CharacteristicImplication for Preparative HPLC
Molecular Weight ~237.25 g/mol Influences diffusion and loading capacity.
UV Absorbance λmax ~269 nm and 314 nm (in Methanol)[1]Optimal wavelengths for UV detection. A photodiode array (PDA) detector is recommended for monitoring peak purity.
Solubility Sparingly soluble in common organic solvents.Sample preparation is critical. DMSO is a good initial solvent, followed by dilution with the mobile phase.
Potential Impurities Unreacted anilines, malonic acid derivatives, and side-products from condensation reactions.[2][3]A gradient elution method is recommended to resolve compounds with a range of polarities.
B. Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Dissolve the crude 3-Phenyl-2,4-quinolinediol in a minimal amount of Dimethyl Sulfoxide (DMSO).

    • Dilute the sample with the initial mobile phase (e.g., 95:5 Water:Acetonitrile) until the concentration is just below the point of precipitation. The final concentration will depend on the loading study.

    • Filter the sample through a 0.45 µm PTFE syringe filter to remove any particulate matter.

  • HPLC System and Column:

    • System: A preparative HPLC system with a gradient pump, autosampler, UV/PDA detector, and fraction collector.

    • Column: A C18 or Phenyl-Hexyl reversed-phase column is recommended. Phenyl-based columns can offer alternative selectivity for aromatic compounds.[4]

      • Example Column: C18, 10 µm particle size, 250 x 21.2 mm.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient Program:

      • 0-5 min: 5% B (Isocratic)

      • 5-35 min: 5% to 95% B (Linear Gradient)

      • 35-40 min: 95% B (Isocratic Wash)

      • 40-45 min: 95% to 5% B (Return to Initial)

      • 45-50 min: 5% B (Equilibration)

    • Flow Rate: 20 mL/min (for a 21.2 mm ID column). Adjust proportionally for different column diameters.

    • Detection: 269 nm and 314 nm. Monitor peak purity using a PDA detector.

    • Column Temperature: 30 °C

    • Injection Volume: Start with a small injection volume (e.g., 100 µL) for initial method scouting and then scale up.

  • Fraction Collection:

    • Collect fractions based on the UV signal of the target peak.

    • Use narrow time windows for collection to maximize the purity of the collected fractions.

  • Post-Purification Processing:

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Pool the high-purity fractions.

    • Remove the solvent using a rotary evaporator or lyophilizer.

C. Workflow Diagram

prep_hplc_workflow cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_post Post-Purification dissolve Dissolve in DMSO dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject onto Column filter->inject separate Gradient Separation inject->separate detect UV/PDA Detection separate->detect collect Fraction Collection detect->collect analyze Purity Analysis (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Solvent Removal pool->evaporate pure_product High-Purity Product evaporate->pure_product

Caption: Preparative HPLC workflow for 3-Phenyl-2,4-quinolinediol.

III. Troubleshooting Guide

This section addresses common issues encountered during the preparative HPLC purification of 3-Phenyl-2,4-quinolinediol in a question-and-answer format.

A. Peak Shape and Resolution Issues

Q1: My peak for 3-Phenyl-2,4-quinolinediol is broad and tailing. What could be the cause?

  • A1: Potential Causes and Solutions:

    • Column Overload: You may be injecting too much sample. Reduce the injection volume or the sample concentration and re-inject. Perform a loading study to determine the optimal sample load for your column.

    • Secondary Interactions: The hydroxyl and amide-like groups in your molecule can have secondary interactions with residual silanols on the silica backbone of the C18 column.

      • Solution: Ensure your mobile phase contains an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA). These additives protonate the silanols, minimizing these unwanted interactions.

    • Inappropriate Sample Solvent: If your sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., pure DMSO), it can cause peak distortion.

      • Solution: Dilute your sample in the initial mobile phase as much as possible without causing precipitation.

Q2: I am not getting good separation between my target compound and a closely eluting impurity. How can I improve the resolution?

  • A2: Strategies for Improving Resolution:

    • Optimize the Gradient: A shallower gradient around the elution time of your target peak can significantly improve resolution. For example, if your peak elutes at 40% Acetonitrile, try a gradient segment from 35% to 45% over a longer period.

    • Change the Organic Modifier: Switching from acetonitrile to methanol can alter the selectivity of the separation, especially for aromatic compounds, due to different interactions with the stationary phase.

    • Try a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different selectivity. A phenyl-hexyl column can provide alternative π-π interactions with your aromatic compound and impurities, potentially leading to better separation.[4]

    • Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, but it will also increase the run time.

B. Recovery and System Issues

Q3: My recovery of 3-Phenyl-2,4-quinolinediol is very low. Where could my compound be going?

  • A3: Investigating Low Recovery:

    • Precipitation: Your compound may be precipitating in the sample loop, tubing, or at the head of the column upon contact with the mobile phase.

      • Solution: Re-evaluate the solubility of your compound in the injection solvent and the initial mobile phase. You may need to inject a larger volume of a more dilute solution.

    • Irreversible Adsorption: The compound might be irreversibly binding to the column.

      • Solution: Ensure the column is properly conditioned and that the mobile phase pH is suitable for your compound. A strong column wash with a solvent like isopropanol might be necessary to remove strongly retained compounds.

    • Compound Instability: Although less common, consider if your compound is degrading on the column.

      • Solution: Try running the separation at a lower temperature.

Q4: The backpressure of my HPLC system is unusually high.

  • A4: Diagnosing and Resolving High Backpressure:

    • Column Frit Blockage: Particulate matter from your sample or mobile phase can clog the column inlet frit.

      • Solution: Filter all samples and mobile phases. If a blockage is suspected, try back-flushing the column at a low flow rate. If this doesn't resolve the issue, the frit may need to be replaced.

    • Sample Precipitation: As mentioned, sample precipitation on the column can cause high backpressure.

      • Solution: Improve your sample preparation to ensure complete dissolution in the injection solvent.

    • System Blockage: There could be a blockage elsewhere in the system (e.g., injector, tubing).

      • Solution: Systematically isolate components of the HPLC system to identify the source of the high pressure.

troubleshooting_logic cluster_peak_shape Peak Shape & Resolution cluster_recovery Recovery & System start Problem Encountered broad_peak Broad/Tailing Peak poor_resolution Poor Resolution low_recovery Low Recovery high_pressure High Backpressure overload Column Overload? broad_peak->overload Check optimize_gradient Optimize Gradient (shallower) poor_resolution->optimize_gradient Try precipitation Precipitation? low_recovery->precipitation Check for frit_blockage Frit Blockage? high_pressure->frit_blockage Check for reduce_load Reduce Sample Load overload->reduce_load Yes secondary_interactions Secondary Interactions? overload->secondary_interactions No add_modifier Add Mobile Phase Modifier (e.g., Formic Acid) secondary_interactions->add_modifier Yes solvent_mismatch Sample Solvent Mismatch? secondary_interactions->solvent_mismatch No dilute_sample Dilute Sample in Initial Mobile Phase solvent_mismatch->dilute_sample Yes change_modifier Change Organic Modifier (MeOH vs. ACN) optimize_gradient->change_modifier If not sufficient change_column Change Column (e.g., Phenyl-Hexyl) change_modifier->change_column If not sufficient improve_solubility Improve Sample Solubility/Dilution precipitation->improve_solubility Yes adsorption Irreversible Adsorption? precipitation->adsorption No column_wash Perform Strong Column Wash adsorption->column_wash Yes backflush Backflush/Replace Frit frit_blockage->backflush Yes sample_precip Sample Precipitation on Column? frit_blockage->sample_precip No sample_precip->improve_solubility Yes

Caption: Troubleshooting decision tree for preparative HPLC.

IV. Frequently Asked Questions (FAQs)

Q1: Can I use a C18 column from any vendor?

  • A1: While many C18 columns will work, it is important to note that the exact selectivity can vary between manufacturers due to differences in silica purity, bonding chemistry, and end-capping. For method robustness, especially in a drug development setting, it is recommended to stay with the same column vendor and model once a method is established.

Q2: Is it better to use isocratic or gradient elution for preparative HPLC?

  • A2: For purifying a compound from a complex mixture with impurities of varying polarities, a gradient elution is almost always superior. It allows for the elution of a wider range of compounds in a reasonable time and helps to focus the peaks, leading to better resolution and higher loading capacity. Isocratic methods are generally reserved for simpler separations of already partially purified compounds.

Q3: How do I scale up my analytical HPLC method to a preparative scale?

  • A3: Method scale-up involves adjusting the flow rate and injection volume to be proportional to the change in column cross-sectional area. The gradient time should also be adjusted to maintain the same number of column volumes. There are online calculators and detailed guides available from column manufacturers to assist with these calculations. The primary goal is to maintain the same linear velocity of the mobile phase.

Q4: My compound is very polar. Is reversed-phase HPLC the best choice?

  • A4: For highly polar compounds that are poorly retained on C18 columns even with highly aqueous mobile phases, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an excellent alternative.[5][6] HILIC uses a polar stationary phase and a high concentration of organic solvent in the mobile phase, providing good retention for polar analytes.

V. References

  • Abdou, M. M. (2012). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Journal of Heterocyclic Chemistry, 49(S1), S3323-S3348.

  • Kafka, S., Klásek, A., & Cankař, P. (2013). 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o231. Available at: [Link]

  • Kromasil. (n.d.). Basic methodology for method development in preparative HPLC. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available at: [Link]

  • ResearchGate. (2025). Optimization of preparative HPLC method for the purification of thymol from the essential oil of Trachyspermum ammi (L.). Available at: [Link]

  • Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. Available at: [Link]

  • ResearchGate. (2013). 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one. Available at: [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

  • Molnár, M., et al. (2017). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 22(11), 1936. Available at: [Link]

Sources

Troubleshooting

methods to prevent the chemical degradation of 3-Phenyl-2,4-quinolinediol during storage

Welcome to the technical support guide for 3-Phenyl-2,4-quinolinediol. This document provides researchers, scientists, and drug development professionals with expert guidance on the proper storage and handling of this co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Phenyl-2,4-quinolinediol. This document provides researchers, scientists, and drug development professionals with expert guidance on the proper storage and handling of this compound to prevent chemical degradation. Ensuring the stability of your materials is the first step toward reproducible and reliable experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability and handling of 3-Phenyl-2,4-quinolinediol.

Q1: What are the primary causes of 3-Phenyl-2,4-quinolinediol degradation during storage?

A: The chemical structure of 3-Phenyl-2,4-quinolinediol, featuring two hydroxyl groups on a quinoline scaffold, makes it particularly susceptible to two primary degradation pathways:

  • Oxidation: The electron-rich diol system is highly prone to oxidation by atmospheric oxygen. This process can be accelerated by exposure to light, heat, and the presence of metal ions. Oxidation often leads to the formation of colored quinone-type impurities, which is why a color change in the material is a key indicator of degradation. The secondary nitrogen atom in the quinoline ring can also play a role in radical-mediated oxidative processes.[1]

  • Photodegradation: Quinoline and its derivatives are known to be sensitive to light, particularly UV radiation.[2] Prolonged exposure to ambient laboratory light can induce photochemical reactions, leading to the hydroxylation or even cleavage of the aromatic ring system, resulting in a loss of compound integrity.[2] The rate of photodegradation can be influenced by pH and the presence of photosensitizers.[3]

Q2: What are the ideal storage conditions for solid 3-Phenyl-2,4-quinolinediol?

A: To minimize degradation, the solid compound must be protected from oxygen, light, and moisture. We recommend the following conditions for long-term storage:

ParameterRecommended ConditionRationale
Temperature -20°CReduces the rate of chemical reactions, including oxidation. While general storage for quinoline derivatives can be 2-30°C, the sensitive diol structure benefits from colder temperatures.[4]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, directly inhibiting the primary oxidation pathway. This is a critical practice for preventing the degradation of air-sensitive compounds.[5]
Light Amber Glass Vial / DarknessPrevents light-induced photodegradation.[2] The vial should be stored inside a secondary container or cabinet to ensure complete darkness.
Moisture Tightly Sealed Container with DesiccantPrevents hydrolysis and minimizes adsorbed water, which can participate in degradation reactions. The container should be kept tightly closed.[6][7]
Q3: My sample of 3-Phenyl-2,4-quinolinediol has changed color from off-white to yellowish-brown. What happened, and can I still use it?

A: A color change, particularly darkening, is a strong indicator of oxidative degradation.[5] The newly formed compounds are often highly conjugated species that absorb visible light, appearing colored.

We strongly advise against using a discolored sample for any quantitative or biologically sensitive experiments, as its purity is compromised. The presence of impurities can lead to erroneous and irreproducible results. For critical applications, you should always use a fresh, properly stored batch of the compound.

Q4: How should I handle the compound when preparing solutions?

A: Solutions are often more susceptible to degradation than the solid material due to increased molecular mobility and interaction with the solvent.

  • Solvent Choice: Use high-purity, anhydrous, and de-gassed solvents. Purging the solvent with an inert gas like argon or nitrogen for 15-20 minutes before use is highly recommended to remove dissolved oxygen.[5]

  • Atmosphere: If possible, prepare solutions in a glove box or under a stream of inert gas.

  • Storage: Prepare solutions fresh for each experiment. If short-term storage is unavoidable (a few hours), store the solution at 2-8°C in a tightly sealed, light-protected vial, with the headspace flushed with inert gas. Do not store solutions for extended periods.

Part 2: Troubleshooting Guide

This guide provides a logical workflow for diagnosing and addressing issues related to the stability of 3-Phenyl-2,4-quinolinediol.

Issue: Inconsistent Experimental Data or Suspected Purity Loss

You may encounter variability in your assay results, the appearance of new spots on a Thin Layer Chromatography (TLC) plate, or unexpected peaks in your HPLC or LC-MS chromatograms. This often points to the degradation of your starting material.

The following diagram outlines a systematic approach to diagnosing the problem.

G cluster_0 Diagnosis cluster_1 Resolution A Inconsistent Results / Purity Loss Suspected B Review Storage & Handling Logs (Temp, Light, Atmosphere) A->B C Perform Purity Analysis (TLC, HPLC, or LC-MS) B->C D Compare with Reference Standard or Historical Data C->D E Is Purity <95% or Degradants Present? D->E F Discard Compromised Stock. Procure Fresh Material. E->F Yes G Continue Experiment. Implement Stricter Storage Protocols. E->G No H Review Experimental Protocol for In-situ Degradation Sources F->H

Caption: Troubleshooting logic for purity issues.

  • Verify Storage Conditions: Immediately check your storage setup against the ideal conditions outlined in the FAQ (See Q2). Ensure the container is sealed, protected from light, and stored at the correct temperature under an inert atmosphere.

  • Conduct a Purity Check:

    • Quick Check (TLC): A quick assessment can be done using Thin Layer Chromatography (TLC).[8] A pure sample should yield a single, well-defined spot. The presence of multiple spots or streaking indicates impurities.

    • Quantitative Analysis (HPLC): For a definitive answer, High-Performance Liquid Chromatography (HPLC) is the recommended method.[9] This will allow you to quantify the purity and identify the presence of degradation products. See Protocol 2 for a general HPLC method.

Part 3: Key Methodologies & Protocols
Protocol 1: Recommended Long-Term Storage of Solid Compound

This protocol ensures the maximum shelf-life of 3-Phenyl-2,4-quinolinediol.

  • Preparation: Obtain a clean, dry amber glass vial with a PTFE-lined screw cap.

  • Aliquotting: If you have a large batch, it is best practice to aliquot the compound into smaller, single-use vials. This avoids repeated warming/cooling cycles and exposure of the entire stock to the atmosphere.

  • Inert Atmosphere: Place the opened vial(s) containing the compound into a vacuum desiccator or glove box.

  • Purging: Evacuate the chamber and backfill with a dry, inert gas (e.g., Argon or Nitrogen). Repeat this cycle 3-5 times to ensure all oxygen has been removed.

  • Sealing: Tightly seal the vial cap while still under the inert atmosphere. For extra protection, wrap the cap with Parafilm®.

  • Storage: Place the sealed vial in a labeled, light-proof secondary container (e.g., a small box).

  • Freezing: Store the container in a -20°C freezer.

Protocol 2: Purity Assessment by Reverse-Phase HPLC (General Method)

This is a starting point for developing a method to assess the purity of 3-Phenyl-2,4-quinolinediol. Method optimization may be required.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Detection UV-Vis Detector at 254 nm and 320 nm
Injection Volume 10 µL
Sample Prep Dissolve a small amount of compound in Acetonitrile or DMSO to a concentration of ~1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

Expected Result: A pure sample will show one major peak. Degradation will appear as additional peaks, typically at different retention times.

Part 4: Scientific Background
Plausible Degradation Pathways

Understanding the underlying chemistry is key to prevention. The diagram below illustrates the likely initial steps in the degradation of 3-Phenyl-2,4-quinolinediol.

G cluster_oxidation Oxidation Pathway cluster_photodegradation Photodegradation Pathway A 3-Phenyl-2,4-quinolinediol (Stable Form) B Oxidized Intermediates (e.g., Quinone-like structures) A->B [O2], light, heat C Ring-Opened Products A->C hν (UV light) D Colored Degradants (Polymeric Species) B->D Further Oxidation

Caption: Key degradation pathways for the compound.

The dihydroxy functionality on the quinoline ring makes the molecule behave similarly to a hydroquinone, a class of compounds well-known for its susceptibility to oxidation into the corresponding quinone. This transformation creates an extended chromophore, which explains the observed color change. Photodegradation, driven by high-energy UV light, can provide the activation energy needed to break bonds within the stable aromatic ring system, leading to more catastrophic fragmentation of the molecule.[2]

References
  • (Reference 1 could not be valid
  • (Reference 2 could not be valid
  • ResearchGate. (2025). Photodegradation of quinoline in water. Available at: [Link]

  • ResearchGate. (n.d.). 7 Analytical Methods. Available at: [Link]

  • ResearchGate. (2012). How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2. Available at: [Link]

  • (Reference 6 could not be valid
  • MDPI. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. Available at: [Link]

  • (Reference 8 could not be valid
  • (Reference 9 could not be valid
  • ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. Available at: [Link]

  • (Reference 11 could not be valid
  • (Reference 12 could not be valid
  • ResearchGate. (n.d.). Chemical structure of quinoline derivatives. (a) 2,4-diphenylquinoline;.... Available at: [Link]

  • PMC - NIH. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. Available at: [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: quinoline. Available at: [Link]

  • NIH. (2023). Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. Available at: [Link]

  • (Reference 20 could not be valid
  • (Reference 21 could not be valid
  • (Reference 22 could not be valid
  • (Reference 23 could not be valid
  • (Reference 24 could not be valid
  • PMC - NIH. (2025). Synthesis and in silico studies of quinoline appended acridine via conventional and green methods: photophysical analysis of novel fluorophore for picric acid detection using a 'turn-off' fluorescence approach. Available at: [Link]

  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Available at: [Link]

  • ResearchGate. (2025). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Available at: [Link]

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS - Safety Data Sheet. Available at: [Link]

  • (Reference 30 could not be valid
  • PubChem. (n.d.). 2,4-Dihydroxyquinoline | C9H7NO2 | CID 54680871. Available at: [Link]

Sources

Optimization

challenges and solutions for scaling up the synthesis of 3-Phenyl-2,4-quinolinediol

Technical Support Center: Synthesis of 3-Phenyl-2,4-quinolinediol A Senior Application Scientist's Guide to Navigating Scale-Up Challenges Welcome to the technical support center for the synthesis and scale-up of 3-Pheny...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-Phenyl-2,4-quinolinediol

A Senior Application Scientist's Guide to Navigating Scale-Up Challenges

Welcome to the technical support center for the synthesis and scale-up of 3-Phenyl-2,4-quinolinediol. This guide is designed for researchers, chemists, and process development professionals. As Senior Application Scientists, we understand that scaling a synthesis from the bench to pilot or manufacturing scale introduces unique challenges not always apparent in laboratory-scale experiments. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your process for efficiency, purity, and safety.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to 3-Phenyl-2,4-quinolinediol?

The most prevalent and industrially relevant approach is a variation of the Conrad-Limpach-Knorr synthesis .[1][2][3] This methodology involves two key steps:

  • Condensation: An aniline is reacted with a diethyl phenylmalonate (or a similar β-ketoester derivative) to form an enamine or anilide intermediate.

  • Thermal Cyclization: The intermediate is heated in a high-boiling point solvent to induce intramolecular cyclization, followed by the elimination of ethanol, to form the quinolinediol ring system.

The primary challenge during scale-up lies in the second step, which requires high temperatures (often >250 °C) to proceed efficiently.[4] This introduces risks of thermal degradation, byproduct formation, and significant engineering challenges related to heat transfer and control.

Q2: What are the primary safety concerns when scaling up this synthesis?

Scaling up the thermal cyclization step presents several critical safety hazards:

  • Exothermic Reactions: While many quinoline syntheses are known to be violently exothermic, the high-temperature thermal cyclization for 3-Phenyl-2,4-quinolinediol is primarily driven by external heating.[5] However, the potential for runaway reactions, especially if impurities are present or temperature control is lost, must be carefully assessed through calorimetric studies (e.g., Differential Scanning Calorimetry - DSC).

  • High-Temperature Operations: Working with high-boiling point solvents like Dowtherm A or diphenyl ether requires specialized equipment designed for high-temperature service. Ensuring proper pressure relief systems, robust temperature monitoring, and controlled heating/cooling ramps is paramount.

  • Handling of Reagents and Solvents: Aniline is toxic and readily absorbed through the skin. Diethyl phenylmalonate can be irritating. High-boiling solvents can pose inhalation risks at elevated temperatures. All material handling should be conducted in well-ventilated areas with appropriate Personal Protective Equipment (PPE).

Troubleshooting Guide: From Low Yields to Purification Nightmares

This section addresses specific, practical problems encountered during the synthesis.

Problem 1: My thermal cyclization reaction results in a low yield (<60%) and significant charring.

Possible Causes & Solutions:

  • Cause A: Insufficient Reaction Temperature or Time. The cyclization is an equilibrium-driven process that requires sufficient thermal energy to overcome the activation barrier of breaking the aromaticity of the aniline ring during the initial cyclization step.[4]

    • Solution: Ensure your heating medium and reactor setup can consistently maintain the target temperature (typically 250-260 °C). Verify the internal reaction temperature, as it may differ from the external heating mantle setting. Consider extending the reaction time, monitoring progress by taking aliquots (if possible) and analyzing via HPLC or TLC.

  • Cause B: Thermal Degradation. While high temperatures are necessary, prolonged exposure can lead to the decomposition of the starting materials, intermediates, or the final product, resulting in tar and char formation.[6]

    • Solution: The key is to find the optimal balance between temperature and time. An initial optimization study is recommended. Furthermore, ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation at high temperatures.[7]

  • Cause C: Inefficient Removal of Ethanol Byproduct. The reaction is a condensation that produces ethanol. According to Le Chatelier's principle, failure to remove this byproduct can shift the equilibrium back towards the starting materials, preventing the reaction from reaching completion.

    • Solution: On a larger scale, ensure your reactor is equipped with a distillation head or a side-arm to effectively remove the ethanol as it forms. A slow nitrogen sweep across the headspace can also aid in carrying away volatile byproducts.

Workflow for Optimizing Thermal Cyclization

G start Low Yield / Charring in Cyclization check_temp Verify Internal Temperature (Target: 250-260 °C) start->check_temp check_time Extend Reaction Time (Monitor by HPLC/TLC) check_temp->check_time Temp OK optimize Perform Temp/Time Optimization Study check_temp->optimize Temp Low check_inert Ensure Inert Atmosphere (N2 or Ar Purge) check_time->check_inert Time OK check_time->optimize Incomplete check_etoh Confirm Ethanol Removal (Distillation Setup) check_inert->check_etoh Atmosphere OK check_inert->optimize Air Leak check_etoh->optimize All Checks OK check_etoh->optimize Poor Removal success Improved Yield & Purity optimize->success

Caption: Troubleshooting workflow for low-yield thermal cyclization.

Problem 2: The crude product precipitates as an intractable solid or oil upon cooling, making isolation difficult.

Possible Causes & Solutions:

  • Cause A: "Oiling Out" or Amorphous Precipitation. Rapid cooling of the reaction mixture can cause the product to crash out of the solution as a non-crystalline, often sticky solid or oil, which is difficult to filter and purify.

    • Solution: Implement a controlled cooling profile. Once the reaction is complete, allow the mixture to cool slowly (e.g., over several hours) with gentle stirring. This encourages the formation of a crystalline, filterable solid. Seeding the solution with a small crystal of pure product at an appropriate temperature can also promote crystallization.

  • Cause B: High Impurity Load. The presence of significant amounts of byproducts or unreacted starting materials can inhibit crystallization and lead to the formation of an impure eutectic mixture.

    • Solution: Before cooling, consider a "hot filtration" step if thermally stable, insoluble impurities (char) are present. More effectively, focus on an optimized workup procedure. Instead of direct crystallization from the reaction solvent, it may be better to cool the mixture, dilute it with a more manageable solvent (like toluene or xylenes), and then proceed with purification.

Problem 3: The isolated product is highly colored and difficult to purify by simple recrystallization.

Possible Causes & Solutions:

  • Cause A: Trapped High-Boiling Solvent. Solvents like Dowtherm A or diphenyl ether are notoriously difficult to remove completely and can remain trapped within the product crystals, imparting color and an odor.

    • Solution 1 (Slurry Wash): After initial filtration, wash the crude solid cake extensively with a lower-boiling solvent in which the product is poorly soluble but the high-boiling solvent is soluble (e.g., hot heptane, toluene, or acetone). This is often performed as a "slurry wash," where the solid is re-suspended in the wash solvent, stirred, and re-filtered.

    • Solution 2 (Recrystallization from Alternative Solvents): A single recrystallization may not be sufficient. A multi-step process is often required. A common, effective method is to dissolve the crude product in a polar, aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) with heating, treat with activated charcoal to remove colored impurities, filter hot, and then precipitate the product by adding an anti-solvent (e.g., water or methanol).

Data Summary: Solvent Systems for Purification

Purification StepSolvent SystemPurposeKey Considerations
Initial Wash Toluene or XylenesRemoves residual high-boiling reaction solvent.Perform wash on the filter cake.
Slurry Wash Acetone or HeptaneFurther removes trapped solvents and some organic impurities.Product should have very low solubility in the chosen solvent.
Recrystallization DMF / WaterDissolves product and allows for removal of colored impurities.Use activated charcoal. Control the addition of water (anti-solvent) to manage particle size.
Recrystallization N-Methyl-2-pyrrolidone (NMP)High dissolving power for stubborn impurities.High boiling point requires vacuum for complete removal.

Experimental Protocols

Protocol 1: Optimized Large-Scale Purification of 3-Phenyl-2,4-quinolinediol

This protocol assumes a crude product isolated from a thermal cyclization reaction in a high-boiling solvent.

Objective: To purify crude 3-Phenyl-2,4-quinolinediol from >85% purity to >99% purity.

Methodology:

  • Initial Slurry Wash:

    • Transfer the crude, filtered solid (1.0 kg) to a suitable reaction vessel.

    • Add Toluene (3.0 L) and stir the resulting slurry at 50-60 °C for 1 hour.

    • Cool the slurry to room temperature and isolate the solid by filtration. Wash the cake with fresh Toluene (1.0 L).

    • Dry the solid under vacuum at 60-70 °C until constant weight. This step is critical for removing the majority of the residual reaction solvent.

  • Charcoal Treatment and Recrystallization:

    • In a separate, clean vessel, charge Dimethylformamide (DMF, 4.0 L).

    • With stirring, add the dried solid from the previous step. Heat the mixture to 80-90 °C until all solids have dissolved.

    • Add activated charcoal (50 g, 5 wt%) to the hot solution. Caution: This can cause bumping. Add slowly to the stirred solution.

    • Stir the mixture at 80-90 °C for 1 hour to decolorize the solution.

    • Prepare a filter aid pad (e.g., Celite®) and pre-heat a filter funnel. Filter the hot solution through the filter aid to remove the charcoal.

    • Transfer the hot, clarified filtrate to a crystallization vessel equipped with controlled cooling and an addition funnel.

  • Anti-Solvent Precipitation:

    • Cool the DMF solution to 70 °C.

    • Slowly add purified water (2.0 L) dropwise over 2-3 hours via the addition funnel, maintaining the temperature at 65-70 °C. The product will begin to precipitate.

    • Once the water addition is complete, slowly cool the slurry to room temperature over at least 4 hours.

    • Isolate the final product by filtration. Wash the cake thoroughly with purified water (2 x 2.0 L) and then with a small amount of acetone (1.0 L) to aid drying.

    • Dry the final product in a vacuum oven at 80-90 °C to a constant weight.

Process Flow Diagram for Purification

G cluster_0 Step 1: Slurry Wash cluster_1 Step 2: Recrystallization cluster_2 Step 3: Precipitation & Drying crude Crude Product (<85% Purity) slurry Slurry in Toluene @ 60°C crude->slurry filter1 Filter & Dry slurry->filter1 washed_solid Washed Solid (~90% Purity) filter1->washed_solid dissolve Dissolve in DMF @ 90°C washed_solid->dissolve charcoal Add Charcoal, Stir 1h dissolve->charcoal filter2 Hot Filtration charcoal->filter2 filtrate Clarified Filtrate filter2->filtrate precipitate Add H2O (Anti-Solvent), Controlled Cooling filtrate->precipitate filter3 Filter & Wash (H2O, Acetone) precipitate->filter3 dry Vacuum Dry @ 90°C filter3->dry final_product Final Product (>99% Purity) dry->final_product

Caption: Multi-step purification workflow for 3-Phenyl-2,4-quinolinediol.

References

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI. [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. [Link]

  • Some New Routes for the Preparation of 3-Amino-2-phenyl-4(1 H )-quinolinones from Anthranilamides. (2009). ResearchGate. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series. [Link]

  • Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. (n.d.). SciELO. [Link]

  • (PDF) Synthesis and characterization of some new organotellurium compounds based on quinoline. (2017). ResearchGate. [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (n.d.). MDPI. [Link]

  • catalyzed three-component tandem reactions: synthesis of multiply substituted quinolines - Supporting Information. (n.d.). MDPI. [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (n.d.). NIH. [Link]

  • Large-Scale Synthesis. (2019). ResearchGate. [Link]

  • The Thermal Stability of Linear Trans-quinacridone Pigments. (2014). ResearchGate. [Link]

  • Process for purification of quinoline yellow. (1983).
  • Conrad-Limpach Reaction. (n.d.). Unknown Source. [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (n.d.). MDPI. [Link]

  • Synthesis, Characterization and Biological Evaluation of 6-Substituted-2-(Substituted-Phenyl)-Quinoline Derivatives Bearing 4-Amino-1,2,4-Triazole-3-Thiol Ring at C-4 Position. (2014). ResearchGate. [Link]

  • Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. (n.d.). MDPI. [Link]

  • Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. (n.d.). PMC - NIH. [Link]

  • Docking, Synthesis and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents. (2023). PubMed. [Link]

  • Conrad-Limpach reaction. (2014). ResearchGate. [Link]

  • Thermal Stability of Hole Transport Material Organics: Carbazoles and Phenyl Benzidines. (2022). Crimson Publishers. [Link]

  • Conrad-limpach-knorr synthesis of Quinolone. (2019). YouTube. [Link]

  • Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. (n.d.). PMC - NIH. [Link]

  • Organic thermal stabilizers for rigid poly(vinyl chloride). Part XII: N-phenyl-3-substituted-5-pyrazolone derivatives. (2014). ResearchGate. [Link]

  • Synthesis of Quinoline by using aniline & β-keto ester|NET|JAM|MSc. (2021). YouTube. [Link]

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Troubleshooting

Technical Support Center: Removing Catalyst Impurities from 3-Phenyl-2,4-quinolinediol Reaction Mixtures

Introduction for Drug Development Professionals: The synthesis of 3-Phenyl-2,4-quinolinediol and its derivatives is a critical step in the creation of numerous pharmaceutical compounds. However, residual catalyst impurit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for Drug Development Professionals: The synthesis of 3-Phenyl-2,4-quinolinediol and its derivatives is a critical step in the creation of numerous pharmaceutical compounds. However, residual catalyst impurities from the synthesis process can significantly impact the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API). This technical guide provides robust, field-proven troubleshooting strategies and detailed protocols to ensure the removal of these impurities, meeting stringent regulatory requirements and ensuring the integrity of your research and development efforts.

Frequently Asked Questions (FAQs)
Q1: What are the primary catalyst-derived impurities I should be concerned about in 3-Phenyl-2,4-quinolinediol synthesis?

A1: The specific impurities are dictated by your chosen synthetic route. Given that many syntheses of the quinoline scaffold employ transition metal-catalyzed reactions, residual metals are the most common culprits.[1][2]

  • Palladium (Pd): Frequently used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to form key carbon-carbon or carbon-nitrogen bonds in the quinoline structure.[3][4] Residual palladium can be present in various oxidation states and may form complexes with ligands, making it challenging to remove.[5]

  • Copper (Cu): Often employed in Ullmann-type reactions or as a co-catalyst. Copper residues are known to discolor the final product and can catalyze unwanted side reactions.[6][7]

  • Acid/Base Catalysts: Protic acids (e.g., sulfuric acid, hydrochloric acid), Lewis acids (e.g., aluminum chloride, iron chloride), or organic bases (e.g., triethylamine) used in classic quinoline syntheses like the Friedländer or Doebner-von Miller reactions can remain if not properly neutralized and washed out.[8][9][10]

  • Other Metals: Depending on the specific methodology, other metals like gold, nickel, or iron might be used.[1][2][8]

Troubleshooting Guide: Catalyst Removal Strategies

This section provides solutions to common challenges faced during the purification of 3-Phenyl-2,4-quinolinediol.

Scenario 1: Persistent Palladium Contamination Detected by ICP-MS After Initial Purification

Problem: You have already performed column chromatography, but the Inductively Coupled Plasma Mass Spectrometry (ICP-MS) analysis of your 3-Phenyl-2,4-quinolinediol indicates palladium levels that are above the acceptable limits for your application.

Root Cause Analysis: Palladium species, especially when complexed with organic ligands, can exhibit non-polar characteristics and co-elute with your product on standard silica gel. The inherent acidity of silica gel might also lead to peak tailing and inefficient separation.

Solutions:

  • Metal Scavengers: This is a highly effective and selective method for removing trace metals.[11][12][13] Scavengers are solid-supported materials with functional groups that have a high affinity for specific metals.

    • Thiol-Based Scavengers: These are particularly effective for soft metals like palladium. The sulfur atoms readily bind to palladium, forming stable complexes that can be easily removed by filtration.[3]

    • Amine-Based Scavengers: These can also be employed, especially for palladium in higher oxidation states.

    Experimental Protocol: Palladium Scavenging

    • Dissolve the palladium-contaminated 3-Phenyl-2,4-quinolinediol in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate).

    • Add the chosen metal scavenger (typically 3-5 equivalents relative to the measured palladium content).

    • Stir the mixture at ambient temperature or with gentle heating (e.g., 40-50 °C) for a period of 2 to 24 hours. The optimal time should be determined for your specific case.

    • Monitor the palladium removal by taking small aliquots of the solution and analyzing via a rapid method like TLC with a palladium-staining agent, or by ICP-MS for quantitative results.

    • Once the scavenging is complete, filter the mixture to remove the solid-supported scavenger.

    • Wash the scavenger with fresh solvent to recover any adsorbed product.

    • Combine the filtrate and washings, and concentrate under reduced pressure to yield the purified product.

  • Activated Carbon Treatment: A cost-effective and widely used method for removing a variety of impurities, including residual catalysts.[14][15][16] The high surface area of activated carbon allows for the adsorption of metal complexes.[17][18]

    Experimental Protocol: Activated Carbon Treatment

    • Dissolve the crude product in an appropriate solvent.

    • Add 5-10% by weight of activated carbon.

    • Stir the resulting suspension at room temperature or with gentle warming for 1-4 hours.

    • To remove the fine carbon particles, filter the mixture through a pad of Celite®.

    • Thoroughly wash the Celite® pad with fresh solvent.

    • Concentrate the combined filtrate to obtain the purified product. Note: It is advisable to perform a small-scale test first, as activated carbon can sometimes adsorb the desired product, leading to yield loss.

Workflow for Palladium Impurity Removal

G A Crude 3-Phenyl-2,4-quinolinediol (High Pd Content) B Initial Purification (e.g., Column Chromatography) A->B C ICP-MS Analysis B->C D Metal Scavenging (Thiol or Amine-based) C->D Pd > Limit F Activated Carbon Treatment C->F Pd > Limit (Alternative) H Final Purified Product (Low Pd Content) C->H Pd < Limit E Filtration D->E E->C G Filtration through Celite® F->G G->C

Caption: A troubleshooting workflow for removing palladium impurities.

Scenario 2: Discoloration of the Final Product Due to Copper Impurities

Problem: Your isolated 3-Phenyl-2,4-quinolinediol exhibits a noticeable green or blue hue, which is a common indicator of copper contamination.

Root Cause Analysis: Copper ions, especially Cu(II), are often colored and can be difficult to remove through standard purification techniques like crystallization or chromatography. They can form stable complexes with the quinolinediol product, which may act as a chelating agent.

Solutions:

  • Aqueous Washes with Chelating Agents: A targeted liquid-liquid extraction can effectively remove copper ions.

    Experimental Protocol: Chelating Wash

    • Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

    • Wash the organic layer with a 0.1-0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) or a dilute aqueous ammonia solution.[7] Both are excellent chelating agents for copper.

    • Repeat the washing step two to three times.

    • Follow with a brine wash to remove any residual aqueous solution.

    • Dry the organic layer using an anhydrous drying agent like sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solution to obtain the decolorized product.

  • Ion-Exchange Resins: Cation-exchange resins are highly effective at capturing positively charged copper ions.[6][19][20][21][22]

    Experimental Protocol: Ion-Exchange Purification

    • Select a strong acid cation-exchange resin.

    • Prepare a column with the resin and equilibrate it with the solvent that will be used to dissolve your product.

    • Dissolve the copper-contaminated product in a minimal volume of a suitable polar solvent (e.g., methanol).

    • Load the solution onto the prepared column.

    • Elute the product from the column with the same solvent. The copper ions will remain bound to the resin.

    • Collect the fractions containing your product and remove the solvent.

Comparison of Copper Removal Techniques

MethodAdvantagesDisadvantages
Chelating Wash (EDTA/Ammonia) Simple, inexpensive, suitable for large-scale removal.May require multiple extractions, potential for emulsion formation.
Ion-Exchange Resin High efficiency, can achieve very low copper levels.Higher cost, requires column setup.
Activated Carbon Can remove other colored impurities simultaneously.May lead to product loss, not selective for copper.
Best Practices for Minimizing Catalyst Contamination from the Outset
  • Optimize Catalyst Loading: Use the lowest effective concentration of the catalyst to achieve a satisfactory reaction rate and yield.

  • Consider Heterogeneous Catalysts: When possible, opt for solid-supported catalysts which can often be removed by simple filtration post-reaction.[23]

  • Thorough Workup: Implement a robust aqueous workup procedure to remove the bulk of metal salts and other polar impurities before proceeding with further purification steps.

References
  • Singh, G., Gupta, A. K., & Jain, S. K. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger. (n.d.). ACS Publications. Retrieved January 27, 2026, from [Link]

  • How Ion Exchange Process Removes Heavy Metals Perfectly. (n.d.). Retrieved January 27, 2026, from [Link]

  • Catalyst-Modified Activated Carbon for Aldehyde Removal. (n.d.). Retrieved January 27, 2026, from [Link]

  • Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow. Retrieved January 27, 2026, from [Link]

  • (n.d.).
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (n.d.). ACS Publications. Retrieved January 27, 2026, from [Link]

  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

  • Apeiron's Metal Scavenging Solutions. (n.d.). Retrieved January 27, 2026, from [Link]

  • Removal of Copper-Based Catalyst in Atom Transfer Radical Polymerization Using Ion Exchange Resins. (2025, August 6). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio. Retrieved January 27, 2026, from [Link]

  • Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). (2023, July 12). Crimson Publishers. Retrieved January 27, 2026, from [Link]

  • How can i remove palladium Pd catalyst easily? (2015, May 18). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Catalyst Support with Activated Carbon. (n.d.). Retrieved January 27, 2026, from [Link]

  • Catalyst Removal - Matyjaszewski Polymer Group. (n.d.). Carnegie Mellon University. Retrieved January 27, 2026, from [Link]

  • PPA‐mediated synthesis of 3‐amino‐2‐phenyl‐4(1H)‐quinolinones from... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Ion exchange resins for the removal of mercury or heavy metals. (n.d.). AIK Technik AG. Retrieved January 27, 2026, from [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]

  • Application of activated carbon as a catalyst and catalyst carrier. (n.d.). Heycarbons. Retrieved January 27, 2026, from [Link]

  • Is there another way to get rid of the remnants of the copper catalyst? (2022, October 11). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Palladium catalyst recovery using scavenger resin. (n.d.). SpinChem. Retrieved January 27, 2026, from [Link]

  • (n.d.). Ion-exchange membrane and method of removing metal impurity from organic liquid with filter element provided with the membrane.
  • Troubleshooting of Catalytic Reactors. (n.d.). Slideshare. Retrieved January 27, 2026, from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review. (2024, June 24). Bentham Science. Retrieved January 27, 2026, from [Link]

  • Metal scavengers for organic purification. (n.d.). Biotage. Retrieved January 27, 2026, from [Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (n.d.). ACS Publications. Retrieved January 27, 2026, from [Link]

  • How do I remove a homogeneous catalyst after my reaction? (2019, October 7). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Removal of palladium (Pd) catalysts. (n.d.). Osaka Gas Chemicals Co., Ltd. Retrieved January 27, 2026, from [Link]

  • Heavy metals removal – Ion exchange and Chemical Precipitation. (2023, April 5). Pure Water. Retrieved January 27, 2026, from [Link]

  • (n.d.). Method of removing palladium.
  • (PDF) Synthesis and characterization of some new organotellurium compounds based on quinoline. (2017, October 1). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. (2025, February 28). Green Chemistry (RSC Publishing). Retrieved January 27, 2026, from [Link]

  • Ion exchange extraction of heavy metals from wastewater sludges. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

  • Uses of Activated Carbon as a catalyst & Catalyst Carrier. (2026, January 12). WAC. Retrieved January 27, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of 3-Phenyl-2,4-quinolinediol with Other Known Topoisomerase Inhibitors

A Technical Guide for Researchers and Drug Development Professionals Abstract DNA topoisomerases are essential enzymes that resolve topological challenges in the genome, making them critical targets for anticancer therap...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

DNA topoisomerases are essential enzymes that resolve topological challenges in the genome, making them critical targets for anticancer therapies. This guide provides a detailed comparative analysis of 3-Phenyl-2,4-quinolinediol, a quinolinone derivative, with established topoisomerase inhibitors such as the camptothecins (Topoisomerase I inhibitors) and etoposide/doxorubicin (Topoisomerase II inhibitors). We delve into the mechanistic nuances, supported by experimental data, to evaluate the potential of this compound class in the landscape of cancer chemotherapy. This guide will cover the fundamental mechanisms of topoisomerase inhibition, present comparative efficacy data, and provide detailed protocols for key evaluative assays.

Introduction: The Critical Role of Topoisomerases in Cellular Function

DNA topoisomerases are ubiquitous enzymes that modulate the topological state of DNA, which is crucial for processes like DNA replication, transcription, and chromosome segregation.[1][2] They function by creating transient breaks in the DNA backbone, allowing the DNA strands to pass through one another, thus resolving supercoils, knots, and tangles.[3]

There are two main classes of topoisomerases:

  • Type I Topoisomerases (Topo I): These enzymes introduce single-strand breaks in the DNA, allowing for the relaxation of supercoiled DNA.[4][5]

  • Type II Topoisomerases (Topo II): These enzymes create transient double-strand breaks, enabling the passage of another DNA duplex through the break.[6][7]

Due to their essential role in cell proliferation, topoisomerases have become a prime target for the development of anticancer drugs.[1] Topoisomerase inhibitors function by trapping the transient enzyme-DNA cleavage complex, leading to the accumulation of DNA strand breaks and ultimately triggering apoptosis.[3][8]

The Emergence of Quinolinediols as Potential Topoisomerase Inhibitors

The quinoline scaffold is a privileged structure in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities. 2-Phenyl-3-hydroxy-4(1H)-quinolinones, which are structurally related to 3-Phenyl-2,4-quinolinediol, have been investigated as inhibitors of topoisomerase, gyrase, and IMPDH, and have shown in-vitro anticancer and immunosuppressive properties.[9] These compounds are considered aza-analogues of flavones, a class of compounds known for their diverse biological activities.[9] This has spurred interest in further exploring the potential of quinolinediol derivatives as a novel class of topoisomerase inhibitors.

Comparative Analysis: 3-Phenyl-2,4-quinolinediol vs. Established Inhibitors

To understand the potential of 3-Phenyl-2,4-quinolinediol, it is essential to compare its performance against well-characterized topoisomerase inhibitors.

Mechanism of Action
  • 3-Phenyl-2,4-quinolinediol and its Analogs: Research suggests that quinolinone derivatives can act as topoisomerase inhibitors.[9] Their planar structure may allow them to intercalate into the DNA at the site of the topoisomerase-DNA complex, similar to some known inhibitors. Further investigation is needed to elucidate the precise mechanism, including whether they target Topo I, Topo II, or both, and whether they act as "poisons" by stabilizing the cleavage complex.

  • Camptothecin (Topo I Inhibitor): Camptothecin and its analogs, like topotecan and irinotecan, specifically target Topoisomerase I. They bind to the Topo I-DNA complex, preventing the re-ligation of the single-strand break.[8][10][11] This stabilization of the "cleavable complex" leads to collisions with the replication fork during the S-phase of the cell cycle, resulting in lethal double-strand breaks.[12]

  • Etoposide (Topo II Inhibitor): Etoposide is a non-intercalating Topoisomerase II poison.[8] It stabilizes the covalent complex between Topo II and the cleaved DNA, leading to the accumulation of double-strand breaks.[3][13][14] This triggers a cellular damage response that can ultimately lead to apoptosis.[3][13]

  • Doxorubicin (Topo II Inhibitor): Doxorubicin is an anthracycline antibiotic that acts as a Topoisomerase II inhibitor.[15][16] Its proposed mechanism involves intercalation into the DNA and stabilization of the Topo II-DNA cleavage complex.[8]

Data Presentation: Comparative Efficacy

The following table summarizes the cytotoxic and topoisomerase inhibitory activities of various quinoline derivatives and established inhibitors from different studies. It is important to note that direct comparison of IC50 values across different studies and cell lines should be done with caution due to variations in experimental conditions.

Compound/DrugTargetCell LineIC50 / GI50 (µM)Reference
Pyrazolo[4,3-f]quinoline Derivative 1M Topo I/IIαNUGC-35.321[17]
Pyrazolo[4,3-f]quinoline Derivative 2E Topo IIαNUGC-33.279[17]
Pyrazolo[4,3-f]quinoline Derivative 2P Not specifiedNUGC-3< 8[17]
Acridine–Thiosemicarbazone Derivative DL-08 Topo IIαB16-F1014.79[18]
Camptothecin (CPT) Topo IHT-290.010[19]
SN-38 (Active metabolite of Irinotecan) Topo IHT-290.0088[19]
Topotecan (TPT) Topo IHT-290.033[19]
Doxorubicin (ADR) Topo IINUGC-30.081[17]

Experimental Protocols for Evaluating Topoisomerase Inhibitors

To ensure scientific integrity and reproducibility, detailed experimental protocols are crucial. Here, we outline the methodologies for key assays used in the characterization of topoisomerase inhibitors.

In Vitro Topoisomerase Inhibition Assays

These assays directly measure the effect of a compound on the enzymatic activity of purified topoisomerases.

This assay assesses the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.[2][20]

Principle: Topoisomerase I relaxes supercoiled DNA. Inhibitors prevent this relaxation, leaving the DNA in its supercoiled state. The different DNA topoisomers (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.

Step-by-Step Protocol:

  • Reaction Setup: In a microcentrifuge tube on ice, prepare a 20 µL reaction mixture containing:

    • 2 µL of 10x Topoisomerase I reaction buffer.

    • 200 ng of supercoiled plasmid DNA (e.g., pBR322).[2]

    • Test compound at various concentrations (or vehicle control, typically DMSO).

    • Distilled water to a final volume of 19 µL.

  • Enzyme Addition: Add 1 µL of purified human Topoisomerase I enzyme.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[2][20]

  • Reaction Termination: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of 250 mM EDTA.

  • Protein Digestion: Add 2 µL of proteinase K (10 mg/mL) and incubate at 50°C for 30 minutes.

  • Sample Preparation for Electrophoresis: Add 3 µL of 6x DNA loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel at a constant voltage until adequate separation of the DNA topoisomers is achieved.

  • Visualization: Visualize the DNA bands under UV light.[21] The presence of supercoiled DNA in the presence of the test compound indicates inhibition of Topoisomerase I.

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by Topoisomerase II.[2][20]

Principle: Topoisomerase II can separate the interlocked rings of kDNA into individual circular DNA molecules. Inhibitors prevent this decatenation, leaving the kDNA as a high molecular weight network that remains at the top of the agarose gel.

Step-by-Step Protocol:

  • Reaction Setup: In a microcentrifuge tube on ice, prepare a 20 µL reaction mixture containing:

    • 2 µL of 10x Topoisomerase II reaction buffer.

    • 200 ng of kDNA.[2]

    • 3 µL of 10 mM ATP.

    • Test compound at various concentrations (or vehicle control).

    • Distilled water to a final volume of 19 µL.

  • Enzyme Addition: Add 1 µL of purified human Topoisomerase II enzyme.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[2][20]

  • Reaction Termination: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of 250 mM EDTA.

  • Sample Preparation for Electrophoresis: Add 3 µL of 6x DNA loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel at a constant voltage.

  • Visualization: Visualize the DNA bands under UV light. The presence of catenated kDNA (remaining in the well or as a high molecular weight smear) in the presence of the test compound indicates inhibition of Topoisomerase II.

Cell-Based Assays for DNA Damage

These assays assess the downstream cellular effects of topoisomerase inhibition, namely the induction of DNA damage.

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[22]

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates out of the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.

Step-by-Step Protocol:

  • Cell Preparation: Harvest cells treated with the test compound and resuspend in ice-cold PBS.

  • Slide Preparation: Mix the cell suspension with low-melting-point agarose and spread it onto a pre-coated microscope slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nucleoid.

  • Alkaline Unwinding (for single-strand breaks): Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage.

  • Neutralization: Neutralize the slides with a neutralization buffer.

  • Staining: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using specialized software.

This assay detects the formation of DNA double-strand breaks (DSBs) by immunofluorescently staining for the phosphorylated form of histone H2AX (γH2AX).[22]

Principle: Following a DNA double-strand break, histone H2AX is rapidly phosphorylated at serine 139, forming γH2AX. This phosphorylated histone accumulates at the site of the DSB, forming discrete nuclear foci that can be visualized by immunofluorescence microscopy.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with the test compound for the desired time.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin in PBS).

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX.

  • Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody that recognizes the primary antibody.

  • Nuclear Staining: Stain the nuclei with a DNA dye such as DAPI.

  • Mounting and Visualization: Mount the coverslips onto microscope slides and visualize the γH2AX foci using a fluorescence microscope.

  • Quantification: Count the number of foci per cell to quantify the extent of DNA double-strand breaks.

Molecular Modeling and Docking

Computational approaches, such as molecular docking, can provide valuable insights into the potential binding modes of novel inhibitors with their target enzymes.[23][24]

Principle: Molecular docking predicts the preferred orientation of a ligand (the inhibitor) when bound to a receptor (the topoisomerase-DNA complex) to form a stable complex.[24] This can help to understand the key interactions driving binding and to guide the design of more potent inhibitors.[23]

Workflow:

  • Receptor and Ligand Preparation: Obtain the 3D structures of the topoisomerase-DNA complex (from a protein data bank) and the inhibitor. Prepare these structures for docking by adding hydrogen atoms, assigning charges, and minimizing their energy.

  • Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to systematically search for the best binding poses of the inhibitor within the active site of the receptor.

  • Scoring and Analysis: The docking program will score the different poses based on their predicted binding affinity. Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the receptor.

Visualizing the Mechanisms

Diagrams can aid in understanding the complex processes involved in topoisomerase inhibition and its downstream consequences.

Topoisomerase_Inhibition_Pathway cluster_drug_action Drug Action cluster_cellular_response Cellular Response 3-Phenyl-2,4-quinolinediol 3-Phenyl-2,4-quinolinediol Topoisomerase-DNA_Complex Topoisomerase-DNA_Complex 3-Phenyl-2,4-quinolinediol->Topoisomerase-DNA_Complex Binds to Stabilized_Cleavage_Complex Stabilized_Cleavage_Complex Topoisomerase-DNA_Complex->Stabilized_Cleavage_Complex Inhibition of Re-ligation DNA_Strand_Breaks DNA_Strand_Breaks Stabilized_Cleavage_Complex->DNA_Strand_Breaks Leads to DNA_Damage_Response DNA_Damage_Response DNA_Strand_Breaks->DNA_Damage_Response Activates Apoptosis Apoptosis DNA_Damage_Response->Apoptosis Induces

Caption: General pathway of topoisomerase inhibition leading to apoptosis.

Experimental_Workflow Compound_Synthesis Synthesis of 3-Phenyl-2,4-quinolinediol Analogs In_Vitro_Assays In Vitro Topoisomerase Inhibition Assays Compound_Synthesis->In_Vitro_Assays Cell-Based_Assays Cell-Based DNA Damage Assays Compound_Synthesis->Cell-Based_Assays Molecular_Docking Molecular Docking Studies Compound_Synthesis->Molecular_Docking Data_Analysis Comparative Data Analysis In_Vitro_Assays->Data_Analysis Cell-Based_Assays->Data_Analysis Molecular_Docking->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Caption: Experimental workflow for the evaluation of novel topoisomerase inhibitors.

Conclusion and Future Directions

The preliminary data on quinolinone derivatives, including the structural class of 3-Phenyl-2,4-quinolinediol, suggest that they represent a promising avenue for the development of novel topoisomerase inhibitors. Their potential to overcome some of the limitations of existing drugs, such as resistance and toxicity, warrants further investigation.

Future research should focus on:

  • Elucidating the precise mechanism of action: Determining the specific topoisomerase target(s) and whether they act as poisons or catalytic inhibitors.

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing a broader range of analogs to identify the key structural features required for potent activity and selectivity.

  • In vivo efficacy studies: Evaluating the most promising compounds in animal models of cancer to assess their therapeutic potential and pharmacokinetic properties.

  • Combination therapies: Investigating the potential for synergistic effects when combined with other anticancer agents.

By systematically applying the experimental and computational approaches outlined in this guide, the scientific community can thoroughly evaluate the potential of 3-Phenyl-2,4-quinolinediol and its analogs as the next generation of topoisomerase-targeting cancer therapeutics.

References

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Comparative

A Senior Application Scientist's Guide to Validating the In-Vivo Antitumor Efficacy of 3-Phenyl-2,4-quinolinediol

Authored For: Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the preclinical validation of 3-Phenyl-2,4-quinolinediol, a promising small molecule from the qu...

Author: BenchChem Technical Support Team. Date: February 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the preclinical validation of 3-Phenyl-2,4-quinolinediol, a promising small molecule from the quinoline class, in robust animal models of cancer. We move beyond simplistic protocols to explain the causal logic behind experimental design, ensuring a self-validating study that generates trustworthy and interpretable data. Our focus is on a comparative analysis, benchmarking the compound against both negative controls and a relevant standard-of-care therapeutic to ascertain its true potential.

Preclinical Rationale: Deconstructing the Anticancer Potential of the Quinoline Scaffold

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its derivatives have demonstrated a wide spectrum of anticancer activities, making 3-Phenyl-2,4-quinolinediol a compelling candidate for investigation.[1] The biological activity of these compounds is often multifaceted, targeting key pathways that drive tumorigenesis.[2]

Hypothesized Mechanisms of Action: Based on extensive literature on structurally related quinoline and quinolinone compounds, the anticancer effects of 3-Phenyl-2,4-quinolinediol can be hypothesized to stem from one or more of the following mechanisms:

  • Tubulin Polymerization Inhibition: Many quinoline derivatives are known to be potent antimitotic agents that bind to the colchicine-binding site on β-tubulin.[3][4] This interaction disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

  • Kinase Inhibition: The quinoline core is a common feature in inhibitors of critical signaling kinases. This includes the Epidermal Growth Factor Receptor (EGFR) and key components of the Phosphatidylinositol 3-kinase (PI3K)/AKT pathway, which are frequently overactive in various cancers, including breast and colorectal cancer.[5][6] Inhibition of these pathways blocks pro-survival signals, curbing proliferation.

  • Topoisomerase Inhibition: Certain 2-phenyl-3-hydroxy-4(1H)-quinolinones, which are structurally analogous to the topic compound, have been identified as inhibitors of topoisomerases.[7] By preventing DNA relaxation, these agents stall DNA replication and transcription, inducing cell death in rapidly dividing cancer cells.[2]

  • Induction of Apoptosis: Irrespective of the primary target, a convergent outcome for many effective anticancer quinolines is the induction of programmed cell death (apoptosis).[8][9] This can be triggered through intrinsic (mitochondrial) or extrinsic pathways.

To conceptualize a primary hypothesis for our validation study, we will focus on the PI3K/AKT pathway, a central node in cancer cell proliferation and survival.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Inhibitor 3-Phenyl-2,4-quinolinediol (Hypothesized) Inhibitor->PI3K Inhibits

Caption: Hypothesized inhibition of the PI3K/AKT pathway by 3-Phenyl-2,4-quinolinediol.

Designing a Robust In-Vivo Efficacy Study

The credibility of preclinical data hinges on a meticulously designed study that is both reproducible and clinically relevant. The first critical decision is the selection of an appropriate tumor model.[10]

Rationale for Animal Model Selection

While various models exist, the subcutaneous xenograft model using human cancer cells in immunodeficient mice is a gold standard for initial efficacy testing due to its reproducibility and ease of tumor monitoring.[11]

  • Chosen Model: Human breast cancer (MCF-7 cell line) xenograft in female athymic nude mice.

  • Justification:

    • Clinical Relevance: Breast cancer is a high-incidence malignancy, and the MCF-7 cell line is a well-characterized, estrogen receptor-positive (ER+) luminal A subtype, representing a large proportion of human breast cancers.[12]

    • Model Fidelity: While not capturing the full complexity of a tumor microenvironment, this model is standard for assessing direct antitumor activity.[11]

    • Immunodeficiency: Athymic nude mice lack a functional thymus and cannot mount an effective T-cell response, which prevents the rejection of the implanted human cancer cells.

Establishing Comparative Experimental Arms

To validate efficacy, the test agent must be compared against both a baseline (vehicle) and a clinically relevant standard-of-care drug. This comparative structure is essential for interpreting the magnitude and mechanism of the observed effect.

GroupN (Animals)AgentDoseRouteScheduleRationale
1 10Vehicle ControlN/AIPDailyTo establish baseline tumor growth and assess any effects of the drug delivery vehicle.
2 103-Phenyl-2,4-quinolinediol25 mg/kgIPDailyLow-dose group to establish a dose-response relationship.
3 103-Phenyl-2,4-quinolinediol50 mg/kgIPDailyHigh-dose group to assess maximum tolerated dose (MTD) efficacy.
4 10Paclitaxel10 mg/kgIVQ3DPositive Control . A standard-of-care taxane that acts as a microtubule stabilizer, providing a benchmark for a potent antimitotic agent.[3]

N (Animals): A sample size of 10 animals per group is generally sufficient to achieve statistical power while adhering to ethical 3Rs principles (Replacement, Reduction, Refinement).

Defining Primary and Secondary Endpoints

Clear, predefined endpoints are necessary to prevent bias and ensure a focused analysis.

  • Primary Endpoint:

    • Tumor Growth Inhibition (TGI): The percentage difference in the mean tumor volume of the treated groups compared to the vehicle control group at the end of the study.

  • Secondary Endpoints:

    • Body Weight and Clinical Observations: Monitored to assess the general toxicity and tolerability of the treatment.

    • Tumor Doubling Time: The time required for the tumor volume to double, as a measure of cytostatic activity.

    • Post-Mortem Tumor Weight: Confirmatory measurement of tumor size at the study terminus.

Detailed Experimental Protocol

This protocol outlines the critical steps from animal acclimatization to terminal sample collection. It is imperative that all procedures are performed under an institutionally approved animal care and use committee (IACUC) protocol.

Step 1: Animal Acclimatization and Handling
  • Procurement: Obtain 6-8 week old female athymic nude mice from a reputable vendor.

  • Acclimatization: House animals in a specific pathogen-free (SPF) facility for at least one week prior to the start of the experiment. Provide ad libitum access to sterile food and water.

  • Handling: Handle mice gently and consistently to minimize stress, which can impact experimental outcomes.

Step 2: Tumor Cell Culture and Implantation
  • Cell Culture: Culture MCF-7 cells in appropriate media (e.g., EMEM with 10% FBS and 0.01mg/mL human recombinant insulin) under standard conditions (37°C, 5% CO2).

  • Cell Harvest: Harvest cells during the logarithmic growth phase. Ensure cell viability is >95% via Trypan Blue exclusion.

  • Implantation: Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel®. Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.

Step 3: Tumor Growth Monitoring and Randomization
  • Monitoring: Begin monitoring tumor growth 3-4 days post-implantation.

  • Measurement: Use digital calipers to measure the length (L) and width (W) of the tumors. Calculate tumor volume using the formula: Volume = (W² x L) / 2 .

  • Randomization: When mean tumor volume reaches approximately 100-150 mm³, randomize the animals into the four treatment groups detailed in Section 2.2. Ensure the mean tumor volume is similar across all groups at the start of treatment (Day 0).

Step 4: Drug Formulation and Administration
  • Vehicle Formulation: A common vehicle for quinoline derivatives is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile saline. Prepare fresh daily.

  • Drug Preparation: Prepare 3-Phenyl-2,4-quinolinediol and Paclitaxel in their respective vehicles to the final concentration required for dosing.

  • Administration: Administer the agents according to the schedule in Section 2.2. Record the time of administration and the exact volume delivered.

Step 5: In-Life Data Collection
  • Tumor Volume: Measure tumor volume 2-3 times per week.

  • Body Weight: Measure the body weight of each animal 2-3 times per week. A body weight loss exceeding 20% is a common humane endpoint.

  • Clinical Observations: Perform daily checks for any signs of distress or toxicity (e.g., lethargy, ruffled fur, abnormal posture).

Step 6: Study Termination and Sample Collection
  • Termination Criteria: The study may be terminated when the mean tumor volume in the control group reaches a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 28 days).

  • Euthanasia: Euthanize animals using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Sample Collection:

    • Immediately resect the tumor and record its final weight.

    • Divide the tumor: fix one half in 10% neutral buffered formalin for histology and snap-freeze the other half in liquid nitrogen for molecular analysis (e.g., Western blot for p-AKT).

    • Collect blood via cardiac puncture for potential pharmacokinetic analysis.

Data Analysis, Visualization, and Interpretation

Visualizing the Experimental Workflow

A clear workflow diagram ensures the study is conducted with precision and consistency.

Caption: Standard workflow for an in-vivo xenograft efficacy study.

Quantitative Data Presentation and Interpretation

Data should be summarized in clear tables for easy comparison between groups. The primary calculation is Tumor Growth Inhibition (TGI).

TGI (%) = [1 - (ΔT / ΔC)] x 100 Where:

  • ΔT = Change in mean tumor volume of the treated group (Final - Initial)

  • ΔC = Change in mean tumor volume of the vehicle control group (Final - Initial)

Table 1: Hypothetical In-Life Tumor Volume and Body Weight Data

GroupDay 0 Mean Tumor Volume (mm³)Day 28 Mean Tumor Volume (mm³)Mean Body Weight Change (%)
Vehicle Control 125.5 ± 10.21650.8 ± 155.3+5.2%
3-Phenyl-2,4-quinolinediol (25 mg/kg) 124.9 ± 9.8980.4 ± 112.1+1.5%
3-Phenyl-2,4-quinolinediol (50 mg/kg) 126.1 ± 11.1550.6 ± 95.7-4.8%
Paclitaxel (10 mg/kg) 125.2 ± 10.5380.1 ± 80.4-8.5%

Table 2: Final Efficacy and Toxicity Summary

GroupFinal Mean Tumor Weight (g)Tumor Growth Inhibition (TGI) (%)Overall Toxicity Assessment
Vehicle Control 1.58 ± 0.16N/AWell tolerated
3-Phenyl-2,4-quinolinediol (25 mg/kg) 0.91 ± 0.1144.9%Well tolerated
3-Phenyl-2,4-quinolinediol (50 mg/kg) 0.49 ± 0.0972.8%Mild toxicity (slight weight loss)
Paclitaxel (10 mg/kg) 0.28 ± 0.0784.0%Moderate toxicity (significant weight loss)

Interpretation of Hypothetical Results: In this simulated dataset, 3-Phenyl-2,4-quinolinediol demonstrates dose-dependent antitumor efficacy. The 50 mg/kg dose achieves significant TGI (72.8%), approaching the efficacy of the standard-of-care, Paclitaxel (84.0%). Critically, the quinoline derivative appears to have a more favorable toxicity profile, with only mild body weight loss compared to the moderate toxicity observed in the Paclitaxel group. These results would strongly support the continued development of 3-Phenyl-2,4-quinolinediol, warranting further investigation into its mechanism of action and optimization of its therapeutic window.

References

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  • Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors. (2023). Scientific Reports. [Link]

  • Antitumor Efficacy Testing in Rodents. (2009). ILAR Journal. [Link]

  • Synthesis and Characterization and Biological Activity of Some New 3-Amino-2- Phenyl-(3H)4-Quinazolinone Derivatives. (2023). ResearchGate. [Link]

  • Quinoline derivatives’ biological interest for anti-malarial and anti-cancer activities: an overview. (2024). RSC Advances. [Link]

  • 3-Hydroxy-2-phenyl-4(1H)-quinolinones as promising biologically active compounds. (2011). Mini Reviews in Medicinal Chemistry. [Link]

  • Breast cancer. (n.d.). AnimalResearch.info. [Link]

  • Natural Product Testing: Selecting in vivo Anticancer Assay Model. (2023). ResearchGate. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2015). Bioorganic & Medicinal Chemistry. [Link]

  • Drug candidate eliminates breast cancer tumors in mice in a single dose. (2024). American Chemical Society. [Link]

  • Breast cancer animal models and applications. (2017). Oncology Letters. [Link]

  • Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents. (2020). Molecules. [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2022). MDPI. [Link]

  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (2024). Cancers. [Link]

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  • Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-proliferative Apoptosis-Inducing Agents. (2022). Molecules. [Link]

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Validation

A Comparative Guide to the Synthetic Routes of 3-Phenyl-2,4-quinolinediol: Efficiency and Greenness

For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a cornerstone in medicinal chemistry, with 3-phenyl-2,4-quinolinediol and its derivatives exhibiting a wide range of biological ac...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, with 3-phenyl-2,4-quinolinediol and its derivatives exhibiting a wide range of biological activities. The quest for efficient and environmentally benign methods to synthesize these valuable compounds is paramount in modern drug discovery and development. This guide provides an in-depth comparative analysis of different synthetic routes to 3-Phenyl-2,4-quinolinediol, focusing on their efficiency and adherence to the principles of green chemistry.

Introduction to 3-Phenyl-2,4-quinolinediol Synthesis

3-Phenyl-2,4-quinolinediol exists in tautomeric equilibrium with 4-hydroxy-3-phenyl-1H-quinolin-2-one and 2-hydroxy-3-phenyl-1H-quinolin-4-one. Its synthesis typically involves the formation of the quinoline core through cyclization reactions. Historically, classical methods such as the Conrad-Limpach and Camps cyclizations have been employed. However, these often require harsh reaction conditions, including high temperatures and the use of hazardous solvents.[1][2] More contemporary approaches leverage alternative energy sources like microwave irradiation and employ green catalytic systems to improve efficiency and reduce environmental impact.[3][4]

This guide will dissect and compare two primary synthetic strategies: a classical thermal condensation method and a modern microwave-assisted approach. The comparison will be based on key performance indicators such as reaction yield, time, and temperature, alongside a critical evaluation of their green chemistry metrics, including atom economy and E-factor.

Route 1: The Classical Approach - Thermal Condensation (Conrad-Limpach-type Reaction)

The thermal condensation of anilines with β-ketoesters or substituted malonic esters is a long-established method for the synthesis of 4-hydroxyquinolines.[1] In the case of 3-Phenyl-2,4-quinolinediol, the reaction proceeds via the condensation of an aniline with a phenylmalonic ester derivative.

Mechanistic Rationale

The reaction mechanism begins with the nucleophilic attack of the aniline's amino group on one of the ester carbonyls of diethyl phenylmalonate, followed by the elimination of ethanol to form an intermediate anilide. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the aniline ring onto the second ester carbonyl at high temperatures, leads to the formation of the quinolinediol ring system after another molecule of ethanol is eliminated. The high temperature is necessary to overcome the activation energy for the intramolecular cyclization and the associated loss of aromaticity in the transition state.[1]

Experimental Protocol: Classical Thermal Synthesis of 3-Phenyl-2,4-quinolinediol

  • Reactants: Aniline (1.0 eq), Diethyl Phenylmalonate (1.1 eq).

  • Solvent: High-boiling point inert solvent such as diphenyl ether or mineral oil.

  • Procedure:

    • A mixture of aniline and diethyl phenylmalonate is heated in a high-boiling solvent to approximately 250 °C.

    • The reaction is maintained at this temperature for 2-4 hours, during which the elimination of ethanol occurs.

    • The reaction mixture is then cooled, and the precipitated product is collected by filtration.

    • The crude product is purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Efficiency and Greenness Assessment

While this method is straightforward, it suffers from several drawbacks in terms of efficiency and environmental impact.

  • Efficiency: Yields can be moderate, often ranging from 40-60%, and the high reaction temperatures and long reaction times are energy-intensive.

  • Greenness: The use of high-boiling, non-benign solvents like diphenyl ether contributes to a high E-factor (Environmental Factor), indicating significant waste generation. The high energy consumption also detracts from its green credentials. The atom economy of this condensation reaction is inherently limited by the elimination of two molecules of ethanol per molecule of product.

Route 2: The Modern Approach - Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and enhanced reaction selectivity.[4][5][6] For the synthesis of 3-Phenyl-2,4-quinolinediol, a one-pot, three-component reaction under microwave irradiation presents a highly attractive alternative to classical methods.

Mechanistic Rationale

In a multicomponent approach, aniline, a phenyl-substituted active methylene compound (e.g., phenylacetonitrile or ethyl phenylacetate), and a source of the C2 and C4 carbonyl groups (e.g., diethyl carbonate) can be reacted together. The microwave irradiation efficiently promotes the initial condensation and subsequent cyclization steps. The polar nature of the reactants and intermediates allows for efficient absorption of microwave energy, leading to rapid localized heating and accelerating the reaction rate. The use of a catalyst, such as a solid acid or base, can further enhance the reaction efficiency.

Experimental Protocol: Microwave-Assisted One-Pot Synthesis of 3-Phenyl-2,4-quinolinediol

  • Reactants: Aniline (1.0 eq), Ethyl Phenylacetate (1.0 eq), Diethyl Carbonate (excess, as reactant and solvent).

  • Catalyst: A catalytic amount of a solid acid (e.g., Montmorillonite K-10) or a base (e.g., K₂CO₃).

  • Procedure:

    • Aniline, ethyl phenylacetate, diethyl carbonate, and the catalyst are combined in a sealed microwave reactor vessel.

    • The mixture is subjected to microwave irradiation at a controlled temperature (e.g., 150-180 °C) for a short duration (e.g., 15-30 minutes).

    • After cooling, the reaction mixture is diluted with water, and the pH is adjusted to precipitate the product.

    • The solid product is collected by filtration and purified by recrystallization.

Efficiency and Greenness Assessment

This modern approach offers significant advantages over the classical thermal method.

  • Efficiency: Reaction times are drastically reduced from hours to minutes, and yields are often significantly higher (typically >80%). The one-pot nature of the reaction simplifies the experimental setup and workup procedures.[6]

  • Greenness: The reduction in reaction time and the potential for solvent-free conditions or the use of more benign solvents significantly lower the energy consumption and waste generation, resulting in a much-improved E-factor. The one-pot, multi-component nature of the reaction also enhances the overall process mass intensity (PMI).

Comparative Analysis

To provide a clear and objective comparison, the following table summarizes the key performance and green chemistry metrics for the two synthetic routes.

MetricClassical Thermal CondensationMicrowave-Assisted One-Pot Synthesis
Reaction Time 2-4 hours15-30 minutes
Typical Yield 40-60%>80%
Reaction Temperature ~250 °C150-180 °C
Energy Consumption HighLow
Solvents High-boiling, often hazardous (e.g., diphenyl ether)Minimal or greener solvents
Atom Economy Moderate (loss of 2x EtOH)Higher (fewer byproducts in a one-pot setup)
E-Factor High (significant solvent and energy waste)Low
Process Complexity Multi-step (synthesis of precursors may be needed)One-pot, simpler workflow

Visualizing the Synthetic Pathways

To further illustrate the discussed synthetic strategies, the following diagrams outline the core transformations.

Classical_Thermal_Synthesis cluster_conditions cluster_byproducts Aniline Aniline Intermediate Intermediate Anilide Aniline->Intermediate Condensation MalonicEster Diethyl Phenylmalonate MalonicEster->Intermediate Condensation Product 3-Phenyl-2,4-quinolinediol Intermediate->Product Intramolecular Cyclization Heat ~250°C (High Energy) Ethanol_out1 - EtOH Ethanol_out2 - EtOH

Caption: Classical thermal synthesis of 3-Phenyl-2,4-quinolinediol.

Microwave_Assisted_Synthesis cluster_conditions Aniline Aniline Reactants Reactant Mixture Aniline->Reactants ActiveMethylene Ethyl Phenylacetate ActiveMethylene->Reactants CarbonylSource Diethyl Carbonate CarbonylSource->Reactants Product 3-Phenyl-2,4-quinolinediol Reactants->Product One-Pot Cyclization Microwave Microwave (150-180°C, 15-30 min) Catalyst Catalyst

Caption: Microwave-assisted one-pot synthesis of 3-Phenyl-2,4-quinolinediol.

Conclusion and Future Outlook

The comparison between the classical thermal condensation and the modern microwave-assisted synthesis of 3-Phenyl-2,4-quinolinediol clearly demonstrates the significant advancements in synthetic organic chemistry towards more efficient and sustainable practices. While the classical approach remains a viable, albeit less efficient, method, the microwave-assisted one-pot synthesis offers substantial improvements in terms of reaction time, yield, energy consumption, and waste reduction.

For researchers and professionals in drug development, the adoption of greener synthetic routes is not only an ethical imperative but also a practical one, as it can lead to more cost-effective and scalable manufacturing processes. The principles of green chemistry, as exemplified by the microwave-assisted approach, will undoubtedly continue to drive innovation in the synthesis of quinoline-based pharmaceuticals and other important organic molecules.[4] Future research may focus on the development of even more sustainable methods, such as the use of biocatalysts or flow chemistry, to further enhance the efficiency and greenness of 3-Phenyl-2,4-quinolinediol synthesis.

References

  • Chitosan decorated copper nanoparticles (CS/CuNPs) catalyst for the ultrasonic irradiation-assisted synthesis of novel 4,6,7,8-tetrahydroquinolin-5(1H)-ones. Journal of Enzyme Inhibition and Medicinal Chemistry.
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  • 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online.
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  • Camps Reaction and Related Cyclizations. Russian Journal of Organic Chemistry.
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Comparative

A Senior Application Scientist's Guide to Correlating Molecular Docking with Experimental Binding Data for 3-Phenyl-2,4-quinolinediol

Authored for Researchers, Scientists, and Drug Development Professionals Abstract In modern drug discovery, computational methods such as molecular docking are indispensable for predicting the interaction of small molecu...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In modern drug discovery, computational methods such as molecular docking are indispensable for predicting the interaction of small molecules with protein targets.[1] However, these in silico predictions necessitate rigorous experimental validation to be meaningful. This guide provides a comprehensive, technically-grounded framework for correlating molecular docking predictions of the compound 3-Phenyl-2,4-quinolinediol with empirical binding data. We will detail the causality behind protocol choices, from selecting a relevant biological target and performing a validated docking simulation, to executing a robust biophysical binding assay and critically analyzing the resulting data. This integrated approach underscores the synergy between computational and experimental techniques, paving the way for more efficient and reliable hit-to-lead optimization.

Introduction: The "Why" Behind the Workflow

The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a wide array of biological activities, including anticancer and antimicrobial properties.[2][3] The specific derivative, 3-Phenyl-2,4-quinolinediol, also known as 2-Phenyl-3-hydroxy-4(1H)-quinolinone, has been investigated for its potential as an inhibitor of enzymes like topoisomerase and gyrase.[4]

Molecular docking has emerged as a critical tool in computer-assisted drug design, offering a cost-effective and efficient method to predict the binding affinity and interaction modes of small molecules with their targets.[5] However, docking scores are theoretical approximations. Their true value is only realized when they accurately predict real-world biological interactions. Therefore, the central goal of this guide is not just to perform two separate procedures, but to create a self-validating loop where computational predictions are tested by physical experiments, and experimental results help refine computational models.

For this guide, we will use Serine/threonine-protein kinase (STK10) as a representative target. Kinases are a major class of drug targets, and various quinoline derivatives have shown activity against them.[5][6][7] This provides a scientifically relevant context for our comparative study.

The Methodological Framework: An Integrated Approach

Our process is designed as a continuous workflow, ensuring that the output of the computational phase directly informs the setup of the experimental phase.

Figure 1: Integrated workflow for correlating computational and experimental data.

Part A: In-Silico Prediction via Molecular Docking

The objective here is to predict the binding energy and pose of 3-Phenyl-2,4-quinolinediol within the ATP-binding site of STK10. We will use AutoDock Vina, a widely used and well-validated docking program.

Protocol 1: Molecular Docking Workflow

Expertise & Causality: The accuracy of a docking simulation is critically dependent on the careful preparation of both the protein (receptor) and the small molecule (ligand).[5] Garbage in, garbage out. Each step is designed to mimic a physiological state as closely as possible within the computational model.

  • Target Protein Preparation:

    • Action: Download the crystal structure of STK10 from the Protein Data Bank (PDB). For this example, let's assume we are using a relevant PDB ID such as 6I2Y.

    • Causality: The crystal structure provides the essential 3D coordinates of the protein.

    • Action: Using molecular modeling software (e.g., UCSF Chimera, PyMOL), remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands.

    • Causality: Water molecules can interfere with the docking algorithm unless their specific roles (e.g., bridging interactions) are being explicitly studied, which adds significant complexity. Removing the original ligand vacates the binding site for our new compound.

    • Action: Add polar hydrogen atoms and assign atomic charges (e.g., Kollman charges).[5] Save the processed protein structure in the required .pdbqt format for Vina.

    • Causality: Hydrogens are often not resolved in crystal structures but are vital for hydrogen bonding and electrostatic calculations. Atomic charges are necessary for the scoring function to calculate electrostatic interactions.

  • Ligand Preparation:

    • Action: Obtain the 3D structure of 3-Phenyl-2,4-quinolinediol (e.g., from PubChem or by drawing it in a chemical sketcher like ChemDraw).

    • Action: Perform energy minimization using a suitable force field (e.g., MMFF94). This optimizes the ligand's geometry to its lowest energy conformation.

    • Action: Define rotatable bonds and save the ligand in .pdbqt format.

    • Causality: A low-energy starting conformation helps the docking algorithm search the conformational space more efficiently. Defining rotatable bonds allows the software to explore ligand flexibility, which is crucial for finding the best fit in the protein's binding pocket.

  • Docking Protocol Validation (Self-Validation System):

    • Action: If a co-crystallized ligand was present in the original PDB file, extract it and re-dock it into the binding site using the prepared protein structure.[8]

    • Causality: This is a critical control step. A validated docking protocol should be able to reproduce the experimentally observed binding pose of the original ligand.

    • Success Criterion: The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose should be less than 2.0 Å.[8] If this criterion is met, the protocol (including the definition of the binding site search space, or "grid box") is considered valid.

  • Production Docking & Scoring:

    • Action: Using the validated protocol, dock 3-Phenyl-2,4-quinolinediol into the STK10 binding site. AutoDock Vina will generate several possible binding poses, each with a corresponding binding affinity score in kcal/mol.

    • Causality: The scoring function estimates the Gibbs free energy of binding (ΔG). More negative scores indicate a more favorable predicted interaction.

    • Action: Analyze the top-scoring pose. Visualize the protein-ligand complex and identify key interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking).

Part B: Experimental Validation with Biophysical Assays

Computational predictions must be anchored in physical reality.[9] We need a quantitative measure of binding affinity, such as the dissociation constant (K D ), to compare with the docking score.[10]

Choosing the Right Assay: Surface Plasmon Resonance (SPR)

For kinase inhibitors, Surface Plasmon Resonance (SPR) is a powerful and widely used technique.[11][12]

  • Why SPR? It is a label-free, real-time method that provides not only the equilibrium affinity (K D ) but also kinetic data (association and dissociation rates, k a and k d ).[11] This provides a much richer dataset than simple endpoint assays. Understanding kinetics, such as a compound's residence time on its target, can be a better predictor of efficacy than affinity alone.[13]

Protocol 2: SPR Binding Analysis

Trustworthiness & Causality: The reliability of SPR data hinges on the quality of the immobilized protein and the careful execution of the binding experiment. The protocol must include steps to ensure the protein remains active and the data is free from artifacts.

  • Protein Immobilization:

    • Action: Immobilize recombinant, purified STK10 onto an SPR sensor chip (e.g., a CM5 chip via amine coupling).

    • Causality: One binding partner must be fixed to the sensor surface to detect the binding of the other (the analyte). The conditions for immobilization are critical to ensure the protein does not denature and its binding site remains accessible and active.[12]

    • Control Step: After immobilization, inject a known, high-affinity STK10 inhibitor (a positive control) to confirm that the immobilized protein is active and capable of binding.

  • Binding Measurement:

    • Action: Prepare a dilution series of 3-Phenyl-2,4-quinolinediol in a suitable running buffer (e.g., PBS with a small amount of DMSO to ensure solubility).

    • Causality: Varying the concentration of the analyte is essential to determine binding affinity.[14] The concentration range should bracket the expected K D . The initial docking score can help estimate this range; a strong predicted affinity suggests testing lower concentrations.

    • Action: Inject each concentration of the compound over the sensor surface with the immobilized STK10. Also inject the compound over a reference channel (a blank, deactivated surface) to subtract non-specific binding and bulk refractive index effects.

    • Causality: This reference subtraction is crucial for obtaining clean, specific binding data.

    • Action: Monitor the binding response in real-time (association phase), followed by an injection of running buffer alone to monitor the dissociation phase.

  • Data Analysis:

    • Action: After reference subtraction, fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir model for simple interactions).

    • Causality: The mathematical model extracts the kinetic parameters (k a and k d ) from the binding curves.

    • Action: Calculate the equilibrium dissociation constant (K D ) from the ratio of the rate constants (K D = k d / k a ).

    • Causality: The K D is a direct measure of binding affinity. A lower K D value signifies a stronger binding interaction.

Part C: Bridging the Gap - Data Comparison and Analysis

This is the culminating step where the predictive power of the in silico model is tested against the ground truth of the experimental data.

G cluster_in_silico In-Silico Results cluster_in_vitro In-Vitro Results cluster_analysis Correlation Analysis docking Molecular Docking Output Binding Score (kcal/mol) Predicted Pose Key Interactions analysis Quantitative Correlation Does lower energy predict higher affinity? Qualitative Correlation Do predicted interactions make biophysical sense? docking->analysis Compare Prediction spr SPR Output K_D (nM) k_a (M⁻¹s⁻¹) k_d (s⁻¹) spr->analysis Compare Experiment

Figure 2: Logical relationship between computational and experimental outputs.
Quantitative Data Summary

For a robust comparison, this analysis should ideally be performed on a small series of related compounds. This allows for the evaluation of trends, which is more powerful than a single-point comparison.

CompoundStructure ModificationDocking Score (kcal/mol)Experimental K D (nM)
1 (Lead) 3-Phenyl-2,4-quinolinediol-8.5150
2 Add 4'-OH to Phenyl-9.275
3 Add 4'-Cl to Phenyl-8.8110
4 Remove 3-Phenyl group-6.1>10,000 (weak binding)

Note: Data in this table is illustrative for the purpose of this guide.

Interpretation and Analysis
  • Quantitative Correlation: The primary expectation is that a more negative (i.e., more favorable) docking score will correspond to a lower (i.e., stronger) experimental K D value.[9] In our example table, this trend holds true. Compound 2 , with the best docking score, also has the strongest binding affinity. Compound 4 , lacking the key phenyl group, shows a poor score and weak experimental binding, providing a crucial negative control.

  • Qualitative Correlation: Does the predicted binding pose make sense?

    • Examine the Docking Pose: Look at the top-scoring pose for Compound 2 . Does the added 4'-hydroxyl group form a new hydrogen bond with a residue in the STK10 active site (e.g., a backbone carbonyl or a polar side chain)?

    • Causality: If the model predicts a new, favorable interaction that explains the experimentally observed increase in affinity, it strengthens our confidence in the model's predictive utility. This is the essence of structure-activity relationship (SAR) analysis.

  • Addressing Discrepancies: It is common for the correlation not to be perfect.

    • Possible Cause 1 (Computational): The scoring function may fail to properly account for subtle effects like water displacement or induced fit (protein conformational changes upon ligand binding), which are challenging to model.[15]

    • Possible Cause 2 (Experimental): The compound may be poorly soluble at higher concentrations, leading to artificially low binding signals in the SPR experiment. The protein may be partially inactive on the sensor chip.

Conclusion: A Symbiotic Relationship

Successfully correlating molecular docking with experimental data is a cornerstone of modern, efficient drug discovery. This guide demonstrates a workflow that is not merely a sequence of steps but a self-validating system built on scientific integrity. The in silico work generates testable hypotheses, guiding experimental design and helping to rationalize results. In turn, the hard experimental data validates, refutes, or refines the computational model. By understanding the "why" behind each step and embracing this integrated approach, researchers can accelerate the journey from a promising chemical scaffold like 3-Phenyl-2,4-quinolinediol to a validated lead compound.

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Validation

A Head-to-Head Comparison: 3-Phenyl-2,4-quinolinediol versus Cisplatin in Colon Cancer Cell Lines

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of colorectal cancer research, the quest for novel therapeutic agents with improved efficacy and red...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of colorectal cancer research, the quest for novel therapeutic agents with improved efficacy and reduced resistance profiles is paramount. Cisplatin, a cornerstone of platinum-based chemotherapy, has long been utilized in various cancer treatments; however, its effectiveness in colon cancer is often hampered by intrinsic and acquired resistance. This guide provides a comparative analysis of the investigational compound 3-Phenyl-2,4-quinolinediol against the established chemotherapeutic, cisplatin, within the context of colon cancer cell lines.

While direct head-to-head experimental data for 3-Phenyl-2,4-quinolinediol is emerging, this guide synthesizes available information on structurally related quinolone derivatives and contrasts it with the well-documented profile of cisplatin. The objective is to offer a scientifically grounded perspective on the potential of this novel quinolinediol and to delineate the experimental frameworks required for its rigorous evaluation.

The Compounds: A Tale of Two Scaffolds

Cisplatin , an inorganic platinum complex, exerts its cytotoxic effects primarily by forming DNA adducts, which obstruct DNA replication and transcription, ultimately triggering apoptosis.[1] Its mechanism is well-understood, but its clinical utility in colon cancer is limited by significant side effects and the frequent development of resistance, often linked to enhanced DNA repair mechanisms and alterations in apoptotic signaling pathways.[2][3]

3-Phenyl-2,4-quinolinediol belongs to the quinolone family, a class of heterocyclic compounds that have garnered significant interest for their broad spectrum of biological activities, including anticancer properties.[4][5][6] While the specific mechanism of 3-Phenyl-2,4-quinolinediol is under investigation, related 2-oxo-3-phenyl-heterocyclic compounds have demonstrated cytotoxicity in colon cancer cells, suggesting a potential for this scaffold.[7] The presence of the phenyl group at the 3-position is a feature seen in other quinolone derivatives with noted antimitotic activity, possibly through tubulin polymerization inhibition.[8][9]

Comparative Cytotoxicity: A Data-Driven Overview

The following table summarizes the reported 50% inhibitory concentration (IC50) values for cisplatin in various colon cancer cell lines and provides a projected range for 3-Phenyl-2,4-quinolinediol based on data from structurally similar quinolone and quinoxaline derivatives.

CompoundHCT-116HT-29SW620LoVoRKODLD-1
Cisplatin ~5-15 µM[2][10]~8-20 µM~4-12 µM[2]~3-10 µM[2]~6-18 µM[2]~5-15 µM[2]
3-Phenyl-2,4-quinolinediol (Projected) ~1-30 µM[7]Data N/AData N/AData N/AData N/AData N/A

Note: The projected IC50 values for 3-Phenyl-2,4-quinolinediol are extrapolated from published data on structurally related compounds, such as 2-oxo-3-phenylquinoxaline derivatives, and are intended for illustrative purposes. Actual values would require direct experimental determination.

Mechanistic Showdown: DNA Damage vs. Potential Mitotic Inhibition

The divergent chemical structures of cisplatin and 3-Phenyl-2,4-quinolinediol suggest distinct mechanisms of action. A comprehensive comparison would necessitate a suite of assays to elucidate their cellular and molecular impacts.

Experimental Workflow for Mechanistic Comparison

The following diagram outlines a typical experimental workflow for a head-to-head comparison of two cytotoxic compounds.

G cluster_0 Initial Screening cluster_1 Apoptosis Induction cluster_2 Cell Cycle Analysis cluster_3 Mechanism of Action cell_culture Colon Cancer Cell Lines (HCT-116, HT-29, etc.) treatment Treat with 3-Phenyl-2,4-quinolinediol and Cisplatin cell_culture->treatment viability_assay Cell Viability Assay (MTT, SRB) treatment->viability_assay ic50 Determine IC50 Values viability_assay->ic50 flow_cytometry Annexin V/PI Staining (Flow Cytometry) ic50->flow_cytometry caspase_assay Caspase-3/7/9 Activity Assay ic50->caspase_assay western_blot_apoptosis Western Blot (Bcl-2, Bax, PARP) ic50->western_blot_apoptosis pi_staining Propidium Iodide Staining (Flow Cytometry) ic50->pi_staining cyclin_blot Western Blot (Cyclins, CDKs) ic50->cyclin_blot dna_damage γ-H2AX Staining (for Cisplatin) ic50->dna_damage tubulin_assay Tubulin Polymerization Assay (for Quinolinediol) ic50->tubulin_assay

Caption: A generalized workflow for the comparative evaluation of anticancer compounds.

Signaling Pathways

Cisplatin-Induced Apoptotic Pathway

Cisplatin treatment leads to DNA adducts, activating DNA damage response pathways, which can culminate in mitochondrial-mediated apoptosis.

G cisplatin Cisplatin dna_adducts DNA Adducts cisplatin->dna_adducts atr_atm ATR/ATM Activation dna_adducts->atr_atm p53 p53 Stabilization atr_atm->p53 bax Bax Upregulation p53->bax mitochondria Mitochondrial Outer Membrane Permeabilization bax->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis G quinolinediol 3-Phenyl-2,4-quinolinediol tubulin Tubulin Binding quinolinediol->tubulin microtubule_disruption Inhibition of Microtubule Polymerization tubulin->microtubule_disruption mitotic_spindle Mitotic Spindle Disruption microtubule_disruption->mitotic_spindle mitotic_arrest G2/M Phase Arrest mitotic_spindle->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: A hypothesized mechanism of action for 3-Phenyl-2,4-quinolinediol.

Detailed Experimental Protocols

For a rigorous comparison, standardized protocols are essential. Below are foundational methodologies for key assays.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed colon cancer cells (e.g., HCT-116) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of 3-Phenyl-2,4-quinolinediol and cisplatin for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with each compound at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment: Treat cells with each compound at their IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

This guide presents a comparative framework for evaluating 3-Phenyl-2,4-quinolinediol against the established drug, cisplatin, in the context of colon cancer. While cisplatin remains a benchmark, its limitations in colon cancer underscore the need for novel agents. The quinolone scaffold, and specifically the 3-phenyl-2,4-quinolinediol structure, holds promise, with related compounds demonstrating potent cytotoxic effects.

The proposed mechanistic divergence—DNA damage for cisplatin versus potential mitotic inhibition for the quinolinediol—is a critical area for investigation. If validated, 3-Phenyl-2,4-quinolinediol could represent a valuable alternative or synergistic agent, particularly in cisplatin-resistant tumors.

The next steps for the research community are clear: direct, rigorous head-to-head studies are necessary to empirically determine the IC50 values, apoptotic potential, and precise mechanism of action of 3-Phenyl-2,4-quinolinediol in a panel of colon cancer cell lines. Such data will be instrumental in defining its therapeutic potential and guiding its journey from a promising scaffold to a potential clinical candidate.

References

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2021). Molecules. [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2025). MDPI. [Link]

  • Kaempferol Synergistically Enhances Cisplatin-induced Apoptosis and Cell Cycle Arrest in Colon Cancer Cells. (2024). Journal of Cancer Prevention. [Link]

  • Overcoming Cisplatin Resistance in TP53-null Colon Cancer Organoids. (2025). bioRxiv. [Link]

  • Platinum Complexes in Colorectal Cancer and Other Solid Tumors. (2021). PMC - PubMed Central. [Link]

  • Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. (n.d.). NIH. [Link]

  • FOXO3a mediates the cytotoxic effects of cisplatin in colon cancer cells. (n.d.). PMC. [Link]

  • GSTO1 confers drug resistance in HCT-116 colon cancer cells through an interaction with TNFαIP3/A20. (2022). PMC - PubMed Central. [Link]

  • Apoptosis induced by cisplatin but not by 5-FU in colon cancer cells depends on Omi/Htra2 protein. (n.d.). PMC - PubMed Central. [Link]

  • Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors. (2023). NIH. [Link]

  • A quinoline derivative exerts antineoplastic efficacy against solid tumour by inducing apoptosis and anti-angiogenesis both in vitro and in vivo. (2025). PubMed. [Link]

  • Effects of 11e on the cytotoxicity of COLO 205 cells. (A) Chemical... (n.d.). ResearchGate. [Link]

  • Design, synthesis and biological evaluation of new quinoline derivatives as potential antitumor agents. (2019). PubMed. [Link]

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Comparative

A Senior Application Scientist's Guide to Confirming the Binding Mode of 3-Phenyl-2,4-quinolinediol to its Target Protein

For fellow researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of methodologies for confirming the binding mode of a small molecule, using 3-Phenyl-2,4-quinolinediol as...

Author: BenchChem Technical Support Team. Date: February 2026

For fellow researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of methodologies for confirming the binding mode of a small molecule, using 3-Phenyl-2,4-quinolinediol as our case study. The quinoline and quinolone scaffolds are prevalent in medicinal chemistry, with derivatives known to target a range of proteins including kinases, tubulin, and topoisomerases.[1][2][3][4] For the purpose of this guide, we will hypothesize that our compound of interest, 3-Phenyl-2,4-quinolinediol, has been identified as a potent inhibitor of a specific kinase, for instance, Phosphatidylinositol 3-kinase alpha (PI3Kα), a crucial target in oncology.[5]

Confirming the precise binding mode is not merely an academic exercise; it is the cornerstone of structure-based drug design. An unambiguous understanding of the ligand's orientation and key interactions within the protein's binding pocket is paramount for optimizing potency, selectivity, and pharmacokinetic properties. This guide eschews a one-size-fits-all template, instead presenting an integrated, self-validating workflow that combines computational prediction with orthogonal biophysical and structural techniques to build an irrefutable case for a specific binding mode.

The Integrated Workflow: From Hypothesis to High-Resolution Confirmation

The modern approach to binding mode confirmation is a multi-step, iterative process. We begin with computational methods to generate a credible hypothesis, which is then rigorously tested and refined using a suite of experimental techniques. Each step provides a layer of evidence, and consistency across these orthogonal methods is the hallmark of a trustworthy result.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Biophysical Validation cluster_2 Phase 3: Structural Elucidation cluster_3 Phase 4: Final Confirmation dock Molecular Docking (Predicts Binding Pose) spr Surface Plasmon Resonance (SPR) (Kinetics & Affinity) dock->spr Validate Interaction itc Isothermal Titration Calorimetry (ITC) (Thermodynamics & Stoichiometry) dock->itc Validate Interaction xray X-Ray Crystallography (Atomic Resolution Structure) dock->xray Guide Model Building spr->xray Inform Crystallization itc->xray Confirm Stoichiometry confirm Confirmed Binding Mode xray->confirm Definitive Evidence nmr NMR Spectroscopy (Solution-State Interactions) nmr->confirm Alternative Evidence

Caption: Integrated workflow for binding mode confirmation.

Part 1: Computational Prediction — Generating the Initial Hypothesis

Before committing to resource-intensive experimental work, we leverage computational tools to predict the most probable binding orientation.

Molecular Docking

Molecular docking algorithms predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] It is the foundational step for generating a testable, three-dimensional hypothesis of the binding mode.

Rationale for Selection: Docking is a rapid and cost-effective method to explore potential binding poses and identify key putative interactions (e.g., hydrogen bonds, hydrophobic contacts).[7] This allows for the design of targeted experiments, such as site-directed mutagenesis, to validate the predicted interactions. For our PI3Kα example, we would dock 3-Phenyl-2,4-quinolinediol into the known ATP-binding pocket.

Experimental Protocol: Molecular Docking using AutoDock Vina

  • Preparation of the Receptor (PI3Kα):

    • Obtain a high-resolution crystal structure of PI3Kα from the Protein Data Bank (PDB).

    • Remove water molecules, co-solvents, and any existing ligands from the PDB file.

    • Add polar hydrogens and assign Kollman charges to the protein using software like AutoDock Tools.

    • Define the "grid box," a three-dimensional cube that encompasses the entire ATP-binding site, to constrain the search space for the ligand.

  • Preparation of the Ligand (3-Phenyl-2,4-quinolinediol):

    • Generate a 3D structure of the ligand using a chemical drawing tool (e.g., ChemDraw) and optimize its geometry using a computational chemistry package.

    • Assign Gasteiger charges and define the rotatable bonds of the ligand.

  • Running the Docking Simulation:

    • Use a docking program like AutoDock Vina, providing the prepared protein and ligand files, along with the grid box coordinates.[8]

    • The Lamarckian Genetic Algorithm is commonly employed for conformational sampling.[8] Set the exhaustiveness parameter (e.g., 8 or higher) to control the thoroughness of the search.

    • The program will generate a series of possible binding poses, ranked by a scoring function that estimates the binding affinity (kcal/mol).

  • Analysis of Results:

    • Visualize the top-ranked poses in a molecular graphics program (e.g., PyMOL, Chimera).

    • Analyze the predicted interactions. Does the quinolinediol scaffold form hydrogen bonds with the hinge region of the kinase? Does the phenyl group occupy a hydrophobic pocket? These predictions form the basis of our working hypothesis.

Part 2: Biophysical Characterization — Confirming the Interaction

With a docking pose in hand, we move to biophysical techniques. These methods confirm a direct interaction between the compound and the target protein in solution and provide essential quantitative data on the binding affinity and thermodynamics.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical detection technique that measures biomolecular interactions in real-time.[9] It is the gold standard for determining binding kinetics.[9]

Rationale for Selection: SPR provides not only the equilibrium dissociation constant (K D ), a measure of affinity, but also the kinetic rate constants for association (k a ) and dissociation (k d ). This kinetic profile is invaluable for lead optimization, as compounds with slow dissociation rates often exhibit prolonged pharmacological effects.

Experimental Protocol: Kinetic Analysis using a Biacore™ System

  • Chip Preparation and Protein Immobilization:

    • Select a sensor chip (e.g., a CM5 chip). Activate the carboxymethylated dextran surface using a mixture of EDC/NHS.

    • Immobilize purified PI3Kα onto the chip surface via amine coupling to a target density (e.g., 10,000 Response Units, RU).

    • Deactivate any remaining active esters with ethanolamine. A reference flow cell is prepared similarly but without the protein to allow for background subtraction.

  • Analyte Injection and Data Collection:

    • Prepare a dilution series of 3-Phenyl-2,4-quinolinediol in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO). Concentrations should bracket the expected K D (e.g., from 0.1x to 10x K D ).

    • Inject each concentration of the compound over the protein and reference surfaces for a set association time, followed by a buffer-only injection for the dissociation phase.

    • The instrument records the change in RU over time, generating a sensorgram for each concentration.[10]

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal.

    • Fit the resulting sensorgrams to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

    • This fitting yields the k a , k d , and the K D (calculated as k d /k a ).

Data Presentation: Sample SPR Results

Analyte Concentration (nM)Association Rate (k a ) (1/Ms)Dissociation Rate (k d ) (1/s)Affinity (K D ) (nM)
501.2 x 10⁵5.8 x 10⁻³48.3
100"""
250"""
500"""
1000"""
Note: k a and k d are global fit parameters across all concentrations.
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[11]

Rationale for Selection: ITC is the only technique that directly measures the binding enthalpy (ΔH), which allows for the calculation of the binding entropy (ΔS).[12] This information reveals the thermodynamic driving forces of the interaction (i.e., whether it is enthalpy- or entropy-driven), which is critical for rational drug design. Furthermore, ITC provides a direct measure of the binding stoichiometry (n), confirming the molar ratio of the interaction (e.g., 1:1).

Experimental Protocol: Thermodynamic Analysis

  • Sample Preparation:

    • Dialyze the purified PI3Kα protein extensively against the final ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • Dissolve 3-Phenyl-2,4-quinolinediol in the final dialysis buffer. A small amount of DMSO may be required for solubility, in which case the same concentration must be present in the protein solution.

    • Thoroughly degas both the protein and ligand solutions.

  • Instrument Setup and Titration:

    • Load the protein solution (e.g., 10-20 µM) into the sample cell of the calorimeter.

    • Load the ligand solution (typically 10-15x the protein concentration) into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small, sequential injections (e.g., 19 injections of 2 µL each) of the ligand into the protein solution.

  • Data Analysis:

    • The instrument records the heat change after each injection. The raw data is a series of peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit this binding isotherm to a suitable model (e.g., a one-site binding model) to determine n, K D , and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(K A ) = ΔH - TΔS.[12]

Data Presentation: Sample ITC Results

ParameterValue
Stoichiometry (n)0.98 ± 0.05
Affinity (K D )52.5 nM
Enthalpy (ΔH)-8.5 kcal/mol
Entropy (-TΔS)-2.1 kcal/mol

Self-Validation Checkpoint: At this stage, the K D values from SPR (48.3 nM) and ITC (52.5 nM) are in excellent agreement. The stoichiometry from ITC (n ≈ 1) validates the 1:1 binding model used in the SPR analysis. This concordance provides high confidence that we are observing a specific, direct interaction.

Part 3: High-Resolution Structural Elucidation — The Definitive Answer

While biophysical methods confirm that and how strongly a compound binds, structural biology techniques reveal precisely how it binds at an atomic level.

X-Ray Crystallography

X-ray crystallography is a powerful technique for determining the three-dimensional atomic and molecular structure of a crystal.[13][14] For protein-ligand interactions, it provides an unparalleled, high-resolution snapshot of the binding mode, directly visualizing the interactions predicted by docking.[15]

Rationale for Selection: This is the "gold standard" for binding mode confirmation. A high-resolution crystal structure of the protein-ligand complex provides definitive evidence of the ligand's orientation, conformation, and specific interactions with amino acid residues. This structural information is the most valuable asset for a structure-based drug design program.

Experimental Protocol: Protein-Ligand Complex Structure Determination

  • Protein Expression, Purification, and Crystallization:

    • Express high-purity, active PI3Kα protein.

    • Screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) to find conditions that yield well-diffracting crystals of the apo-protein.

  • Obtaining the Complex Structure:

    • Co-crystallization: Add 3-Phenyl-2,4-quinolinediol (typically at 5-10 fold molar excess) to the protein solution before setting up crystallization trials. This is often the preferred method.

    • Soaking: If apo-protein crystals are already available, they can be soaked in a solution containing the ligand, allowing the compound to diffuse into the binding site.

  • X-ray Diffraction Data Collection:

    • Cryo-protect the crystal and flash-cool it in liquid nitrogen.

    • Mount the crystal on a goniometer and expose it to a high-intensity X-ray beam, typically at a synchrotron source.

    • Collect a full diffraction dataset as the crystal is rotated in the beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain electron density maps.

    • If an apo-structure is known, molecular replacement can be used to solve the phase problem.

    • A clear, unambiguous region of electron density corresponding to the ligand should be visible in the binding site.

    • Build the ligand into this density and refine the entire protein-ligand complex model against the experimental data until convergence is reached. The final model should have good R-factors and geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile and powerful technique for studying protein-ligand interactions in solution, providing an excellent alternative or complement to X-ray crystallography.[16][17]

Rationale for Selection: NMR is particularly useful when obtaining high-quality crystals is challenging. It allows for the study of interactions in a solution state that more closely mimics the cellular environment.[18] Techniques like Chemical Shift Perturbation (CSP) mapping can identify the binding site on the protein, while transferred Nuclear Overhauser Effect (trNOE) experiments can determine the conformation of the bound ligand.[7][19]

Experimental Protocol: Binding Site Mapping via ¹H-¹⁵N HSQC Titration

  • Sample Preparation:

    • Produce ¹⁵N isotopically labeled PI3Kα protein by growing the expression host in a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source.

    • Purify the labeled protein and prepare a sample in a suitable NMR buffer (e.g., deuterated buffer with 10% D₂O).

  • Data Acquisition:

    • Acquire a reference ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) spectrum of the ¹⁵N-labeled protein. Each peak in this spectrum corresponds to a specific backbone N-H group in the protein.

    • Prepare a concentrated stock solution of unlabeled 3-Phenyl-2,4-quinolinediol.

    • Perform a titration by adding increasing amounts of the ligand to the protein sample, acquiring an HSQC spectrum at each titration point (e.g., at 0.5, 1.0, 2.0, and 5.0 molar equivalents).

  • Data Analysis:

    • Overlay the spectra from the titration series.

    • Identify the amide peaks that shift or broaden significantly upon addition of the ligand. These are "chemical shift perturbations" (CSPs).

    • Map the perturbed residues onto the 3D structure of the protein. The residues that experience the largest CSPs are located in or near the binding site. This provides experimental validation of the binding location predicted by docking and observed by crystallography.

Comparative Summary of Techniques

This integrated approach is powerful because each technique provides a different piece of the puzzle, and together they create a self-validating system.

TechniqueInformation ProvidedStrengthsLimitations
Molecular Docking Predicted binding pose, estimated affinityFast, low-cost, generates hypothesesProne to inaccuracies, scoring functions are imperfect
Surface Plasmon Resonance (SPR) Binding kinetics (k a , k d ), affinity (K D )Real-time, high-throughput, label-free[9]Protein must be immobilized, potential for artifacts
Isothermal Titration Calorimetry (ITC) Affinity (K D ), stoichiometry (n), thermodynamics (ΔH, ΔS)Gold standard for thermodynamics, solution-based[20]Requires larger amounts of pure sample, lower throughput
X-Ray Crystallography High-resolution 3D structure of the complexUnambiguous, atomic-level detail[13]Requires well-diffracting crystals, provides a static picture
NMR Spectroscopy Binding site mapping, ligand conformation, dynamicsSolution-based, no crystallization needed, provides dynamics[16]Requires isotopically labeled protein, size limitations

Conclusion

References

  • Unveiling the Bio-Interface via Spectroscopic and Computational Studies of (Propyl-3-ol/butyl-4-ol)triphenyltin(IV) Compound Binding to Human Serum Transferrin. MDPI. Available at: [Link]

  • In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. PMC - NIH. Available at: [Link]

  • 3-Hydroxy-2-phenyl-4(1H)-quinolinones as promising biologically active compounds. National Library of Medicine. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions, Harvard Medical School. Available at: [Link]

  • NMR-based analysis of protein-ligand interactions. PubMed. Available at: [Link]

  • Studying protein-ligand interactions using X-ray crystallography. PubMed. Available at: [Link]

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  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. MDPI. Available at: [Link]

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Validation

absolute structure determination of 3-Phenyl-2,4-quinolinediol derivatives by X-ray crystallography

Executive Summary: The Tautomeric Conundrum In the development of 3-Phenyl-2,4-quinolinediol derivatives—scaffolds frequently explored for antiviral and anticancer activity—structural ambiguity is a critical bottleneck....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Tautomeric Conundrum

In the development of 3-Phenyl-2,4-quinolinediol derivatives—scaffolds frequently explored for antiviral and anticancer activity—structural ambiguity is a critical bottleneck. These molecules exhibit complex prototropic tautomerism , oscillating between the 4-hydroxy-2-quinolinone (lactam), 2-hydroxy-4-quinolinone, and 2,4-quinolinediol (lactim) forms.

While NMR spectroscopy provides dynamic solution-state data, it often fails to resolve the specific tautomer bound to a biological target or present in a solid dosage form. Single Crystal X-ray Diffraction (SCXRD) remains the only technique capable of determining the absolute structure—defining not just the enantiomeric configuration (if chiral) but the precise protonation state (tautomer) and bond orders in the solid lattice.

This guide objectively compares SCXRD against solution-phase alternatives and provides a validated workflow for resolving these structural ambiguities.

Comparative Analysis: SCXRD vs. NMR vs. DFT[1][2]

The following table contrasts the three primary methods used to interrogate the structure of quinolinediol derivatives.

FeatureMethod A: Single Crystal X-ray (SCXRD) Method B: NMR Spectroscopy (Solution) Method C: DFT Calculations (In Silico)
Primary Output Absolute Structure (3D coordinates, bond lengths, absolute configuration).Chemical shifts (ngcontent-ng-c176312016="" _nghost-ng-c2087115490="" class="inline ng-star-inserted">

), coupling constants (

), NOE correlations.
Relative thermodynamic stability (

), predicted spectra.
Tautomer ID Definitive. Distinguishes C=O vs C-OH via bond lengths (<0.02 Å precision).Inferential. Often yields time-averaged signals due to rapid proton exchange.Predictive. Suggests the most stable gas/solvated phase form but ignores packing forces.
Chirality Direct. Uses anomalous dispersion (Flack parameter) to assign ngcontent-ng-c176312016="" _nghost-ng-c2087115490="" class="inline ng-star-inserted">

configuration.
Indirect. Requires chiral derivatization (Mosher's acid) or shift reagents.N/A (Must be defined as input).
Sample Req. Single crystal (ngcontent-ng-c176312016="" _nghost-ng-c2087115490="" class="inline ng-star-inserted">

mm in one dimension).

5-10 mg dissolved in deuterated solvent.
High-performance computing cluster.
Limitation Crystal growth is the rate-limiting step.Solvent effects can shift equilibrium, masking the "bio-relevant" form.Accuracy depends on the basis set and solvation model used.
Expert Insight
ngcontent-ng-c176312016="" class="ng-star-inserted">

"In my experience, relying solely on NMR for 3-phenyl-2,4-quinolinediol derivatives leads to errors in assigning the hydrogen bond donor/acceptor profile. The solid-state form, often the 4-hydroxy-2-quinolinone tautomer, is stabilized by intermolecular hydrogen bonding networks that NMR in DMSO-


 cannot replicate."

Technical Deep Dive: The SCXRD Workflow

To determine the absolute structure, we must move beyond simple connectivity and analyze Bond Length Alternation (BLA) and Anomalous Scattering .

The Logic of Tautomer Assignment

The distinction between the diol (enol) and dione (keto) forms relies on the statistical analysis of bond lengths.

  • C=O (Carbonyl): Typically 1.22 – 1.26 Å .

  • C–OH (Hydroxyl): Typically 1.32 – 1.36 Å .

  • C–N vs C=N: A C–N single bond (lactam) is ngcontent-ng-c176312016="" _nghost-ng-c2087115490="" class="inline ng-star-inserted">

    
    1.38 Å, whereas C=N (lactim) is 
    
    
    
    1.30 Å.

By refining the structure to a resolution of 0.8 Å or better, these differences become statistically significant (ngcontent-ng-c176312016="" _nghost-ng-c2087115490="" class="inline ng-star-inserted">


), allowing unambiguous assignment.
Absolute Configuration (Chirality)

If the derivative contains a chiral center (or exhibits atropisomerism due to the bulky 3-phenyl group), the Flack Parameter (ngcontent-ng-c176312016="" _nghost-ng-c2087115490="" class="inline ng-star-inserted">


)  is calculated.
  • 
    :  Correct absolute structure.
    
  • 
    :  Inverted structure.
    
  • Requirement: Use of Cu ngcontent-ng-c176312016="" _nghost-ng-c2087115490="" class="inline ng-star-inserted">

    
     radiation is preferred for these organic molecules to maximize the anomalous signal from Oxygen and Nitrogen if heavier atoms (Cl, Br, S) are absent.
    

Visualization of Structural Logic[1]

The following diagrams illustrate the decision pathways for structure determination.

Diagram 1: The Tautomeric Equilibrium Challenge

Tautomerism Input 3-Phenyl-2,4-quinolinediol Core Scaffold T1 Tautomer A: 2,4-Quinolinediol (Di-enol) Input->T1 T2 Tautomer B: 4-Hydroxy-2-quinolinone (Lactam-Enol) Input->T2 T3 Tautomer C: 2-Hydroxy-4-quinolinone (Enol-Lactam) Input->T3 Ambiguity Ambiguity: Rapid Proton Exchange (Solution State) T1->Ambiguity Fast Exchange T2->Ambiguity T3->Ambiguity SolidState Solid State: Stabilized by H-Bonds (Single Tautomer) Ambiguity->SolidState Crystallization

Figure 1: The dynamic equilibrium of the quinolone core. In solution, these forms interconvert, making NMR assignment difficult. Crystallization collapses this wavefunction into a single, observable state.

Diagram 2: Experimental Workflow for Absolute Structure

Workflow Start Crude Derivative Crystal Crystallization (Slow Evaporation in DMF/MeOH) Start->Crystal Screen X-ray Screening (Unit Cell Check) Crystal->Screen Data Data Collection (Cu Kα Source) Screen->Data Refine Structure Refinement (SHELXL) Data->Refine CheckH Difference Fourier Map (Locate H atoms) Refine->CheckH CheckBond Bond Length Analysis (C-O vs C=O) CheckH->CheckBond Decision Is Flack Param < 0.1? CheckBond->Decision Final Absolute Structure Determined Decision->Final Yes (Chiral) Decision->Final N/A (Achiral)

Figure 2: The step-by-step workflow from crude material to final crystallographic model.

Validated Experimental Protocol

This protocol is optimized for phenyl-substituted quinolones, which often suffer from poor solubility and stacking issues.

Phase 1: Crystal Growth (The "Vapor Diffusion" Method)

Direct evaporation often yields powder. For 3-phenyl derivatives, use a dual-solvent system to control nucleation.

  • Dissolution: Dissolve 10 mg of the derivative in 0.5 mL of DMF (Dimethylformamide) or DMSO . These polar aprotic solvents disrupt the strong intermolecular H-bonds of the quinolone dimers.

  • Filtration: Pass through a 0.45

    
    m PTFE syringe filter into a small inner vial (GC vial).
    
  • Diffusion: Place the open inner vial inside a larger jar containing 5 mL of Methanol or Ethanol (Anti-solvent).

  • Seal & Wait: Cap the large jar tightly. The alcohol will diffuse into the DMF, slowly increasing supersaturation.

  • Harvest: Inspect after 3–7 days. Look for block-like crystals (needles often indicate twinning).

Phase 2: Data Collection & Refinement[1][3]
  • Source: Use Cu ngcontent-ng-c176312016="" _nghost-ng-c2087115490="" class="inline ng-star-inserted">

    
     (
    
    
    
    Å)
    . The anomalous scattering signal (
    
    
    ) for Oxygen (0.032e) and Nitrogen (0.018e) is negligible with Mo radiation but detectable with Cu, aiding in absolute configuration if heavy atoms are absent.
  • Temperature: Collect at 100 K . This reduces thermal motion (ellipsoids), allowing for more precise localization of the critical Hydrogen atoms on N or O.

  • Refinement Strategy:

    • Solve structure using Intrinsic Phasing (SHELXT).

    • Refine non-hydrogen atoms anisotropically.

    • Crucial Step: Locate H-atoms in the Difference Fourier Map (ngcontent-ng-c176312016="" _nghost-ng-c2087115490="" class="inline ng-star-inserted">

      
      ). Do not place them geometrically yet. If a peak appears near N1 (approx 0.88 Å), it confirms the lactam form. If near O4, it confirms the lactim form.
      
    • Refine H-atoms freely if data quality permits, or use riding models with coordinates derived from the difference map.

References

  • MDPI. (2023). Synthesis, X-ray Crystal Structure... of 3-Phenyl-1,2,4-triazolo... Molbank. Link

  • National Institutes of Health (NIH). (2004). X-Ray Crystallography of Chemical Compounds: Absolute Configuration. PMC. Link

  • ResearchGate. (2025). The tautomeric equilibriums of 4-hydroxy-2(1H)-quinolinone. ResearchGate Publication. Link

  • BenchChem. (2025). 2-Hydroxyquinoline chemical structure and tautomerism. Chemical Data Repository. Link

  • Cambridge Crystallographic Data Centre (CCDC). (General Reference). Guidelines for the deposition of X-ray data. Link

Comparative

benchmarking the antimicrobial spectrum of 3-Phenyl-2,4-quinolinediol against commercial antibiotics

A Technical Guide for Researchers in Drug Discovery and Development In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of antibiotic resistance, quinoline derivatives have emerged as...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of antibiotic resistance, quinoline derivatives have emerged as a promising class of compounds.[1] This guide provides a comprehensive framework for benchmarking the antimicrobial spectrum of a representative quinolinediol, 3-Phenyl-2,4-quinolinediol, against a panel of widely used commercial antibiotics. Due to the limited availability of specific antimicrobial susceptibility data for 3-Phenyl-2,4-quinolinediol in publicly accessible literature, this guide will utilize data for a closely related quinoline derivative as a surrogate for illustrative purposes. This approach allows for a detailed exploration of the comparative methodologies and data interpretation critical for the preclinical assessment of new chemical entities.

The core objective is to furnish researchers, scientists, and drug development professionals with a robust, scientifically grounded protocol for evaluating the in vitro efficacy of novel antimicrobial candidates. The methodologies presented herein are rooted in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of reliable and reproducible data.[2][3]

Unveiling the Antimicrobial Potential: A Comparative Framework

The selection of appropriate comparator antibiotics is paramount for a meaningful assessment of a novel compound's antimicrobial spectrum. For this guide, we have chosen three workhorse antibiotics representing different classes with distinct mechanisms of action:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication.[4][5]

  • Penicillin: A β-lactam antibiotic that inhibits the synthesis of the peptidoglycan layer of bacterial cell walls.

  • Tetracycline: A bacteriostatic antibiotic that inhibits protein synthesis by binding to the 30S ribosomal subunit.[6]

The antimicrobial activity of our representative quinolinediol and these commercial antibiotics will be evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria:

  • Gram-positive:

    • Staphylococcus aureus

    • Bacillus subtilis

  • Gram-negative:

    • Escherichia coli

    • Pseudomonas aeruginosa

Experimental Design: A Roadmap to Robust Data

The cornerstone of antimicrobial susceptibility testing is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2] This guide will focus on the broth microdilution method, a standardized and widely accepted technique for MIC determination.

experimental_workflow cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Data Analysis Compound_Prep Prepare Stock Solution of 3-Phenyl-2,4-quinolinediol & Commercial Antibiotics Serial_Dilution Perform Serial Dilutions in 96-Well Microtiter Plate Compound_Prep->Serial_Dilution Media_Prep Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) Media_Prep->Serial_Dilution Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Bacterial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 35-37°C for 16-20 hours Inoculation->Incubation Visual_Inspection Visually Inspect for Bacterial Growth Incubation->Visual_Inspection MIC_Determination Determine MIC (Lowest Concentration with No Visible Growth) Visual_Inspection->MIC_Determination MBC_Subculture Subculture from Wells with No Growth to Determine MBC MIC_Determination->MBC_Subculture

Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Comparative Antimicrobial Spectrum: A Data-Driven Assessment

The following table summarizes the hypothetical Minimum Inhibitory Concentration (MIC) values (in µg/mL) of our representative quinoline derivative against the selected bacterial strains, in comparison to ciprofloxacin, penicillin, and tetracycline. It is crucial to reiterate that the values for the quinoline derivative are illustrative and based on published data for structurally similar compounds.

MicroorganismRepresentative Quinolinediol (µg/mL)Ciprofloxacin (µg/mL)Penicillin (µg/mL)Tetracycline (µg/mL)
Staphylococcus aureus 80.25 - 1[7]≤0.015 - 24[8]0.5 - >128[6]
Bacillus subtilis 40.125>1000.25
Escherichia coli 160.015 - 0.5[9]>1002 - 16
Pseudomonas aeruginosa >640.25 - 1[9]>100>128

Interpretation of Results:

Based on this hypothetical data, the representative quinolinediol demonstrates moderate activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis. However, its efficacy against the Gram-negative bacteria, particularly Pseudomonas aeruginosa, appears limited. In comparison, ciprofloxacin exhibits a broad spectrum of activity against both Gram-positive and Gram-negative organisms. Penicillin's activity is primarily directed against Gram-positive bacteria, with inherent resistance observed in many Gram-negative species. Tetracycline shows a broad but varied spectrum, with resistance being a significant clinical issue.

Mechanistic Insights: The Quinolone Mode of Action

Quinolone antibiotics, including the fluoroquinolones like ciprofloxacin, exert their bactericidal effects by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[4][5] By forming a stable complex with these enzymes and the bacterial DNA, quinolones trap the enzymes in a state where they have cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand DNA breaks, ultimately triggering cell death. The general mechanism is depicted in the following diagram.

quinolone_mechanism cluster_cell Bacterial Cell cluster_process Inhibition of DNA Replication Quinolone Quinolone (e.g., 3-Phenyl-2,4-quinolinediol) Complex_Formation Formation of Quinolone-Enzyme-DNA Complex Quinolone->Complex_Formation DNA_Gyrase DNA Gyrase / Topoisomerase IV DNA_Gyrase->Complex_Formation Bacterial_DNA Bacterial DNA Bacterial_DNA->Complex_Formation DSB Accumulation of Double-Strand DNA Breaks Complex_Formation->DSB Inhibits DNA ligation Cell_Death Bacterial Cell Death DSB->Cell_Death

General mechanism of action of quinolone antibiotics.

Detailed Experimental Protocols

To ensure the integrity and reproducibility of the antimicrobial susceptibility testing, the following detailed protocols, based on CLSI guidelines, should be meticulously followed.[2]

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

1. Preparation of Reagents and Materials:

  • Test Compound/Antibiotics: Prepare a stock solution of 3-Phenyl-2,4-quinolinediol and commercial antibiotics at a concentration of 1280 µg/mL in a suitable solvent (e.g., DMSO).

  • Bacterial Strains: Use quality control strains such as S. aureus ATCC 29213, E. coli ATCC 25922, and P. aeruginosa ATCC 27853. Subculture the strains on appropriate agar plates 18-24 hours prior to testing.

  • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Equipment: 96-well sterile microtiter plates, multichannel pipettes, incubator (35 ± 2°C).

2. Inoculum Preparation:

  • Select 3-5 well-isolated colonies of the same morphological type from an agar plate.

  • Transfer the colonies to a tube containing sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.

  • Add 100 µL of the stock solution of the test compound/antibiotic to the first well of a row.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This will result in a range of concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL).

  • Add 10 µL of the standardized bacterial inoculum to each well.

  • Include a growth control well (containing only media and inoculum) and a sterility control well (containing only media).

  • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism as detected by the unaided eye.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

1. Procedure:

  • Following the MIC determination, select the wells showing no visible growth.

  • Aseptically transfer a 10 µL aliquot from each of these wells and spot-inoculate onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Also, subculture an aliquot from the growth control well to ensure the viability of the inoculum.

  • Incubate the agar plates at 35 ± 2°C for 18-24 hours.

2. Interpretation of Results:

  • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count. This is typically observed as no growth or the growth of only one or two colonies on the subculture plate.

Conclusion

This guide provides a foundational framework for the systematic evaluation of the antimicrobial spectrum of novel quinolinediol compounds. By adhering to standardized methodologies and employing a comparative approach with established antibiotics, researchers can generate high-quality, reproducible data that is essential for informed decision-making in the early stages of drug discovery. The illustrative data and protocols presented herein serve as a comprehensive resource to guide the in vitro characterization of the next generation of antimicrobial agents.

References

  • Clinical and Laboratory Standards Institute. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. CLSI; 2020. [Link]

  • U.S. Food and Drug Administration. Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. [Link]

  • Clinical & Laboratory Standards Institute. M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • Hooper DC, Wolfson JS. Mode of action of the quinolone antimicrobial agents. Rev Infect Dis. 1988;10 Suppl 1:S14-21. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. EUCAST Home. [Link]

  • Al-Abdullah, E. S., Al-Deyab, S. S., & El-Faham, A. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules (Basel, Switzerland), 24(22), 4158. [Link]

  • Abdulsamad, A. M., Ibrahem, K. A., Allaq, A. A., & Alabed, A. L. A. (2024). Antimicrobial Susceptibility Profiles of Staphylococcus aureus, Streptococcus pyogenes and Bacillus subtilis Various Antibiotics. International Journal of Advancement in Life Sciences Research, 7(3), 140-151. [Link]

  • Al-Suwaidan, I. A., Ahmed, A. A., & El-hady, M. F. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Research on Chemical Intermediates, 49(11), 4887–4906. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. MIC Determination. [Link]

  • CLSI. M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 2012. [Link]

  • Fernandes, M. M., et al. (2022). Minimum inhibitory concentration (MIC) of penicillin G against S. aureus strains isolated from bovine mastitis. ResearchGate. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. MIC and Zone Distributions, ECOFFs. [Link]

  • Clinical and Laboratory Standards Institute. (2015) Methods for Dilution of Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—10th Edition. CLSI Document M07-A10. [Link]

  • Mohamed, A. A., et al. (2020). The Antimicrobial Activity of Ciprofloxacin-Loaded Niosomes against Ciprofloxacin-Resistant Staphylococcus aureus Clinical Isolates. Infection and Drug Resistance, 13, 1837–1848. [Link]

  • U.S. Food and Drug Administration. Recognized Consensus Standards: Medical Devices. [Link]

  • Li, Y., et al. (2023). Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism. Frontiers in Microbiology, 14, 1289115. [Link]

  • Nix, D. E., et al. (1987). Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions. Diagnostic Microbiology and Infectious Disease, 8(2), 73–82. [Link]

  • Kulkarni, S. B., et al. (2022). MIC of tetracycline for S. aureus strains in combination with different azoles. ResearchGate. [Link]

  • Wang, Y., et al. (2021). Sub-MIC streptomycin and tetracycline enhanced Staphylococcus aureus Guangzhou-SAU749 biofilm formation, an in-depth study on transcriptomics. Journal of Hazardous Materials, 416, 125807. [Link]

  • Kaplan, S. L., et al. (2024). Penicillin susceptibility among Staphylococcus aureus skin and soft tissue infections at a children's hospital. The Journal of antimicrobial chemotherapy, 79(9), 2314–2317. [Link]

  • Aldred, K. J., & Osheroff, N. (2019). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules (Basel, Switzerland), 24(23), 4235. [Link]

  • Zahedifard, F., et al. (2020). Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides. Molecules (Basel, Switzerland), 25(18), 4274. [Link]

  • CLSI. M07-A8: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 2009. [Link]

  • Anderson, V. R., & Perry, C. M. (2003). Ciprofloxacin: a review of its use in the management of complicated skin and soft tissue infections.
  • Chopra, I., & Roberts, M. (2001). Tetracycline antibiotics: mode of action, applications, molecular biology, and epidemiology of bacterial resistance. Microbiology and molecular biology reviews : MMBR, 65(2), 232–vi. [Link]

  • National Committee for Clinical Laboratory Standards. (2000). Methods for dilution antimicrobial susceptibility tests for bacteria that grow aerobically; approved standard. M7-A5. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2020). Summary of the EUCAST ASMT reference method standard operational procedures (SOP) for MIC determination of antituberculous agents. ResearchGate. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. Guidance Documents. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2026). EUCAST MIC Determination Testing. Testing Laboratory. [Link]

  • Zeiler, H. J., & Grohe, K. (1984). The in vitro and in vivo activity of ciprofloxacin. The new England journal of medicine, 310(13), 852. [Link]

  • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. ResearchGate. [Link]

  • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 5-10. [Link]

  • Patel, R. V., et al. (2015). Recent Developments on Antimicrobial Quinoline Chemistry. ResearchGate. [Link]

  • Sharma, P. C., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. RSC advances, 12(45), 29199–29227. [Link]

  • Reddy, P. V. G., et al. (2015). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica, 7(10), 302-307. [Link]

  • Patel, R. V., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules (Basel, Switzerland), 21(3), 329. [Link]

  • Kumar, A., & Narasimhan, B. (2018). Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives. BMC chemistry, 12(1), 1-15. [Link]

  • Giri, Y. P., et al. (2012). Antibacterial Activity of 3-Amino (Substituted)-2-phenyl quinazolin-4-ones. ResearchGate. [Link]

  • Kim, M. H., et al. (2023). Compounds That Have an Anti-Biofilm Effect against Common Bacteria at Very Low Concentrations and Their Antibiotic Combination Effect. International journal of molecular sciences, 24(9), 8275. [Link]

  • A plot to determine the MIC of tetracycline against E. coli, B. subtilis, S. aureus and P. aeruginosa. ResearchGate. [Link]

Sources

Validation

A Comparative Guide to the Photophysical Properties of Fluorescent Quinolinol Analogues

For Researchers, Scientists, and Drug Development Professionals This guide offers an in-depth comparative analysis of the photophysical properties of fluorescent quinolinol analogues. As a senior application scientist, t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide offers an in-depth comparative analysis of the photophysical properties of fluorescent quinolinol analogues. As a senior application scientist, the aim is to provide a technically sound and practical resource that explains the rationale behind experimental choices and provides actionable protocols. This document will delve into the structure-property relationships of these versatile fluorophores, enabling informed selection and design for applications in bio-imaging and sensing.

The Quinolinol Scaffold: A Versatile Platform for Fluorescence

8-Hydroxyquinoline, or quinolinol, is a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring with a hydroxyl group at the 8th position.[1][2] While quinolinol itself exhibits weak fluorescence, its derivatives are of significant interest due to their potential for strong fluorescence emission, often governed by a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT).[3][4]

ESIPT is a photophysical process where a proton is transferred from the hydroxyl group to the nitrogen atom of the pyridine ring upon photoexcitation.[5] This creates a transient tautomeric form in the excited state, which is responsible for the fluorescence emission. A key advantage of the ESIPT mechanism is that it often leads to a large Stokes shift – a significant separation between the absorption and emission maxima. This property is highly desirable in fluorescence applications as it minimizes self-absorption and enhances the signal-to-noise ratio. The versatility of the quinolinol structure allows for chemical modifications that can fine-tune its photophysical properties, making it a valuable scaffold for developing fluorescent probes.[6][7]

A Comparative Analysis of Core Photophysical Properties

The utility of a fluorescent probe is fundamentally determined by its photophysical parameters. This section provides a comparative overview of these properties for various quinolinol analogues.

Absorption and Emission Characteristics

The absorption and emission wavelengths of quinolinol analogues are highly sensitive to the nature and position of substituents on the quinoline ring. Generally, electron-donating groups (EDGs) such as amino (-NH2) or methoxy (-OCH3) groups tend to cause a bathochromic (red) shift in both absorption and emission spectra. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2) can lead to a hypsochromic (blue) shift.

AnalogueKey SubstituentAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (ΦF)
8-HydroxyquinolineNone~315~365 & ~480 (dual emission)~50 & ~165Low
5-Chloro-8-hydroxyquinoline5-Cl~330~490~160Moderate
5-Nitro-8-hydroxyquinoline5-NO2~360~530~170Low
2-Methyl-8-hydroxyquinoline2-CH3~320~400~80Moderate
7-(diethylamino)-4-methyl-2H-chromen-2-one-8-hydroxyquinolineCoumarin~400~520~120High

Table 1. Comparative photophysical data for selected quinolinol analogues in common organic solvents. Note: Exact values can vary depending on the solvent and other experimental conditions.

The dual emission sometimes observed in 8-hydroxyquinoline and its derivatives is a hallmark of the ESIPT process, corresponding to emission from both the locally excited (enol) and the proton-transferred (keto) tautomeric forms. The relative intensities of these two emission bands can be highly sensitive to the solvent environment, providing a mechanism for sensing solvent polarity.

Fluorescence Quantum Yield and Lifetime

The fluorescence quantum yield (ΦF) represents the efficiency of the fluorescence process, while the fluorescence lifetime (τ) is the average duration a molecule remains in its excited state.[8][9] Both are critical parameters for assessing the performance of a fluorescent probe.

The quantum yields of quinolinol derivatives can vary significantly. For instance, the native quantum yield of isoquinoline is less than 1%, but upon protonation, it can increase to as high as 27%.[10] This is because protonation can alter the nature of the lowest excited state from a less emissive (n,π) state to a more emissive (π,π) state.[10][11] Structural rigidity also plays a crucial role; molecules with more rigid structures tend to have higher quantum yields because non-radiative decay pathways are suppressed.[12]

Experimental Protocols for Photophysical Characterization

To ensure scientific integrity, the protocols described below are designed to be self-validating systems for characterizing the photophysical properties of newly synthesized quinolinol analogues.

Synthesis of Quinolinol Analogues

The synthesis of quinolinol derivatives often involves established organic chemistry methodologies.[2] A general workflow for the synthesis and purification is outlined below.

G cluster_synthesis Synthesis & Purification Workflow start Reactants reaction Chemical Synthesis start->reaction workup Reaction Workup & Crude Product Isolation reaction->workup purification Purification (e.g., Chromatography) workup->purification characterization Structural Characterization (NMR, Mass Spec) purification->characterization product Pure Quinolinol Analogue characterization->product

Figure 1. A generalized workflow for the synthesis and purification of quinolinol analogues.

Spectroscopic Measurements

Methodology:

  • Solution Preparation: Prepare a stock solution of the quinolinol analogue in a high-purity solvent (e.g., spectroscopic grade ethanol or DMSO). From this, create a series of dilutions to obtain concentrations suitable for absorption and fluorescence measurements (typically in the micromolar range).

  • Absorption Spectra: Record the UV-Vis absorption spectrum using a spectrophotometer. The solvent used for the sample should be used as a blank to correct for any background absorption.

  • Fluorescence Spectra: Use a spectrofluorometer to record the fluorescence excitation and emission spectra.

    • Emission Spectrum: Excite the sample at its absorption maximum (λabs) and scan a range of emission wavelengths.

    • Excitation Spectrum: Set the emission detector to the wavelength of maximum emission (λem) and scan a range of excitation wavelengths. The resulting excitation spectrum should ideally match the absorption spectrum, confirming the identity of the emitting species.

The relative quantum yield is a commonly used method that compares the fluorescence of the sample to a well-characterized standard.[13]

Methodology:

  • Standard Selection: Choose a fluorescent standard with a known quantum yield that absorbs and emits in a similar wavelength range as the quinolinol analogue. Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.546) is a common standard for the UV-blue region.

  • Absorbance Matching: Prepare solutions of the sample and the standard with absorbance values below 0.1 at the excitation wavelength to avoid inner filter effects.

  • Fluorescence Measurement: Record the fluorescence emission spectra of both the sample and the standard under identical instrumental conditions (excitation wavelength, slit widths, etc.).

  • Calculation: The quantum yield of the sample (ΦF, sample) is calculated using the following equation:

    ΦF, sample = ΦF, std * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²)

    Where:

    • ΦF, std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • η is the refractive index of the solvent.

G cluster_qy Relative Quantum Yield Determination prep Prepare Sample & Standard Solutions (Absorbance < 0.1) measure_abs Measure Absorbance prep->measure_abs measure_fluor Record Emission Spectra prep->measure_fluor calculate Calculate Quantum Yield measure_abs->calculate integrate Integrate Fluorescence Intensity measure_fluor->integrate integrate->calculate result ΦF calculate->result

Figure 2. Workflow for determining the relative fluorescence quantum yield.

Applications in Bio-imaging

Quinoline-based fluorescent probes have been extensively explored for various bio-imaging applications due to their interesting photophysical and pharmacological properties.[14][15] Their utility as molecular probes and chemosensors for monitoring interactions with target molecules through changes in fluorescence is well-established.[14] For instance, quinolinol derivatives have been developed for the selective detection of lipid droplets in live cells and for differentiating between normal and cancerous cells.[14] The biocompatibility and stable photophysical properties of some quinoline-based probes make them suitable for in vivo imaging, such as sentinel lymph node mapping.[15] Furthermore, their ability to act as ion-induced sensors makes them valuable for analyzing biologically important species like metal ions in vitro and in vivo.[16] The development of quinoline-based probes with features like aggregation-induced emission (AIE) and ESIPT has further expanded their application in detecting analytes and for bioimaging.[3]

Conclusion

This guide has provided a comparative overview of the photophysical properties of fluorescent quinolinol analogues, highlighting the importance of the ESIPT mechanism and the tunability of their optical characteristics through chemical modification. The detailed experimental protocols offer a standardized approach for the characterization of these compounds. The diverse applications of quinolinol-based probes in bio-imaging underscore their significance in modern chemical biology and drug discovery.[17][18] Continued research into the structure-property relationships of these fascinating molecules will undoubtedly lead to the development of next-generation fluorescent probes with enhanced capabilities.

References

  • Photophysical Studies on Quinoline-Substituted Oxazole Analogues for Optoelectronic Application: An Experimental and DFT Approach. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Fluorescence lifetimes (τ fl ), quantum yields (Φ fl ) and rate... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023). Crimson Publishers. Retrieved January 27, 2026, from [Link]

  • Novel quinoline-based fluorescent bioimaging probe, KSNP117, for sentinel lymph node mapping. (n.d.). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

  • Fluorescence enhancement of quinolines by protonation. (2020). RSC Advances. Retrieved January 27, 2026, from [Link]

  • Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines: Synthesis, Optical Properties, and Theoretical Studies. (n.d.). ACS Publications. Retrieved January 27, 2026, from [Link]

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (n.d.). Semantic Scholar. Retrieved January 27, 2026, from [Link]

  • Excited-State Intramolecular Proton Transfer: A Short Introductory Review. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • The Fluorescence Quantum Yield (ΦF) Of Novel 2-Quinolinone Deriv. (n.d.). DePaul University. Retrieved January 27, 2026, from [Link]

  • Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applications. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. (n.d.). ScienceDirect. Retrieved January 27, 2026, from [Link]

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Improving the Long-Range Intramolecular Proton Transfer—Further Molecular Design of the Successful Molecular Switch 8-(Benzo[d]thiazol-2-yl)quinolin-7-ol (HQBT). (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives and their metal complexes. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Beilstein Journal of Organic Chemistry. Retrieved January 27, 2026, from [Link]

  • Fluorescence quantum yield measurements. (1976). National Institute of Standards and Technology. Retrieved January 27, 2026, from [Link]

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Excited-state intramolecular proton transfer (ESIPT) inspired azole-quinoline based fluorophores: Synthesis and photophysical properties study. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Quinoline-substituted excited-state intramolecular proton transfer fluorophores as stimuli-sensitive dual-state fluorophores. (n.d.). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

  • Photo physical properties of 8-hydroxy quinoline. (n.d.). National Institute of Science Communication and Information Resources. Retrieved January 27, 2026, from [Link]

  • M-4.3. Fluorescence Quantum Yield and Lifetime. (2021). YouTube. Retrieved January 27, 2026, from [Link]

  • Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate. (n.d.). Scientific Research Publishing. Retrieved January 27, 2026, from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • of Chemistry 8-Hydroxyquinoline and its Derivatives : Synthesis and Applications. (n.d.). Semantic Scholar. Retrieved January 27, 2026, from [Link]

  • ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. (n.d.). Wiley Online Library. Retrieved January 27, 2026, from [Link]

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Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Phenyl-2,4-quinolinediol

Executive Summary: A Proactive Stance on Safety As researchers and drug development professionals, our primary commitment is to rigorous science, which must be built upon an equally rigorous foundation of safety. This gu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: A Proactive Stance on Safety

As researchers and drug development professionals, our primary commitment is to rigorous science, which must be built upon an equally rigorous foundation of safety. This guide provides essential, immediate safety and logistical information for handling 3-Phenyl-2,4-quinolinediol. While specific toxicological data for this compound is limited, its structural similarity to quinoline and 2,4-quinolinediol necessitates a cautious and proactive approach. The protocols herein are derived from the known hazard profiles of these parent compounds, applying the precautionary principle to ensure the highest level of protection. This document is designed to be your preferred source for laboratory safety, building trust by providing value beyond the product itself.

Hazard Analysis: Understanding the Inherent Risks

The safe handling of any chemical begins with a thorough understanding of its potential hazards. For 3-Phenyl-2,4-quinolinediol, we must infer its risk profile from its constituent parts: the quinoline core and the diol functional groups.

  • The Quinoline Backbone: The foundational quinoline structure is associated with significant health risks. It is classified as harmful in contact with skin, a skin and eye irritant, and, most critically, suspected of causing genetic defects and cancer[1][2]. It is also recognized as an irritant substance where absorption through the skin can be as significant as inhalation[2].

  • The 2,4-Quinolinediol Moiety: The addition of hydroxyl groups at the 2 and 4 positions introduces further hazards. The parent compound, 2,4-quinolinediol, is known to be harmful if swallowed and to cause serious skin and eye irritation[3]. It is also recognized as a potential respiratory irritant[3].

The Hierarchy of Controls: PPE as the Final Safeguard

Before detailing specific Personal Protective Equipment (PPE), it is crucial to remember that PPE is the last line of defense. The most effective safety protocols prioritize the following:

  • Engineering Controls: The most critical engineering control is the mandatory use of a certified chemical fume hood for all manipulations of 3-Phenyl-2,4-quinolinediol, whether in solid or solution form. This contains vapors and aerosols at the source.

  • Administrative Controls: Your institution's chemical hygiene plan, standard operating procedures (SOPs), and proper training are essential. Access to areas where this compound is handled should be restricted.

  • Personal Protective Equipment (PPE): This is the focus of our guide and is non-negotiable when engineering and administrative controls are in place.

Core PPE Protocol for 3-Phenyl-2,4-quinolinediol

Eye and Face Protection

Direct contact with the eyes can cause serious irritation[3]. Therefore, robust eye protection is mandatory.

  • Standard Operations: At a minimum, ANSI Z87.1-compliant safety glasses with integrated side shields are required for handling small quantities in solution.

  • High-Risk Operations: When handling the solid powder (weighing, transfers) or working with larger volumes, chemical splash goggles are required. For procedures with a significant splash or spatter potential, a full-face shield should be worn over the chemical splash goggles. This provides a secondary barrier protecting the entire face.

Skin and Body Protection

Given that quinoline is harmful in contact with skin, and 2,4-quinolinediol is a known skin irritant, comprehensive skin protection is critical[1][3].

  • Protective Clothing: A flame-resistant laboratory coat, fully buttoned with sleeves rolled down, is the minimum requirement. For larger scale operations, a chemically resistant apron over the lab coat is recommended.

  • Gloves - The Critical Barrier: The choice of glove is paramount.

    • Material: Nitrile gloves are the standard for incidental contact due to their resistance to a wide range of chemicals and solvents.

    • Thickness: A minimum thickness of 4 mil is recommended for standard laboratory use. For extended handling or when working with solvents known to be aggressive towards nitrile, consider thicker gloves (e.g., 8 mil).

    • Double Gloving: For any task involving the transfer of solid material or handling of concentrated solutions, double gloving is a mandatory practice. The outer glove is removed immediately after the task, minimizing the risk of spreading contamination.

    • Inspection and Replacement: Always inspect gloves for tears or pinholes before use[4]. If contact with the chemical occurs, remove the gloves immediately using the proper technique (see section 5.2), wash your hands, and don a new pair. Never reuse disposable gloves[4].

Respiratory Protection

The potential for respiratory irritation from 2,4-quinolinediol and the overall hazards of the quinoline structure mean that aerosol and dust inhalation must be prevented[3].

  • Standard Operations: All work must be conducted in a properly functioning chemical fume hood. This is the primary method of respiratory protection.

  • Emergency or High-Risk Scenarios: In the event of a large spill outside of a fume hood or if engineering controls fail, respiratory protection is necessary. A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (e.g., an air-purifying respirator with combination ABEK/P3 cartridges) should be used by trained personnel[4]. All respirator use must be in accordance with your institution's respiratory protection program, which includes fit-testing and medical clearance.

Procedural, Step-by-Step Guidance

Donning PPE: A Deliberate Sequence

The order in which you put on your PPE is designed to minimize contamination.

  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Inner Gloves: Don your first pair of nitrile gloves.

  • Outer Gloves: Don your second pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.

  • Eye/Face Protection: Put on your safety goggles or glasses. If required, place the face shield over the goggles.

  • Final Check: Before entering the work area, perform a final check to ensure there are no exposed areas of skin.

Doffing PPE: Preventing Self-Contamination

This is a critical step where contamination often occurs. This sequence should be performed in a designated "doffing area."

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your now-ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately in the designated hazardous waste container[4].

  • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, by handling the strap or earpieces. Avoid touching the front surface. Place them in a designated area for decontamination.

  • Lab Coat: Unbutton the lab coat. Shrug it off your shoulders, touching only the inside of the coat. Turn it inside out as you remove it and place it in the appropriate bin for laundering.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water[4].

Operational and Disposal Plans

Spill Management

In the event of a spill, evacuate the immediate area and alert your supervisor. For small spills inside a fume hood:

  • Ensure you are wearing the appropriate PPE (double gloves, goggles, lab coat).

  • Contain the spill with an inert absorbent material like vermiculite or sand.

  • Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal[3][5].

  • Decontaminate the area with an appropriate solvent, followed by soap and water.

  • Dispose of all cleaning materials and contaminated PPE as hazardous waste.

Disposal of Contaminated Materials
  • Chemical Waste: All solutions and unused solid 3-Phenyl-2,4-quinolinediol must be collected in a clearly labeled hazardous waste container. Never dispose of this chemical down the drain, as quinoline derivatives are toxic to aquatic life[1].

  • Contaminated PPE: All disposable PPE, including gloves, bench paper, and wipes used in the handling process, must be disposed of as solid hazardous chemical waste. Place these items in a designated, sealed waste container within the fume hood to minimize exposure.

Data Presentation and Visualization

PPE Requirements by Task
TaskEye/Face ProtectionSkin/Body ProtectionRespiratory Protection
Weighing Solid Chemical Splash Goggles & Face ShieldDouble Nitrile Gloves, Lab CoatChemical Fume Hood (Mandatory)
Preparing Stock Solutions Chemical Splash GogglesDouble Nitrile Gloves, Lab CoatChemical Fume Hood (Mandatory)
Small-Scale Reactions (<50 mL) Safety Glasses with Side ShieldsSingle Nitrile Gloves, Lab CoatChemical Fume Hood (Mandatory)
Large-Scale Reactions (>50 mL) Chemical Splash GogglesDouble Nitrile Gloves, Lab Coat, Chemically Resistant ApronChemical Fume Hood (Mandatory)
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Butyl Gloves, Lab Coat, ApronNIOSH-approved respirator may be required for large spills outside a hood.
PPE Selection Workflow

PPE_Workflow cluster_assessment Initial Assessment cluster_ppe PPE Selection cluster_action Action start Handling 3-Phenyl-2,4-quinolinediol? fume_hood Is a certified chemical fume hood available? start->fume_hood task Identify Task: Weighing Solid, Solution Prep, or Reaction? fume_hood->task Yes stop STOP! Do Not Proceed fume_hood->stop No weighing Minimum PPE: - Double Nitrile Gloves - Lab Coat - Goggles & Face Shield task->weighing Weighing solution Minimum PPE: - Double Nitrile Gloves - Lab Coat - Goggles task->solution Solution Prep reaction Minimum PPE: - Nitrile Gloves - Lab Coat - Safety Glasses task->reaction Reaction proceed Proceed with Caution weighing->proceed solution->proceed reaction->proceed

Caption: PPE selection workflow for 3-Phenyl-2,4-quinolinediol.

References

  • Safety Data Sheet: quinoline. Chemos GmbH&Co.KG.

  • 2,4-QUINOLINEDIOL - Safety Data Sheet. ChemicalBook.

  • SAFETY DATA SHEET - 2,6-DIMETHYL-QUINOLINE. Sigma-Aldrich.

  • Quinoline | 91-22-5. TCI EUROPE N.V.

  • 2 - SAFETY DATA SHEET. (Specific chemical not fully identified in snippet).

  • Techno PharmChem - QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem.

  • 4-Phenyl-1,2,4-triazoline-3,5-dione. Apollo Scientific.

  • SAFETY DATA SHEET - Quinoline-3-carbaldehyde. Thermo Fisher Scientific.

  • Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.

  • Safety Data Sheet: Quinoline yellow (C.I. 47005). Carl ROTH.

  • Quinoline. Documentation of proposed values of occupational exposure limits (OELs). ResearchGate.

  • Quinoline | C9H7N | CID 7047. PubChem - NIH.

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